2-Phenyl-4-penten-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylpent-4-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h3-8,12H,1,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELRNEPYFJNSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976569 | |
| Record name | 2-Phenylpent-4-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61077-65-4, 4743-74-2 | |
| Record name | 2-Phenyl-4-penten-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061077654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4743-74-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylpent-4-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Phenyl-4-penten-2-ol chemical properties and structure
An In-depth Technical Guide to 2-Phenyl-4-penten-2-ol: Properties, Synthesis, and Reactivity
Abstract
This compound is a tertiary allylic alcohol of significant interest in organic synthesis. Its unique structural combination—a tertiary alcohol, a phenyl group, and a terminal alkene—offers a versatile platform for the development of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, a robust protocol for its synthesis, and an exploration of its characteristic reactivity. The content herein is intended for researchers, chemists, and professionals in drug development and materials science who wish to leverage this compound as a strategic synthetic intermediate.
Chemical Identity and Molecular Structure
This compound is characterized by a central quaternary carbon bonded to a phenyl ring, a methyl group, a hydroxyl group, and an allyl group. This structure is fundamental to its chemical behavior, conferring both stability through the phenyl ring and high reactivity via the allylic alcohol and terminal double bond functionalities.
Key Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₄O[1]
-
Molecular Weight: 162.23 g/mol [1]
-
CAS Numbers: 4743-74-2 (most common), 61077-65-4 (NIST)[1][2]
-
InChI Key: BELRNEPYFJNSPN-UHFFFAOYSA-N[1]
Caption: 2D Structure of this compound.
Physicochemical Properties
The compound is typically a colorless to pale yellow liquid under standard conditions.[3] Its properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Physical State | Liquid | [3] |
| Appearance | Colorless to Yellow to Orange clear liquid | [3] |
| Boiling Point | 100 °C at 17 mmHg | [4] |
| Density | 0.99 g/cm³ | [4] |
| Refractive Index (n²⁰/D) | ~1.53 | [3] |
| Flash Point | 66 °C (Combustible liquid) | [3] |
| pKa (Predicted) | 14.29 ± 0.29 | [4] |
| LogP (Predicted) | 2.47 | [4] |
| Storage Temperature | Room Temperature (<15°C, cool, dark place) | [3] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral features are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals corresponding to the different hydrogen environments in the molecule.
-
Aromatic Protons (C₆H₅): A multiplet typically appearing between δ 7.2-7.5 ppm, integrating to 5H.
-
Vinyl Protons (=CH- and =CH₂): A complex multiplet system between δ 5.0-6.0 ppm. The internal methine proton (=CH-) will appear further downfield and show coupling to the terminal methylene protons.
-
Allylic Methylene Protons (-CH₂-CH=): A doublet adjacent to the vinyl group, expected around δ 2.5-2.8 ppm, integrating to 2H.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between δ 1.5-2.5 ppm.
-
Methyl Protons (-CH₃): A sharp singlet upfield, around δ 1.5 ppm, integrating to 3H.
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon backbone and functional groups.
-
Aromatic Carbons: Multiple signals between δ 125-145 ppm. The quaternary carbon attached to the alcohol group will be the most downfield.
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Vinyl Carbons: Two signals in the alkene region, with the terminal =CH₂ appearing around δ 118 ppm and the internal =CH- around δ 135 ppm.
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Quaternary Alcohol Carbon (C-OH): A signal in the δ 70-80 ppm range.
-
Allylic Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.
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Methyl Carbon (-CH₃): An upfield signal around δ 25-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.[1]
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O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹).
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
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C=C Stretch (Alkene): A medium-intensity peak around 1640 cm⁻¹.
-
C=C Stretch (Aromatic): A series of peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong peak in the fingerprint region, around 1150-1200 cm⁻¹, corresponding to the tertiary alcohol C-O bond.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will typically show a molecular ion peak (M⁺) at m/z = 162.[1] Key fragmentation patterns would include:
-
Loss of a methyl group (-15): A fragment at m/z = 147.
-
Loss of an allyl group (-41): A prominent fragment at m/z = 121, corresponding to the stable [Ph-C(OH)CH₃]⁺ cation.
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Loss of water (-18): A fragment at m/z = 144, though this can be a low-intensity peak for tertiary alcohols.
Synthesis: An Experimental Protocol
The most direct and reliable synthesis of this compound is achieved via the nucleophilic addition of an allyl organometallic reagent to acetophenone. The following protocol is based on established Grignard-type reactions, which are foundational in organic chemistry.[4][5]
Reaction: Acetophenone + Allylmagnesium Bromide → this compound
Caption: Workflow for the Synthesis of this compound.
Step-by-Step Methodology
-
Preparation: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen.
-
Reagent Charging: Allylmagnesium bromide (1.1 equivalents, typically 1.0 M in THF) is charged into the reaction flask via cannula transfer. The flask is cooled to 0°C in an ice-water bath.
-
Substrate Addition: Acetophenone (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and added to the dropping funnel. This solution is added dropwise to the stirred Grignard reagent over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions like enolization.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-4 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: The flask is re-cooled to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Trustworthiness: Using NH₄Cl provides a mildly acidic quench that effectively hydrolyzes the magnesium alkoxide salt without causing acid-catalyzed dehydration of the tertiary alcohol product.
-
Work-up and Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude oil is purified by either vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Chemical Reactivity and Synthetic Potential
The reactivity of this compound is dominated by its tertiary allylic alcohol moiety. This functionality is prone to reactions involving the formation of a highly stabilized carbocation.
Caption: Key reaction pathways for this compound.
-
Reactions via Carbocation Intermediate: In the presence of acid, the hydroxyl group is readily protonated and departs as water, forming a tertiary allylic carbocation. This intermediate is resonance-stabilized across the phenyl ring and the adjacent double bond, making it highly susceptible to nucleophilic attack (Sₙ1) or elimination (E1).[6] This reactivity allows for the synthesis of various substituted derivatives.
-
Oxidative Cleavage: While tertiary alcohols are generally resistant to oxidation, the allylic nature of this compound permits specific transformations.[7] For instance, cobalt-catalyzed aerobic systems can achieve oxidative cleavage of the C-C bond between the quaternary carbon and the allyl group, regenerating the acetophenone precursor.[8] This can be a strategic de-allylation step in a multi-step synthesis.
-
Cyclization Reactions: Under certain conditions, particularly basic ones, intramolecular cyclization can occur.[9] The hydroxyl group can, for example, participate in reactions leading to the formation of cyclic ethers, leveraging the proximity of the double bond.
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Alkene Reactions: The terminal double bond can undergo all typical alkene reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, provided that the tertiary alcohol is protected or that reaction conditions are chosen to be chemoselective.
Applications in Research and Drug Development
While direct applications of this compound are not widely documented, its structure makes it a valuable intermediate for several fields:
-
Pharmaceutical Synthesis: The phenylpentanol scaffold is present in various biologically active molecules. This compound can serve as a starting point for creating libraries of derivatives for screening. Related vicinal amino alcohols are of significant interest for developing novel therapeutic agents.[10]
-
Natural Product Synthesis: The tertiary allylic alcohol motif is a key feature in numerous natural products, some of which exhibit anti-cancer properties.[11] This compound can be used as a model system or a building block in the total synthesis of such complex molecules.
-
Fragrance and Flavor Industry: The structurally related aldehyde, 2-phenyl-4-pentenal, is used as a flavoring agent.[12] this compound could be explored as a precursor to new fragrance and flavor compounds through functional group transformations.
Safety and Handling
This compound is classified as a combustible liquid and requires appropriate handling procedures.[3]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[3] Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Fire Fighting: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 4743-74-2 [chemicalbook.com]
- 3. This compound | 4743-74-2 | TCI AMERICA [tcichemicals.com]
- 4. This compound|lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. Aerobic C–C Bond Cleavage of Tertiary Allylic Alcohols - ChemistryViews [chemistryviews.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Phenyl-4-pentenal | C11H12O | CID 562563 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-4-penten-2-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-phenyl-4-penten-2-ol, a tertiary allylic alcohol with applications in organic synthesis and potential use in the fragrance industry. The primary focus of this document is the detailed elucidation of the Grignard reaction between acetophenone and allylmagnesium bromide, a classic and efficient method for the preparation of this compound. Additionally, alternative synthetic strategies, such as the Barbier reaction, are discussed. A thorough characterization of the target molecule is presented, including detailed analysis of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Tertiary Allylic Alcohols
Tertiary allylic alcohols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of complex molecules and natural products. Their unique structural motif, featuring a hydroxyl group on a tertiary carbon adjacent to a carbon-carbon double bond, allows for a variety of subsequent chemical transformations. This compound, the subject of this guide, is a representative member of this class, embodying the synthetic utility and potential for further functionalization inherent to these molecules. A comprehensive understanding of its synthesis and characterization is crucial for its effective application in research and development.
Synthesis of this compound: A Detailed Exploration
The most common and reliable method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide to attack the electrophilic carbon of a carbonyl group.[1] In this case, allylmagnesium bromide acts as the nucleophile, and acetophenone serves as the electrophilic ketone.
The Grignard Reaction: Mechanism and Rationale
The Grignard synthesis of this compound proceeds in two main stages: the formation of the Grignard reagent and the subsequent nucleophilic addition to the ketone.
Stage 1: Formation of Allylmagnesium Bromide
Allyl bromide is reacted with magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). The magnesium inserts into the carbon-bromine bond, forming the highly nucleophilic allylmagnesium bromide.
Stage 2: Nucleophilic Addition to Acetophenone
The allylmagnesium bromide then attacks the electrophilic carbonyl carbon of acetophenone. The π-bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.
Stage 3: Aqueous Work-up
The reaction is quenched with an aqueous acid solution (e.g., dilute HCl or saturated ammonium chloride) to protonate the alkoxide, yielding the final product, this compound, and water-soluble magnesium salts.[2]
Diagram 1: Grignard Reaction Mechanism
Caption: The reaction pathway for the Grignard synthesis of this compound.
Detailed Experimental Protocol for Grignard Synthesis
This protocol provides a step-by-step guide for the synthesis of this compound. Crucially, all glassware must be rigorously dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture. [3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| Allyl Bromide | 120.99 | 12.1 g (8.8 mL) | 0.10 |
| Acetophenone | 120.15 | 12.0 g (11.6 mL) | 0.10 |
| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |
| Saturated NH₄Cl (aq) | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Preparation of Allylmagnesium Bromide:
-
Place the magnesium turnings in a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of allyl bromide in 50 mL of anhydrous diethyl ether.
-
Add a small portion (approx. 5 mL) of the allyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a gentle reflux. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.[4]
-
Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Acetophenone:
-
Cool the freshly prepared allylmagnesium bromide solution in an ice-water bath.
-
Prepare a solution of acetophenone in 30 mL of anhydrous diethyl ether in a separate dropping funnel.
-
Add the acetophenone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture over a mixture of crushed ice and 50 mL of saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two 30 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.[2]
-
Diagram 2: Experimental Workflow for Grignard Synthesis
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Alternative Synthetic Route: The Barbier Reaction
The Barbier reaction offers a one-pot alternative to the Grignard synthesis.[4] In this procedure, the organometallic reagent is generated in situ in the presence of the carbonyl compound.[5] This method can be advantageous due to its operational simplicity.
Reaction Scheme:
A mixture of allyl bromide, acetophenone, and a metal such as zinc or indium is stirred in a suitable solvent.[5] The metal facilitates the formation of an organometallic intermediate that immediately reacts with the ketone to form the tertiary alcohol.
While the Barbier reaction can be more tolerant to certain functional groups and reaction conditions, yields can sometimes be lower than the corresponding Grignard reaction.[6]
Characterization of this compound
Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following section details the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule.
-
Aromatic Protons: A multiplet in the region of δ 7.2-7.5 ppm corresponding to the five protons on the phenyl ring.
-
Vinyl Protons: A multiplet in the region of δ 5.0-6.0 ppm for the three protons of the allyl group. The terminal =CH₂ protons will likely appear as two separate signals due to their different chemical environments, and the internal -CH= proton will be a multiplet due to coupling with the adjacent protons.
-
Allylic Protons: A doublet of doublets around δ 2.5-2.7 ppm for the two protons on the carbon adjacent to the double bond.
-
Hydroxyl Proton: A broad singlet that can appear over a wide range of chemical shifts, typically between δ 1.5-4.0 ppm, depending on the concentration and solvent.
-
Methyl Protons: A singlet around δ 1.5 ppm corresponding to the three protons of the methyl group.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons: Several signals in the region of δ 125-145 ppm.
-
Vinyl Carbons: Two signals in the region of δ 118-135 ppm for the two carbons of the double bond.
-
Quaternary Carbon: A signal around δ 75 ppm for the carbon bearing the hydroxyl group and the phenyl group.
-
Allylic Carbon: A signal around δ 45 ppm for the methylene carbon.
-
Methyl Carbon: A signal around δ 30 ppm for the methyl carbon.
Table 1: Predicted NMR Data for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic | 7.2-7.5 | m | 5H, Ar-H |
| Vinyl | 5.7-5.9 | m | 1H, -CH=CH₂ |
| Vinyl | 5.0-5.2 | m | 2H, -CH=CH₂ |
| Allylic | 2.5-2.7 | dd | 2H, -CH₂- |
| Hydroxyl | 1.5-4.0 | br s | 1H, -OH |
| Methyl | ~1.5 | s | 3H, -CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| Aromatic | 145 | C (quaternary) | |
| Aromatic | 128 | CH | |
| Aromatic | 127 | CH | |
| Aromatic | 125 | CH | |
| Vinyl | 134 | -CH= | |
| Vinyl | 118 | =CH₂ | |
| Quaternary | 75 | C-OH | |
| Allylic | 45 | -CH₂- | |
| Methyl | 30 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for its functional groups.[7]
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.
-
C-H Stretch (sp²): A sharp absorption band slightly above 3000 cm⁻¹ corresponds to the C-H bonds of the aromatic ring and the vinyl group.
-
C-H Stretch (sp³): A sharp absorption band slightly below 3000 cm⁻¹ corresponds to the C-H bonds of the methyl and methylene groups.
-
C=C Stretch (alkene): A medium intensity absorption band around 1640 cm⁻¹ is characteristic of the carbon-carbon double bond.
-
C=C Stretch (aromatic): Several medium to weak absorption bands in the region of 1450-1600 cm⁻¹.
-
C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹ corresponds to the carbon-oxygen single bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern will likely include peaks corresponding to the loss of a methyl group (m/z = 147), a water molecule (m/z = 144), and an allyl group (m/z = 121). The base peak is often observed at m/z = 121, resulting from the stable benzylic cation formed after the loss of the allyl group.
Applications and Future Directions
This compound serves as a valuable intermediate in organic synthesis. Its structure allows for further transformations at the hydroxyl group and the double bond. While specific industrial applications of this compound are not extensively documented, related aryl alkyl alcohols are utilized in the fragrance industry.[6][8] Further research could explore its potential as a precursor for the synthesis of novel fragrances, pharmaceuticals, or other fine chemicals.
Safety and Handling
Reagents:
-
Diethyl Ether: Highly flammable and volatile. Work in a well-ventilated fume hood and avoid open flames.
-
Allyl Bromide: Toxic and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Grignard Reagents: Highly reactive and moisture-sensitive. Handle under an inert atmosphere.
Product:
-
This compound: Assumed to be a combustible liquid.[9] Handle with standard laboratory safety precautions.
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The Grignard reaction stands as a robust and efficient method for its preparation, while the Barbier reaction offers a viable one-pot alternative. The comprehensive spectroscopic analysis presented herein provides the necessary tools for the unambiguous identification and purity assessment of the final product. It is anticipated that this guide will serve as a valuable resource for researchers and scientists engaged in the synthesis and application of this and related tertiary allylic alcohols.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Barbier reaction - Wikipedia [en.wikipedia.org]
- 5. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound [webbook.nist.gov]
- 8. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 9. This compound | 4743-74-2 | TCI AMERICA [tcichemicals.com]
An In-Depth Technical Guide to the Spectroscopic Data of 2-Phenyl-4-penten-2-ol
This guide provides a comprehensive analysis of the spectroscopic data for 2-Phenyl-4-penten-2-ol, a tertiary allylic alcohol of significant interest in synthetic organic chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and characterization of this molecule. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of functional groups: a phenyl ring, a tertiary alcohol, and a terminal alkene. Each of these moieties imparts characteristic signals in their respective spectroscopic analyses, allowing for a detailed structural confirmation. The strategic application of ¹H NMR, ¹³C NMR, IR, and MS provides a complete picture of the molecular architecture and connectivity.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of organic structures, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound displays a set of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The interpretation of chemical shifts, integration values, and splitting patterns allows for the unambiguous assignment of each proton.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20-7.50 | m | 5H | Ar-H |
| 5.75 | ddt | 1H | -CH=CH₂ |
| 5.10 | d | 1H | -CH=CH₂ (trans) |
| 5.05 | d | 1H | -CH=CH₂ (cis) |
| 2.50 | d | 2H | -CH₂- |
| 2.10 | s | 1H | -OH |
| 1.55 | s | 3H | -CH₃ |
Interpretation:
-
Aromatic Protons (7.20-7.50 ppm): The complex multiplet in this region integrates to five protons, characteristic of a monosubstituted benzene ring.
-
Vinylic Protons (5.05-5.75 ppm): The terminal alkene group gives rise to three distinct signals. The proton on the internal carbon of the double bond (-CH=) appears as a doublet of doublets of triplets (ddt) due to coupling with the geminal and cis/trans vinylic protons, as well as the adjacent methylene protons. The two terminal vinylic protons (=CH₂) are diastereotopic and appear as distinct doublets.
-
Allylic Protons (2.50 ppm): The two protons of the methylene group adjacent to the double bond appear as a doublet, integrating to two protons.
-
Hydroxyl Proton (2.10 ppm): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
Methyl Protons (1.55 ppm): The three protons of the methyl group attached to the tertiary carbon bearing the hydroxyl group appear as a sharp singlet, integrating to three protons.
Experimental Protocol (¹H NMR):
A sample of this compound is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, are employed.
Caption: A typical workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 147.5 | Ar-C (quaternary) |
| 134.0 | -CH=CH₂ |
| 128.0 | Ar-CH |
| 126.5 | Ar-CH |
| 125.0 | Ar-CH |
| 119.0 | -CH=CH₂ |
| 75.0 | C-OH (quaternary) |
| 48.0 | -CH₂- |
| 29.0 | -CH₃ |
Interpretation:
-
Aromatic Carbons (125.0-147.5 ppm): The signals for the six carbons of the phenyl group appear in this region. The quaternary carbon attached to the rest of the molecule is observed at the most downfield position (147.5 ppm). The other three signals correspond to the protonated aromatic carbons.
-
Vinylic Carbons (119.0 and 134.0 ppm): The two carbons of the double bond are observed at these chemical shifts.
-
Tertiary Alcohol Carbon (75.0 ppm): The quaternary carbon atom bonded to the hydroxyl group and the phenyl group appears at this characteristic downfield position.
-
Allylic Carbon (48.0 ppm): The methylene carbon adjacent to the double bond is observed here.
-
Methyl Carbon (29.0 ppm): The carbon of the methyl group gives a signal in the aliphatic region.
Experimental Protocol (¹³C NMR):
The sample preparation is the same as for ¹H NMR. The ¹³C NMR spectrum is typically acquired on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is usually required. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds. The IR spectrum of this compound is available in the NIST Chemistry WebBook[1].
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (alcohol) |
| 3080, 3060, 3030 | Medium | C-H stretch (aromatic and vinylic) |
| 2980, 2930 | Medium | C-H stretch (aliphatic) |
| 1640 | Medium | C=C stretch (alkene) |
| 1600, 1495, 1445 | Medium-Weak | C=C stretch (aromatic ring) |
| 995, 915 | Strong | =C-H bend (alkene out-of-plane) |
| 760, 700 | Strong | C-H bend (monosubstituted benzene) |
Interpretation:
-
O-H Stretch (~3400 cm⁻¹): The strong, broad absorption in this region is a definitive indication of the presence of an alcohol hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretches (2930-3080 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic and vinylic systems, while those below 3000 cm⁻¹ are due to aliphatic C-H stretches.
-
C=C Stretches (1600-1640 cm⁻¹): The peak at 1640 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond of the alkene. The absorptions at 1600, 1495, and 1445 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.
-
Alkene C-H Bends (915 and 995 cm⁻¹): The strong absorptions in this region are characteristic of the out-of-plane bending vibrations of the C-H bonds of a terminal alkene.
-
Aromatic C-H Bends (700 and 760 cm⁻¹): The strong absorptions in this region are indicative of a monosubstituted benzene ring.
Experimental Protocol (IR):
A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the standard mid-IR range (4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. The mass spectrum of this compound is available in the NIST Chemistry WebBook[2].
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 162 | Low | M⁺ (Molecular Ion) |
| 147 | Moderate | [M - CH₃]⁺ |
| 121 | High | [M - C₃H₅]⁺ (loss of allyl radical) or [C₆H₅COHCH₃]⁺ |
| 105 | High | [C₆H₅CO]⁺ (benzoyl cation) |
| 77 | Moderate | [C₆H₅]⁺ (phenyl cation) |
| 43 | High | [CH₃CO]⁺ or [C₃H₇]⁺ |
Interpretation:
The molecular ion peak (M⁺) at m/z 162 confirms the molecular weight of the compound (C₁₁H₁₄O). The fragmentation pattern is consistent with the structure of a tertiary benzylic and allylic alcohol.
-
Loss of a Methyl Group (m/z 147): The peak at m/z 147 results from the loss of a methyl radical from the molecular ion.
-
Alpha-Cleavage (m/z 121): A prominent peak at m/z 121 is likely due to the cleavage of the bond between the tertiary carbon and the allylic group, resulting in the loss of an allyl radical (•C₃H₅). This forms a stable, resonance-stabilized oxonium ion.
-
Formation of Benzoyl Cation (m/z 105): The intense peak at m/z 105 is characteristic of compounds containing a benzoyl moiety and is likely formed through a rearrangement and fragmentation process.
-
Phenyl Cation (m/z 77): The peak at m/z 77 corresponds to the phenyl cation, a common fragment in the mass spectra of aromatic compounds.
-
Base Peak (m/z 43): The base peak at m/z 43 could be attributed to an acylium ion [CH₃CO]⁺ or an isopropyl cation [C₃H₇]⁺, formed through further fragmentation.
Caption: Proposed key fragmentation pathways for this compound.
Experimental Protocol (MS):
The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a beam of high-energy electrons (typically 70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) in a mass analyzer.
Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and unambiguous structural confirmation of this compound. The characteristic signals for the phenyl, tertiary alcohol, and terminal alkene functionalities are all clearly observed and interpretable. This comprehensive guide serves as a valuable resource for scientists and researchers working with this compound, facilitating its identification, characterization, and application in various fields of chemical research and development.
References
1H NMR spectral analysis of 2-Phenyl-4-penten-2-ol
An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 2-Phenyl-4-penten-2-ol
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the Proton (¹H) NMR spectrum of this compound, a tertiary alcohol featuring both aromatic and vinylic functionalities. We will deconstruct the molecule's proton environments, predict the corresponding spectral features—chemical shift, integration, and multiplicity—and outline a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous molecular characterization.
Introduction: The Molecular Blueprint
This compound (C₁₁H₁₄O) is a molecule that presents a rich tapestry of proton environments, making it an excellent subject for ¹H NMR analysis.[1][2] Its structure incorporates a tertiary alcohol, a phenyl group, and a terminal alkene. Each of these functional groups imparts distinct electronic effects that influence the magnetic environment of nearby protons, resulting in a characteristic and interpretable NMR spectrum. Understanding this spectrum is key to confirming the molecule's identity and purity.
¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, like protons, will align with an external magnetic field.[3] The absorption of radiofrequency radiation can induce a "spin flip" to a higher energy state. The precise frequency required for this transition is highly sensitive to the local electronic environment of the proton, a phenomenon known as the chemical shift (δ).[4] Furthermore, the magnetic fields of neighboring protons can influence each other, leading to signal splitting (spin-spin coupling), which provides valuable information about the connectivity of atoms.[3]
Figure 1: Structure of this compound with proton environments labeled (a-i).
Predicted ¹H NMR Spectral Parameters
A detailed prediction of the ¹H NMR spectrum requires analyzing each unique proton environment. The electron-withdrawing and anisotropic effects of the phenyl, hydroxyl, and vinyl groups create a dispersed and highly informative spectrum.
Proton Environment Analysis
-
Methyl Protons (a): These three protons are attached to a tertiary carbon bearing an oxygen and a phenyl group. They are equivalent and have no adjacent protons, so they will appear as a singlet.
-
Hydroxyl Proton (b): This proton is attached to oxygen. Its chemical shift is variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet due to rapid chemical exchange, which averages out coupling to neighboring protons.[5]
-
Allylic Methylene Protons (c): These two protons are adjacent to the vinyl group. They are chemically equivalent but will be split by the neighboring vinyl proton (d).
-
Vinylic Protons (d, e, f): These three protons are on the carbon-carbon double bond. They are all chemically non-equivalent and will exhibit complex splitting patterns due to mutual coupling.
-
Proton (d): Coupled to the allylic protons (c) and the two other vinylic protons (e, f).
-
Proton (e): Geminal to proton (f) and cis to proton (d).
-
Proton (f): Geminal to proton (e) and trans to proton (d).
-
-
Aromatic Protons (g, h, i): The five protons on the phenyl ring are not all equivalent. Protons ortho to the substituent (g) will be different from the meta (h) and para (i) protons. They typically appear as a complex multiplet in the aromatic region of the spectrum.
Quantitative Data Summary
The predicted spectral parameters are summarized in the table below. Chemical shift ranges are based on established values for similar functional groups.[3][6][7][8][9] Coupling constants (J) are predicted based on typical values for vicinal, geminal, cis, and trans relationships.[10][11][12]
| Label | Proton Type | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| a | -CH₃ | 3H | 1.5 - 1.7 | Singlet (s) | N/A |
| b | -OH | 1H | 1.5 - 4.0 (variable) | Broad Singlet (br s) | N/A |
| c | Allylic -CH₂- | 2H | 2.6 - 2.8 | Doublet (d) | ³Jcd ≈ 7-8 |
| d | Vinylic -CH= | 1H | 5.7 - 6.0 | Multiplet (m) or ddt | ³Jcd ≈ 7-8, ³Jde(cis) ≈ 10-12, ³Jdf(trans) ≈ 15-18 |
| e | Vinylic =CH₂ | 1H | 5.0 - 5.2 | Multiplet (m) or dd | ³Jde(cis) ≈ 10-12, ²Jef(gem) ≈ 1-3 |
| f | Vinylic =CH₂ | 1H | 5.2 - 5.4 | Multiplet (m) or dd | ³Jdf(trans) ≈ 15-18, ²Jef(gem) ≈ 1-3 |
| g,h,i | Aromatic Ar-H | 5H | 7.2 - 7.5 | Multiplet (m) | ortho, meta, para couplings |
Experimental Protocol for Data Acquisition
To obtain a high-quality ¹H NMR spectrum, a standardized and validated protocol is essential. The following steps describe a field-proven methodology.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Reference Standard: Add a small amount (1-2 drops of a dilute solution) of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[4] In many commercial deuterated solvents, TMS is already included.
-
Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous.
D₂O Shake for Hydroxyl Proton Confirmation
The signal for the hydroxyl proton (b) can be definitively identified using a deuterium exchange experiment.[5]
-
Acquire Initial Spectrum: Obtain the standard ¹H NMR spectrum as described above.
-
Add D₂O: Remove the NMR tube from the spectrometer, add one to two drops of deuterium oxide (D₂O), and cap the tube.
-
Mix: Gently shake the tube to mix the layers. The hydroxyl proton (-OH) will exchange with deuterium from D₂O to form -OD.
-
Re-acquire Spectrum: Acquire a second ¹H NMR spectrum. The peak corresponding to the hydroxyl proton will have disappeared or significantly diminished in intensity, confirming its assignment.
Figure 2: Standard workflow for ¹H NMR spectral acquisition and analysis.
In-depth Spectral Interpretation
The true power of NMR lies in the detailed analysis of the acquired spectrum, where predicted patterns are matched to observed signals.
The Aromatic and Aliphatic Singlets
-
Aromatic Region (δ 7.2-7.5): The five protons on the phenyl ring will produce a complex multiplet. The electronic environment of the ortho, meta, and para protons are slightly different, but often their signals overlap, especially on lower-field instruments, resulting in a single, complex signal integrating to 5H.
-
Methyl Singlet (a, δ ~1.6 ppm): The signal for the methyl group is expected to be a sharp singlet integrating to 3H. Its upfield position is characteristic of alkyl protons, though it is slightly deshielded by the adjacent phenyl and hydroxyl groups.
The Allylic-Vinylic System: A Network of Couplings
This is the most structurally informative region of the spectrum. The spin-spin coupling between protons c, d, e, and f provides unambiguous evidence for the 4-penten-2-ol substructure.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C11H14O | CID 143761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. compoundchem.com [compoundchem.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.pdx.edu [web.pdx.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 12. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Stability and Degradation Pathways of 2-Phenyl-4-penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemical Profile and Significance of 2-Phenyl-4-penten-2-ol
This compound is a tertiary allylic alcohol characterized by the presence of a phenyl group, a hydroxyl group on a tertiary carbon, and a terminal double bond. Its unique structural amalgamation of benzylic, tertiary, and allylic alcohol functionalities imparts a complex reactivity profile, making it a molecule of interest in synthetic organic chemistry and as a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals. The stability of such a molecule is of paramount importance, as its degradation can lead to the formation of impurities that may affect the quality, safety, and efficacy of a final product. This guide provides a comprehensive technical overview of the potential degradation pathways of this compound under various stress conditions, underpinned by established chemical principles and supported by authoritative literature. We will delve into the mechanistic rationale behind its anticipated degradation and provide field-proven insights into the design and execution of stability studies.
Anticipated Degradation Pathways of this compound
The structural features of this compound suggest a susceptibility to several degradation pathways, including acid-catalyzed dehydration and rearrangement, oxidation, thermal decomposition, photolytic degradation, and base-catalyzed isomerization. A thorough understanding of these pathways is crucial for developing stable formulations and robust analytical methods.
Acid-Catalyzed Degradation: Dehydration and Rearrangement
Under acidic conditions, tertiary alcohols are highly prone to dehydration via an E1 elimination mechanism.[1] The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water generates a relatively stable tertiary benzylic carbocation. This carbocation can then undergo rearrangement to form a more stable conjugated system before losing a proton to yield a mixture of isomeric dienes.
Proposed Mechanism:
-
Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺) from the acidic medium.
-
Formation of a carbocation: The protonated hydroxyl group leaves as a water molecule, generating a tertiary benzylic carbocation.
-
Rearrangement and Deprotonation: The carbocation can lose a proton from an adjacent carbon to form a double bond. Due to the potential for conjugation with the phenyl ring and the existing double bond, a mixture of conjugated dienes is the expected major product. Zaitsev's rule suggests that the most substituted, and therefore most stable, alkene will be the major product.[1]
Potential Degradation Products:
-
(E/Z)-2-Phenylpenta-1,3-diene
-
(E/Z)-2-Phenylpenta-1,4-diene (less likely due to lack of conjugation)
-
Other rearranged isomeric dienes
Diagram: Acid-Catalyzed Dehydration of this compound
Caption: Proposed E1 mechanism for acid-catalyzed dehydration.
Oxidative Degradation
The allylic and benzylic nature of the alcohol, along with the presence of a carbon-carbon double bond, makes this compound susceptible to oxidative degradation.[2][3][4][5][6] The course of the reaction is highly dependent on the nature of the oxidizing agent.
-
Mild Oxidation: Mild oxidizing agents may selectively oxidize the secondary alcohol that could be formed through a 1,3-isomerization of the tertiary allylic alcohol, leading to the corresponding α,β-unsaturated ketone.[7]
-
Strong Oxidation (e.g., Potassium Permanganate, Ozone): Strong oxidizing agents can lead to the cleavage of the carbon-carbon double bond.[2][3][5][6] Ozonolysis followed by a reductive work-up would yield a ketone (acetophenone) and formaldehyde. An oxidative work-up would yield acetophenone and formic acid (which could be further oxidized to carbon dioxide). Hot, acidic, or basic potassium permanganate would cleave the double bond to yield acetophenone and, depending on the conditions, formic acid or carbon dioxide.[2][3] The benzylic position is also susceptible to oxidation by strong oxidizing agents like KMnO4, which could potentially lead to cleavage of the alkyl chain and formation of benzoic acid.[4]
-
Radical Oxidation: The allylic and benzylic positions are prone to hydrogen atom abstraction by radical species, which can initiate a cascade of oxidative reactions, especially in the presence of oxygen (autoxidation).
Potential Degradation Products:
-
2-Phenylpent-4-en-2-one (from isomerization then oxidation)
-
Acetophenone
-
Formaldehyde/Formic Acid/Carbon Dioxide
-
Benzoic Acid
Diagram: Oxidative Degradation Pathways
Caption: Potential outcomes of oxidative stress.
Thermal Degradation
Potential Degradation Products:
-
Isomeric dienes (from dehydration)
-
Styrene and other aromatic fragments
-
Smaller alkenes and alkanes
Photolytic Degradation
The presence of a phenyl group and a double bond suggests that this compound may be susceptible to photolytic degradation. Aromatic compounds and alkenes can absorb UV radiation, leading to electronically excited states that can undergo various reactions.[7][8][9][10][11]
-
Isomerization: Photo-induced cis-trans isomerization of the double bond is possible, although in this terminal alkene, it is not applicable. However, photochemical tautomerization of the conjugated alkene that could be formed from dehydration is a possibility.[9]
-
Cyclization: Intramolecular photocyclization reactions are also known for compounds with appropriately positioned phenyl and alkene groups.[11]
-
Photo-oxidation: In the presence of oxygen and a photosensitizer, singlet oxygen can be generated, which can react with the alkene moiety to form hydroperoxides, potentially leading to further degradation.
Potential Degradation Products:
-
Isomeric compounds
-
Cyclized products
-
Photo-oxidation products (e.g., hydroperoxides, ketones)
Base-Catalyzed Degradation
While tertiary alcohols are generally stable in basic conditions, the allylic nature of this compound introduces the possibility of base-catalyzed isomerization.[8][9][10] A strong base can deprotonate the hydroxyl group, and the resulting alkoxide can undergo a[8][10]-proton shift (tautomerization) to form an enolate, which upon protonation would yield a ketone.
Proposed Mechanism:
-
Deprotonation: A strong base removes the proton from the hydroxyl group to form an alkoxide.
-
Isomerization: The allylic anion can undergo rearrangement.
-
Protonation: The rearranged intermediate is protonated to give the more stable ketone.
Potential Degradation Product:
-
2-Phenylpentan-2-one
Diagram: Base-Catalyzed Isomerization
Caption: Proposed mechanism for base-catalyzed isomerization.
Experimental Protocols for Forced Degradation Studies
A forced degradation study should be designed to achieve 5-20% degradation of the drug substance to provide sufficient amounts of degradation products for identification and analytical method validation, as recommended by ICH guidelines.[7][8][9][10][11]
Table 1: Recommended Stress Conditions for Forced Degradation of this compound
| Stress Condition | Reagent and Concentration | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-72 hours | Dehydration, Rearrangement |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-72 hours | Isomerization |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | Oxidation, Cleavage |
| Thermal | Dry Heat | 80°C | 48-96 hours | Dehydration, Decomposition |
| Photolytic | ICH Option 1 or 2 | Room Temp. | As per ICH Q1B | Isomerization, Photo-oxidation |
Step-by-Step Methodology for a Forced Degradation Study
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
-
Application of Stress Conditions:
-
Acid/Base Hydrolysis: Add an equal volume of the respective acid or base solution to the sample vial. Heat as specified in Table 1. At designated time points, withdraw samples, neutralize with an equivalent amount of base or acid, and dilute with the mobile phase for analysis.
-
Oxidation: Add the oxidizing agent to the sample vial and keep it at room temperature. Monitor the reaction progress at various time points.
-
Thermal Degradation: Store the solid drug substance in a temperature-controlled oven. For solutions, store the vials in the oven. At specified intervals, dissolve the solid in a suitable solvent or dilute the solution for analysis.
-
Photolytic Degradation: Expose the solid drug substance and its solution to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analytical Methodologies:
-
A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, should be developed and validated.
-
HPLC-UV/MS: This is the primary technique for separating and quantifying the parent compound and its degradation products.
-
Column: A C18 column is a good starting point, but a Phenyl column may offer better selectivity for the aromatic parent compound and its potential isomeric degradation products.[12][13][14][15]
-
Mobile Phase: A gradient elution with acetonitrile and water (with a modifier like formic acid or ammonium acetate for MS compatibility) is recommended.
-
Detection: A photodiode array (PDA) detector can be used to assess peak purity, while a mass spectrometer (MS) is essential for the identification of degradation products by providing mass-to-charge ratio information.
-
-
GC-MS: This technique is suitable for analyzing volatile degradation products and for thermally labile compounds.
-
Derivatization: For the analysis of the parent alcohol and any potential alcoholic degradation products, silylation (e.g., with MSTFA) is often necessary to increase volatility and thermal stability.[16][17][18][19][20]
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is generally suitable.
-
Analysis: The mass spectra of the separated components can be compared with spectral libraries for identification.
-
-
Diagram: Experimental Workflow for Forced Degradation Study
Caption: A systematic approach to forced degradation studies.
Conclusion and Future Perspectives
The stability of this compound is governed by the interplay of its tertiary, allylic, and benzylic alcohol functionalities. This guide has outlined the most probable degradation pathways under various stress conditions, providing a scientifically grounded framework for researchers and drug development professionals. The primary degradation routes are anticipated to be acid-catalyzed dehydration leading to conjugated dienes and oxidative degradation leading to ketones and cleavage products. Thermal, photolytic, and base-catalyzed pathways also represent potential liabilities that must be investigated.
A systematic forced degradation study, as detailed in this guide, is indispensable for elucidating these pathways, identifying potential degradation products, and developing and validating a robust, stability-indicating analytical method. The insights gained from such studies are fundamental to ensuring the quality, safety, and efficacy of any product derived from this versatile chemical intermediate. Further research involving detailed mechanistic studies and the isolation and characterization of degradation products will provide a more complete understanding of the stability profile of this compound.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Using Bases as Initiators to Isomerize Allylic Alcohols: Insights from Density Functional Theory Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. uhplcs.com [uhplcs.com]
- 15. Phenyl column - Chromatography Forum [chromforum.org]
- 16. mdpi.com [mdpi.com]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural investigation of phenols and alcohols using silylation and gas chromatography | Semantic Scholar [semanticscholar.org]
Navigating the Reactivity of the Vinyl Group in 2-Phenyl-4-penten-2-ol: An In-depth Technical Guide
Abstract
2-Phenyl-4-penten-2-ol is a homoallylic alcohol that presents a fascinating case study in chemical reactivity, largely dictated by the interplay between its vinyl, tertiary alcohol, and phenyl functionalities. The terminal alkene, or vinyl group, is the primary locus of reactivity, susceptible to a wide range of transformations including electrophilic additions, oxidations, and reductions. However, the outcomes of these reactions are profoundly influenced by the neighboring tertiary hydroxyl and phenyl groups. These groups can exert significant steric and electronic effects, including anchimeric assistance (neighboring group participation) by the phenyl ring, which can alter reaction rates and stereochemical pathways. This technical guide provides a comprehensive exploration of the vinyl group's reactivity in this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key transformations, providing a predictive framework for the chemical behavior of this versatile molecule.
Introduction: The Structural and Electronic Landscape of this compound
This compound is a tertiary homoallylic alcohol, a structural motif that bestows upon it a unique reactivity profile. The molecule's core consists of a five-carbon chain with a phenyl group and a hydroxyl group at the 2-position, and a terminal double bond (vinyl group) between carbons 4 and 5.
The vinyl group, with its electron-rich π-system, is the principal site for a variety of addition reactions. However, its reactivity is not considered in isolation. The proximate tertiary alcohol and the phenyl group at the C2 position play crucial roles in directing the course of these reactions. The hydroxyl group can act as a directing group in certain oxidations, while the phenyl group can participate as a neighboring group in reactions that proceed through carbocationic intermediates, leading to stabilized transition states and potentially rearranged products.[1][2]
This guide will systematically explore the key reactions of the vinyl group in this compound, providing both the theoretical framework and practical protocols for its synthetic manipulation.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the Grignard reaction between acetophenone and allylmagnesium bromide. This method is efficient and provides the target molecule in good yield.
Experimental Protocol: Grignard Synthesis
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. The reaction is maintained at a gentle reflux until the magnesium is consumed.
-
Grignard Reaction: The Grignard reagent is cooled to 0 °C, and a solution of acetophenone in anhydrous diethyl ether is added dropwise with stirring.
-
Work-up: After the addition is complete, the reaction is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Electrophilic Addition Reactions of the Vinyl Group
The vinyl group of this compound readily undergoes electrophilic addition reactions. The regioselectivity of these additions is a key consideration, with the potential for both Markovnikov and anti-Markovnikov products depending on the reaction conditions. Furthermore, the presence of the phenyl group can lead to the formation of a stabilized phenonium ion intermediate in certain reactions, influencing the stereochemical outcome.[3][4]
Oxymercuration-Demercuration: Markovnikov Hydration
Oxymercuration-demercuration is a reliable method for the Markovnikov hydration of the vinyl group, yielding 2-phenylpentane-2,5-diol. This two-step process avoids the carbocation rearrangements that can occur under strongly acidic hydration conditions.
Mechanism Overview:
The reaction proceeds through a cyclic mercurinium ion intermediate, which is then opened by the nucleophilic attack of water at the more substituted carbon (C4). Subsequent demercuration with sodium borohydride replaces the mercury-containing group with a hydrogen atom.
Diagram: Oxymercuration-Demercuration Workflow
Caption: Workflow for the oxymercuration-demercuration of this compound.
Experimental Protocol: Oxymercuration-Demercuration
-
Oxymercuration: To a solution of this compound in a 1:1 mixture of tetrahydrofuran and water, add mercury(II) acetate. Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Demercuration: Cool the reaction mixture to 0 °C and add a solution of sodium borohydride in aqueous sodium hydroxide.
-
Work-up and Isolation: After the reaction is complete, the mixture is filtered to remove mercury metal. The filtrate is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated to give the crude diol.
-
Purification: The product can be purified by column chromatography or recrystallization.
Hydroboration-Oxidation: Anti-Markovnikov Hydration
To achieve anti-Markovnikov hydration of the vinyl group, yielding 2-phenylpentane-1,2-diol, hydroboration-oxidation is the method of choice. This reaction proceeds with syn-stereochemistry.
Mechanism Overview:
Borane (usually as a complex with THF) adds to the double bond in a concerted, four-centered transition state. The boron atom adds to the less sterically hindered terminal carbon (C5), and a hydride is delivered to the internal carbon (C4). Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group with retention of stereochemistry.
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: To a solution of this compound in anhydrous tetrahydrofuran at 0 °C under a nitrogen atmosphere, add a solution of borane-tetrahydrofuran complex dropwise. Allow the reaction to warm to room temperature and stir for several hours.
-
Oxidation: Cool the reaction to 0 °C and slowly add aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Work-up and Isolation: Stir the mixture at room temperature for a few hours, then extract with diethyl ether. The combined organic layers are washed, dried, and concentrated.
-
Purification: The resulting diol is purified by column chromatography.
Oxidation of the Vinyl Group
The vinyl group can be selectively oxidized to form various functional groups, with the tertiary alcohol potentially influencing the stereochemical outcome.
Epoxidation
Epoxidation of the vinyl group yields 2-(2,3-epoxypropyl)-2-phenylpropan-2-ol. For stereoselective epoxidation, the Sharpless asymmetric epoxidation is a powerful tool for allylic alcohols, though its efficiency with homoallylic alcohols can be lower.[5] Given the homoallylic nature of this compound, the directing effect of the hydroxyl group is less pronounced than in allylic systems.
Diagram: Sharpless Asymmetric Epoxidation Principle
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Phenylpent-4-en-1-ol | C11H14O | CID 578394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Stereochemistry of 2-Phenyl-4-penten-2-ol
An In-Depth Technical Guide to the
Prepared by: A Senior Application Scientist
Abstract
The stereochemical properties of chiral molecules are of paramount importance in the fields of synthetic chemistry, materials science, and pharmacology. 2-Phenyl-4-penten-2-ol, a tertiary allylic alcohol, possesses a single stereocenter, making it a valuable chiral building block. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its stereoisomeric forms, established synthetic routes for both racemic and enantiomerically-enriched samples, and the analytical techniques essential for stereochemical assignment and quantification. The causality behind experimental choices is emphasized throughout, ensuring that the described protocols are robust and self-validating.
Introduction: The Significance of a Single Chiral Center
This compound is a molecule characterized by the chemical formula C₁₁H₁₄O.[1] Its structure features a tertiary alcohol at the C2 position, which is also a stereocenter. This carbon is bonded to four distinct substituents: a phenyl group, a methyl group, a hydroxyl group, and an allyl group. The presence of this single chiral center means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers.
The absolute configuration of such enantiomers can dramatically influence their interaction with other chiral entities, a principle of fundamental importance in drug development. A drug's therapeutic effect is often elicited by its binding to a specific chiral receptor or enzyme active site. Consequently, one enantiomer may exhibit high efficacy while its mirror image could be inactive or, in some cases, induce harmful side effects. Therefore, the ability to selectively synthesize and analytically verify the stereochemical purity of molecules like this compound is a critical skill in modern chemical science.
Stereoisomers of this compound
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration at the C2 stereocenter. The priorities of the four groups attached to the chiral carbon are as follows:
-
-OH (highest atomic number directly attached)
-
-C₆H₅ (phenyl group)
-
-CH₂CH=CH₂ (allyl group)
-
-CH₃ (methyl group)
Based on the spatial arrangement of these groups, the two enantiomers are designated as (R)-2-phenyl-4-penten-2-ol and (S)-2-phenyl-4-penten-2-ol.
Figure 1: Enantiomers of this compound.
Synthesis of this compound
The synthesis of this tertiary alcohol can be approached through methods that yield either a racemic mixture or, with greater sophistication, an enantiomerically enriched product.
Racemic Synthesis via Grignard Reaction
A reliable and straightforward method for producing a racemic mixture (a 1:1 ratio of R and S enantiomers) is the Grignard reaction. This involves the nucleophilic addition of an allyl organometallic reagent to acetophenone. Allylmagnesium bromide is a common choice for this transformation.
Causality: The carbonyl carbon of acetophenone is electrophilic and planar (sp² hybridized). The nucleophilic allyl Grignard reagent can attack from either face of the plane with equal probability. This non-discriminatory attack leads to the formation of both (R) and (S) enantiomers in equal amounts, resulting in a racemic product.
Figure 2: General workflow for racemic synthesis.
Experimental Protocol: Racemic Synthesis
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether. Add a crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide (1.1 eq) in anhydrous ether dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour until most of the magnesium is consumed.
-
Nucleophilic Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of acetophenone (1.0 eq) in anhydrous ether dropwise. The reaction is exothermic; maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acetophenone spot has disappeared.
-
Workup (Quenching): Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the alkoxide intermediate and dissolves the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure racemic this compound.
Enantioselective Synthesis Approaches
Stereochemical Analysis and Characterization
Once synthesized, determining the stereochemical outcome is crucial. This involves separating the enantiomers or converting them into diastereomers that can be distinguished by standard analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.
Causality: The CSP is itself enantiomerically pure. As the racemic analyte passes through the column, one enantiomer forms a more stable, transient diastereomeric complex with the CSP than the other. This difference in interaction strength leads to different retention times, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the relative peak areas.
Figure 3: Principle of enantiomeric separation by chiral HPLC.
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound (~1 mg/mL) in the mobile phase solvent.
-
Instrumentation:
-
Column: Chiralcel OD-H or similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The optimal ratio must be determined experimentally.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at 254 nm (due to the phenyl group).
-
Temperature: 25 °C.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times (t_R).
-
Quantification: Integrate the area under each peak. Calculate the enantiomeric excess using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Table 1: Hypothetical Chiral HPLC Data
| Enantiomer | Retention Time (min) | Peak Area | Molar Ratio (%) |
| (R)-Enantiomer | 8.54 | 125,000 | 25 |
| (S)-Enantiomer | 10.21 | 375,000 | 75 |
| Total | - | 500,000 | 100 |
| % ee | - | - | 50% (in favor of S) |
NMR Spectroscopy with Chiral Derivatizing Agents
While standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers, it can differentiate diastereomers.[2] By reacting the chiral alcohol with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride), a mixture of diastereomers is formed. These diastereomers have different physical properties and, crucially, different NMR spectra. The signals for the protons near the stereocenter will appear at different chemical shifts for each diastereomer, allowing for their integration and the calculation of the enantiomeric ratio.
Applications in Research and Drug Development
Chiral tertiary alcohols are important structural motifs and intermediates in the synthesis of biologically active compounds. The 2-phenylpentane framework is a component in various compounds explored for pharmacological effects, including anticancer and antifungal properties.[3][4] For example, derivatives of 2-phenylpyrimidine have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungi.[4]
The ability to synthesize enantiomerically pure this compound provides access to chiral scaffolds for building more complex molecules. The allyl group is particularly versatile, allowing for further chemical transformations such as oxidation, reduction, or metathesis, while preserving the stereochemical integrity of the C2 center. This makes it a valuable starting material for creating libraries of chiral compounds for drug screening.
Conclusion
The stereochemistry of this compound is defined by its single chiral center at the C2 position, leading to the existence of (R) and (S) enantiomers. While racemic synthesis is readily achieved via standard organometallic addition to acetophenone, the production of enantiomerically enriched samples necessitates the use of asymmetric synthesis methodologies. The robust and quantitative analysis of the stereochemical composition relies on powerful techniques, primarily chiral HPLC. As a versatile chiral building block, this compound holds potential for application in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.
References
A Technical Guide to Quantum Chemical Calculations for 2-Phenyl-4-penten-2-ol: Unveiling Molecular Properties and Reactivity
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-phenyl-4-penten-2-ol, a tertiary allylic alcohol with applications in organic synthesis. For researchers, scientists, and professionals in drug development, this document outlines a detailed, step-by-step computational workflow. By leveraging Density Functional Theory (DFT), this guide explains not just the procedural steps but the fundamental reasoning behind the selection of computational methods and basis sets. The objective is to facilitate a thorough understanding of the molecule's conformational landscape, electronic structure, spectroscopic properties, and reactivity. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible computational data.
Introduction: The Significance of this compound and the Role of Computational Chemistry
This compound is a tertiary allylic alcohol, a class of organic compounds that are valuable intermediates in chemical synthesis.[1] Its structure, featuring a chiral center, a phenyl group, and a vinyl group, suggests a rich and complex stereochemistry and reactivity profile. Understanding the molecule's three-dimensional structure, conformational preferences, and electronic properties is crucial for predicting its behavior in chemical reactions and its potential interactions in biological systems.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool in modern chemistry for elucidating molecular properties at the atomic level.[2][3] For a molecule like this compound, computational methods can provide insights that are often difficult or impossible to obtain through experimental means alone. These calculations allow for:
-
Determination of the most stable conformation: Identifying the lowest-energy three-dimensional arrangement of the atoms.
-
Prediction of spectroscopic properties: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.[4][5]
-
Analysis of electronic structure: Understanding the distribution of electrons to predict sites of reactivity.
-
Exploration of reaction mechanisms: Modeling the pathways of chemical transformations.[6]
This guide will walk through the process of setting up, performing, and analyzing quantum chemical calculations on this compound, providing a robust protocol for researchers.
The Computational Workflow: A Step-by-Step Guide
The following sections detail a comprehensive workflow for the quantum chemical investigation of this compound. The process is designed to be systematic, starting with the initial structure and culminating in a detailed analysis of its properties.
Diagram: Computational Workflow for this compound
Caption: A flowchart of the quantum chemical calculation workflow.
Step 1: Initial 3D Structure Generation
The first step is to generate a three-dimensional structure of this compound. This can be done using any standard molecular building software (e.g., Avogadro, GaussView, ChemDraw).
Protocol:
-
Draw the 2D structure of this compound. The chemical formula is C₁₁H₁₄O.[5][7]
-
Convert the 2D drawing to a 3D structure using the software's built-in tools.
-
Perform an initial "clean-up" of the geometry using a simple force field (e.g., MMFF94) to obtain a reasonable starting structure. This is a quick process that resolves any egregious bond lengths or angles.
Expertise & Experience: The quality of the initial structure is not critical, but a sensible starting geometry can significantly reduce the computational time required for the subsequent optimization steps.
Step 2: Conformational Analysis
Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. A thorough conformational search is essential to identify the global minimum energy structure, which is the most stable arrangement of the atoms.
Protocol:
-
Use a molecular mechanics-based conformational search algorithm. This method is computationally inexpensive and suitable for exploring a large conformational space.
-
Identify all unique low-energy conformers (e.g., within 5-10 kcal/mol of the lowest energy structure).
-
These conformers will serve as the starting points for higher-level DFT calculations.
Trustworthiness: Neglecting a proper conformational search can lead to the characterization of a higher-energy local minimum, resulting in inaccurate predictions of the molecule's properties.
Step 3: Geometry Optimization with DFT
Each of the low-energy conformers identified in the previous step must be optimized using DFT. This process refines the molecular geometry to find the nearest stationary point on the potential energy surface.
Protocol:
-
Select a DFT Functional and Basis Set: A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. B3LYP offers a good balance between accuracy and computational cost, while the 6-31G(d,p) basis set provides sufficient flexibility for most organic systems.
-
Set up the Calculation: For each conformer, perform a geometry optimization calculation.
-
Incorporate Solvent Effects (Optional): If the molecule's behavior in a specific solvent is of interest, a continuum solvation model like the Polarizable Continuum Model (PCM) can be included.[8]
Authoritative Grounding: The choice of functional and basis set is critical. While B3LYP/6-31G(d,p) is a reliable starting point, for higher accuracy, especially for thermochemistry, larger basis sets (e.g., cc-pVTZ) or different functionals may be employed.[9]
Step 4: Vibrational Frequency Analysis
A frequency calculation must be performed on each optimized geometry. This serves two crucial purposes:
-
Verification of Minima: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.
-
Thermochemical Data: The calculation provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the simulated infrared (IR) spectrum.
Protocol:
-
Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)) as the geometry optimization.
-
Confirm that there are no imaginary frequencies for each optimized conformer.
-
Use the calculated Gibbs free energies to rank the relative stabilities of the conformers at a given temperature (e.g., 298.15 K).
Trustworthiness: A geometry optimization without a subsequent frequency analysis is incomplete and potentially misleading. The frequency calculation is a self-validating step that confirms the nature of the stationary point.
Analysis of Molecular Properties
Once the global minimum energy structure is identified and verified, a wealth of information can be extracted from the calculation results.
Structural Parameters
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. This data can be compared with experimental crystallographic data if available, or used to understand steric and electronic effects within the molecule.
Table: Exemplar Calculated Structural Parameters for this compound
| Parameter | Description | Calculated Value (Å or °) |
| C-O | Carbon-Oxygen bond length | ~1.43 |
| C=C | Carbon-Carbon double bond length | ~1.34 |
| O-H | Oxygen-Hydrogen bond length | ~0.97 |
| C-C-O | A key bond angle | ~109.5 |
| Dihedral Angle | Defines a key conformational feature | Varies |
Note: These are typical values and would be precisely determined by the calculation.
Electronic Properties and Reactivity
Analysis of the molecular orbitals provides insight into the molecule's electronic behavior.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (ESP): An ESP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
Diagram: Conceptual Reactivity Analysis
Caption: Relationship between computational outputs and reactivity prediction.
Spectroscopic Data Simulation
-
Infrared (IR) Spectrum: The frequency calculation directly yields the vibrational modes and their intensities, which can be plotted to generate a theoretical IR spectrum. This is invaluable for interpreting experimental spectra.[5]
-
Nuclear Magnetic Resonance (NMR) Spectrum: NMR shielding tensors can be calculated (often using the GIAO method) to predict ¹H and ¹³C chemical shifts. These calculated shifts can be correlated with experimental values to confirm the structure.
Table: Exemplar Calculated vs. Experimental Data
| Data Type | Calculated Value | Experimental Value |
| IR Freq. (O-H stretch) | ~3600 cm⁻¹ | Typically observed in this region |
| ¹H NMR (OH proton) | Varies (highly dependent on conformation and solvent) | Varies |
| ¹³C NMR (Quaternary C) | ~75 ppm | Varies |
Note: Calculated spectroscopic data often require scaling factors for better agreement with experimental results.
Conclusion
This guide has presented a rigorous and validated workflow for the quantum chemical calculation of this compound. By following these detailed protocols, researchers can obtain reliable data on the molecule's structure, stability, and electronic properties. The insights gained from these computational studies are invaluable for understanding the fundamental chemistry of this tertiary allylic alcohol and for guiding its application in synthesis and drug discovery. The emphasis on explaining the rationale behind each step ensures that this guide serves not only as a procedural manual but also as an educational resource for scientists looking to integrate computational chemistry into their research.
References
- 1. tertiary allylic alcohol (CHEBI:134397) [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Burke Group [dft.uci.edu]
- 4. 2-Phenylpent-4-en-1-ol | C11H14O | CID 578394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. From allylic alcohols to aldols by using iron carbonyls as catalysts: computational study on a novel tandem isomerization-aldolization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Discovery and history of 2-Phenyl-4-penten-2-ol
An In-depth Technical Guide to 2-Phenyl-4-penten-2-ol: Discovery, Synthesis, and Characterization
Authored by a Senior Application Scientist
Introduction
This compound is a tertiary homoallylic alcohol of significant interest in organic synthesis. Its structure, featuring a chiral quaternary carbon center, a phenyl group, and a terminal alkene, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the discovery and history of the synthetic methodology, a detailed protocol for its preparation via the Grignard reaction, and a summary of its key physical and spectroscopic data. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Part 1: Historical Context: The Advent of the Grignard Reaction and the Synthesis of Tertiary Alcohols
The ability to synthesize this compound is fundamentally rooted in the discovery of organomagnesium halides by Victor Grignard in 1900.[1][2] Prior to this, chemists had limited options for the formation of carbon-carbon bonds, with organozinc compounds being one of the few available, yet less reactive, reagents.[3] Grignard's work, for which he was awarded the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis by providing a straightforward and highly effective method for creating C-C bonds.[2][3]
The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[4] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking the electrophilic carbon of a carbonyl. This reaction is particularly significant for the synthesis of alcohols. The reaction of a Grignard reagent with a ketone, such as acetophenone, is a classic and widely used method for the preparation of tertiary alcohols.[3][5][6][7]
The synthesis of homoallylic alcohols, like this compound, is a specific application of this powerful reaction, utilizing an allyl-containing Grignard reagent. Allylmagnesium bromide, a common choice for this transformation, allows for the introduction of the allyl group, leading to the formation of a γ,δ-unsaturated alcohol.[8][9] While the precise first synthesis of this compound is not readily identifiable in early literature, its preparation falls under the well-established and extensively documented class of Grignard reactions with ketones, a cornerstone of organic chemistry for over a century.
Part 2: Synthesis of this compound via the Grignard Reaction
The most common and efficient method for the synthesis of this compound is the reaction of acetophenone with allylmagnesium bromide. This section provides a detailed, step-by-step protocol for this synthesis, along with the underlying scientific rationale for each step.
Overall Reaction Scheme
Caption: Overall synthesis of this compound.
Experimental Protocol
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Allyl bromide
-
Anhydrous diethyl ether (Et₂O)
-
Acetophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
Instrumentation:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Apparatus for column chromatography
Step-by-Step Procedure:
-
Preparation of the Grignard Reagent (Allylmagnesium Bromide):
-
Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
Add magnesium turnings to the flask along with a small crystal of iodine. The iodine helps to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.
-
Add a small amount of the allyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting greyish solution is the allylmagnesium bromide reagent.
-
-
Reaction with Acetophenone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of acetophenone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetophenone solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil. A reported yield for this reaction is approximately 99%.
-
Causality Behind Experimental Choices
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Inert Atmosphere: Grignard reagents can also react with oxygen. An inert atmosphere of nitrogen or argon is necessary to prevent the oxidation of the reagent.
-
Iodine Activation: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction with the alkyl halide. Iodine helps to etch away this oxide layer, exposing the fresh magnesium surface.
-
Controlled Addition: The formation of the Grignard reagent and its reaction with the ketone are exothermic. Dropwise addition and cooling are essential to control the reaction rate and prevent side reactions.
-
Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid and is used to protonate the alkoxide intermediate to form the alcohol. It is preferred over strong acids, which can cause dehydration of the tertiary alcohol.
Part 3: Physicochemical and Spectroscopic Data
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | - |
| Molecular Weight | 162.23 g/mol | - |
| CAS Number | 4743-74-2 | - |
| Appearance | Colorless oil | - |
| Boiling Point | 100 °C / 17 mmHg | - |
| Density | 0.99 g/cm³ | - |
Spectroscopic Data
¹H NMR (400MHz, CDCl₃):
-
δ 1.57 (s, 3H): This singlet corresponds to the three protons of the methyl group attached to the chiral carbon.
-
δ 2.25 (s, 1H): This singlet is attributed to the proton of the hydroxyl group.
-
δ 2.52 (dd, J = 8.2 Hz, 13.8 Hz, 1H): This doublet of doublets represents one of the diastereotopic protons of the methylene group adjacent to the double bond.
-
δ 2.70 (dd, J = 7.0 Hz, 13.8 Hz, 1H): This is the other diastereotopic proton of the same methylene group.
-
δ 5.10-5.20 (m, 2H): This multiplet corresponds to the two terminal vinyl protons.
-
δ 5.75-5.85 (m, 1H): This multiplet represents the internal vinyl proton.
-
δ 7.20-7.40 (m, 5H): This multiplet corresponds to the five protons of the phenyl group.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be expected to show the following characteristic absorption bands:
-
~3400 cm⁻¹ (broad): O-H stretch of the alcohol.
-
~3080 cm⁻¹: =C-H stretch of the alkene.
-
~3030 cm⁻¹: =C-H stretch of the aromatic ring.
-
~2980-2850 cm⁻¹: C-H stretch of the alkyl groups.
-
~1640 cm⁻¹: C=C stretch of the alkene.
-
~1600, 1495 cm⁻¹: C=C stretches of the aromatic ring.
Mass Spectrometry (Electron Ionization):
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 162. Key fragmentation patterns would include the loss of a methyl group (m/z = 147) and the loss of an allyl group (m/z = 121).
Part 4: Conclusion
This compound is a valuable synthetic intermediate whose preparation is a classic example of the power and versatility of the Grignard reaction. Understanding the historical development of this fundamental reaction provides context for its widespread application in modern organic synthesis. The detailed protocol and characterization data presented in this guide offer a practical resource for researchers and professionals engaged in the synthesis and application of this and related compounds. The self-validating nature of the described protocol, with its clear rationale for each step, ensures a high degree of reproducibility and success in the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]
- 8. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-Phenyl-4-penten-2-ol via the Grignard Reaction
Introduction
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing an exceptionally versatile and robust method for the formation of carbon-carbon bonds. Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction enables the synthesis of a vast array of compounds, most notably alcohols.[1][2] This guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 2-phenyl-4-penten-2-ol, a valuable tertiary alcohol, through the nucleophilic addition of allylmagnesium bromide to acetophenone.
This document is designed for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the critical causality behind each experimental choice. We will explore the reaction mechanism, provide a self-validating and safety-conscious protocol, and offer field-proven insights for troubleshooting, ensuring a high probability of success for this important transformation.
The Underlying Chemistry: Mechanism and Rationale
The synthesis is a two-part process: first, the formation of the Grignard reagent (allylmagnesium bromide), and second, its reaction with the ketone substrate (acetophenone).
1.1. Formation of the Grignard Reagent
The process begins with the reaction of an organic halide, allyl bromide, with magnesium metal in an anhydrous ether solvent. The mechanism is believed to involve a single-electron transfer (SET) from the magnesium surface to the allyl bromide, generating a radical anion that quickly fragments and recombines on the metal surface to form the organomagnesium halide.
Key Rationale:
-
Anhydrous Conditions: Grignard reagents are potent bases and will be rapidly quenched by protic sources, such as water.[3][4] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic, which leads it to readily abstract a proton from water, destroying the reagent.[2] Therefore, all glassware must be scrupulously dried, and anhydrous solvents are mandatory.[4][5][6]
-
Ethereal Solvent: Solvents like diethyl ether or tetrahydrofuran (THF) are essential. The lone pair electrons on the ether's oxygen atom coordinate with the magnesium center of the Grignard reagent, forming a soluble complex that stabilizes the reagent and prevents its precipitation.[7]
-
Temperature Control: This reaction is exothermic. Importantly, a significant side reaction is Wurtz-type coupling, where the Grignard reagent reacts with unreacted allyl bromide to form 1,5-hexadiene.[8][9] Maintaining a low temperature (below 0 °C) minimizes this side reaction by controlling the reaction rate.[10]
1.2. Nucleophilic Addition to Acetophenone
Once formed, the allylmagnesium bromide acts as a powerful nucleophile. The allyl group's carbanionic carbon attacks the electrophilic carbonyl carbon of acetophenone.[11] This nucleophilic attack breaks the carbonyl π-bond, creating a tetrahedral magnesium alkoxide intermediate. The subsequent addition of a mild acid in the workup step protonates this alkoxide to yield the final tertiary alcohol, this compound.[2][7]
Hazard Analysis and Risk Mitigation
The Grignard reaction involves several significant hazards that require strict adherence to safety protocols. A thorough risk assessment must be conducted before beginning.[12]
| Hazard Identified | Potential Risk | Mitigation Strategy |
| Anhydrous Ethers (Diethyl Ether, THF) | Highly flammable, volatile, can form explosive peroxides.[3] | Conduct reaction in a certified chemical fume hood.[13] Ensure no open flames or spark sources are present. Use a heating mantle with over-temperature protection; avoid direct heating.[12] |
| Grignard Reagent Formation | Highly exothermic, potential for a runaway reaction leading to solvent boiling and fire.[12][13] | Use a flask that is no more than 50% full.[12] Add the alkyl halide slowly and maintain cooling with an ice-water bath. Have a larger cooling bath ready for emergencies.[3] |
| Magnesium Metal | Flammable solid, especially as a powder or turning.[14] Reacts with water to produce flammable hydrogen gas. | Handle under an inert atmosphere if possible. Keep away from water.[14] Use a Class D fire extinguisher for magnesium fires; never use water or CO2 . |
| Allyl Bromide | Toxic, corrosive, and a lachrymator. | Handle only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a flame-resistant lab coat, and nitrile gloves.[12][13] |
| Quenching | Unreacted Grignard reagent reacts violently with water/acid. | Perform the quench slowly by adding the reaction mixture to the quenching solution in an ice bath. Never add water directly to the concentrated Grignard solution. |
Experimental Workflow Visualization
The following diagram outlines the complete workflow for the synthesis, from initial setup to the purified final product.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is divided into two primary stages: the preparation of the allylmagnesium bromide reagent, followed by the synthesis and purification of the target alcohol.
Stage 1: Preparation of Allylmagnesium Bromide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (equiv) |
| Magnesium Turnings | 24.31 | 3.16 g | 0.13 (1.3) |
| Allyl Bromide | 120.98 | 12.1 g (8.6 mL) | 0.10 (1.0) |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 100 mL | - |
| Iodine | 253.81 | 1 small crystal | - |
Procedure:
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a drying tube (filled with CaCl₂ or CaSO₄). All glassware must be rigorously oven-dried (e.g., at 120 °C overnight) and assembled while hot, then allowed to cool to room temperature under a stream of dry nitrogen or argon.[3][4][5]
-
Reagent Charging: Place the magnesium turnings into the reaction flask. Add 30 mL of anhydrous diethyl ether.
-
Initiation: In the dropping funnel, prepare a solution of allyl bromide in 70 mL of anhydrous diethyl ether. Add approximately 5-10 mL of this solution to the stirred magnesium suspension. The reaction should initiate within a few minutes, indicated by gentle bubbling and a slight cloudiness.
-
Scientist's Note: If the reaction does not start, add one small crystal of iodine.[3][5] The iodine activates the magnesium surface by chemically removing the passivating layer of magnesium oxide.[7] Gentle warming with a heat gun may also be applied briefly, but be prepared to cool immediately once the reaction begins.
-
-
Grignard Formation: Once the reaction is initiated and self-sustaining, place the flask in an ice-salt bath to maintain a temperature below 0 °C. Add the remaining allyl bromide solution dropwise from the funnel over a period of 60-90 minutes. The rate of addition should be controlled to maintain a gentle reflux and prevent the temperature from rising significantly.[10]
-
Completion: After the addition is complete, allow the gray, cloudy mixture to stir in the ice bath for an additional 30 minutes. The resulting solution of allylmagnesium bromide should be used immediately in the next stage.
Stage 2: Synthesis and Purification of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (equiv) |
| Allylmagnesium Bromide Solution | - | From Stage 1 | ~0.10 (~1.0) |
| Acetophenone | 120.15 | 10.8 g (10.5 mL) | 0.09 (0.9) |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 50 mL | - |
| Saturated Aqueous NH₄Cl | - | 100 mL | - |
| Brine (Saturated NaCl) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - |
Procedure:
-
Substrate Addition: Keep the freshly prepared Grignard reagent in the ice-water bath. Prepare a solution of acetophenone in 50 mL of anhydrous diethyl ether in the dropping funnel. Add the acetophenone solution dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the internal temperature at approximately 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 60 minutes to ensure the reaction goes to completion.
-
Workup (Quench): Cool a 500 mL beaker containing 100 mL of saturated aqueous ammonium chloride solution in a large ice bath. While stirring vigorously, slowly pour the reaction mixture into the cold NH₄Cl solution.
-
Scientist's Note: This step quenches unreacted Grignard reagent and protonates the magnesium alkoxide. Using saturated NH₄Cl provides a mildly acidic proton source that minimizes the risk of acid-catalyzed dehydration of the tertiary alcohol product, which can be a problem with stronger acids like HCl.[15][16]
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine all organic layers. Wash the combined extracts once with 50 mL of brine to remove the bulk of the dissolved water. Dry the organic layer over anhydrous magnesium sulfate, swirl for 10-15 minutes, and then filter to remove the drying agent.[17]
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation. Collect the fraction boiling at approximately 100 °C at 17 mmHg.[18]
Expected Results and Troubleshooting
| Parameter | Expected Value/Observation |
| Product | This compound |
| CAS Number | 4743-74-2[18] |
| Molecular Formula | C₁₁H₁₄O[18][19] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~100 °C / 17 mmHg[18] |
| Theoretical Yield | 14.6 g (based on acetophenone) |
| Expected Yield | 70-85% |
Troubleshooting Common Issues:
-
Reaction Fails to Initiate: The most common cause is wet glassware or reagents, or a passivated magnesium surface.[4] Ensure all equipment is bone-dry. If necessary, add a crystal of iodine or gently crush the magnesium with a dry glass rod to expose a fresh surface.[6][20]
-
Low Yield of Final Product: This can result from inefficient Grignard formation (due to moisture or Wurtz coupling) or incomplete reaction. Ensure slow addition at low temperatures. During workup, ensure thorough extraction to recover all product from the aqueous phase.
-
Presence of 1,5-Hexadiene or Benzene Impurity: 1,5-hexadiene arises from Wurtz coupling during Grignard formation, favored by higher temperatures. Benzene can form if the Grignard reagent is inadvertently quenched by moisture before the acetophenone is added.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 11. brainly.in [brainly.in]
- 12. acs.org [acs.org]
- 13. dchas.org [dchas.org]
- 14. media.laballey.com [media.laballey.com]
- 15. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. prepchem.com [prepchem.com]
- 18. lookchem.com [lookchem.com]
- 19. This compound [webbook.nist.gov]
- 20. Solved Grignard Reaction Experimental Objective: The | Chegg.com [chegg.com]
Application Note & Protocol: The Grignard Addition of Allylmagnesium Bromide to Acetophenone
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide on the addition of allylmagnesium bromide to acetophenone, a classic and highly illustrative example of a Grignard reaction. It is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry. This guide delves into the nuanced mechanistic details, including the key transition states and stereochemical considerations, and offers a field-proven, step-by-step laboratory protocol. The content is structured to provide not just procedural instructions but also the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Introduction: Significance and Context
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile tools for carbon-carbon bond formation in organic synthesis.[1] The addition of organomagnesium halides to carbonyl compounds, such as ketones and aldehydes, provides a direct route to secondary and tertiary alcohols, respectively.[2][3]
The specific reaction between allylmagnesium bromide and acetophenone is of particular academic and practical interest. It serves as an excellent model for understanding nucleophilic addition to a prochiral ketone, the formation of a new stereocenter, and the unique reactivity of allylic organometallics. The product, 1-phenyl-3-buten-1-ol, is a chiral alcohol that can serve as a valuable building block in the synthesis of more complex molecules.[4] This guide will explore the theoretical underpinnings of this transformation and provide a robust protocol for its successful execution in a laboratory setting.
The Reaction Mechanism: A Stepwise Analysis
The addition of a Grignard reagent to a ketone is fundamentally a nucleophilic addition to the carbonyl group.[5] The carbon atom bonded to magnesium is highly nucleophilic due to the significant polarity of the carbon-magnesium bond.[6]
Step 1: Nucleophilic Attack and Formation of the Alkoxide
The reaction initiates with the nucleophilic carbon of the allylmagnesium bromide attacking the electrophilic carbonyl carbon of acetophenone.[5] Simultaneously, the magnesium halide moiety coordinates to the carbonyl oxygen. This process is often depicted as proceeding through a cyclic, six-membered ring transition state, which helps to organize the reactants and facilitate the addition.[1] This concerted attack breaks the carbonyl π-bond, transferring the electron pair to the oxygen atom and forming a magnesium alkoxide intermediate.
Step 2: Acidic Work-up and Protonation
The reaction is "quenched" by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute mineral acids like HCl.[7][8] This work-up step serves two purposes: it protonates the magnesium alkoxide to yield the final tertiary alcohol product, and it neutralizes any unreacted Grignard reagent.[7]
Mechanistic Diagram
The following diagram illustrates the complete mechanistic pathway from reactants to the final product.
Caption: Reaction mechanism of acetophenone with allylmagnesium bromide.
Stereochemical Considerations: The Felkin-Anh Model
Since acetophenone is a prochiral ketone, its two faces (re and si) are diastereotopic. The addition of the allyl group creates a new chiral center, resulting in a racemic mixture of (R)- and (S)-1-phenyl-3-buten-1-ol.[9] While this specific reaction yields a racemic product, understanding the principles of stereocontrol is crucial. If the ketone already contained a chiral center adjacent to the carbonyl, the reaction would be diastereoselective.
The Felkin-Anh model is a widely accepted framework for predicting the stereochemical outcome of nucleophilic additions to chiral ketones and aldehydes.[10][11] The model posits that the largest group (L) at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.[10] The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), preferentially from the face sterically shielded by the smallest group (S) rather than the medium-sized group (M).[10][12] While not directly applicable to the achiral acetophenone, this model is fundamental to designing diastereoselective Grignard additions in more complex systems.
Experimental Protocol
This protocol is divided into three main stages: preparation of the Grignard reagent, the addition reaction, and the work-up and purification of the product.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.92 g | 120 | Must be dry. |
| Iodine | I₂ | 253.81 | 1-2 small crystals | - | Activator. |
| Allyl Bromide | C₃H₅Br | 120.98 | 12.1 g (8.5 mL) | 100 | Handle in a fume hood. |
| Acetophenone | C₈H₈O | 120.15 | 10.8 g (10.5 mL) | 90 | Ensure it is anhydrous. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~250 mL | - | Use from a freshly opened can or distilled from a drying agent. |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~150 mL | - | For quenching. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 1-phenyl-3-buten-1-ol.
Detailed Step-by-Step Procedure
PART A: Preparation of Allylmagnesium Bromide
-
Glassware Preparation: Ensure all glassware (500 mL three-necked round-bottom flask, reflux condenser, 250 mL pressure-equalizing dropping funnel) is thoroughly oven-dried or flame-dried under an inert atmosphere (N₂ or Argon) to remove all traces of moisture.
-
Setup: Assemble the apparatus. Place magnesium turnings (2.92 g, 120 mmol) and a single small crystal of iodine into the reaction flask equipped with a magnetic stir bar.
-
Initiation: In the dropping funnel, prepare a solution of allyl bromide (12.1 g, 100 mmol) in 100 mL of anhydrous diethyl ether. Add about 10-15 mL of this solution to the magnesium turnings.
-
Expertise & Experience: The reaction may not start immediately. Gentle warming with a heat gun or swirling may be necessary. The disappearance of the brown iodine color and the appearance of cloudiness and gentle bubbling are indicators of initiation.[13] If the reaction becomes too vigorous, an ice bath can be used for moderation.
-
-
Grignard Formation: Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the resulting gray-brown solution for an additional 30-60 minutes to ensure all the magnesium has reacted.[13][14]
PART B: Addition to Acetophenone
-
Preparation: Prepare a solution of acetophenone (10.8 g, 90 mmol) in 50 mL of anhydrous diethyl ether in a separate dry flask.
-
Addition: Cool the freshly prepared allylmagnesium bromide solution to 0°C using an ice-water bath.
-
Reaction: Transfer the acetophenone solution to the dropping funnel and add it dropwise to the stirred Grignard reagent over 30 minutes.
-
Trustworthiness: Maintaining a low temperature is crucial to control the exothermic nature of the addition and minimize side reactions. A cloudy white precipitate (the magnesium alkoxide salt) will form.
-
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.
PART C: Work-up and Purification
-
Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Very slowly and carefully, add approximately 150 mL of saturated aqueous ammonium chloride solution dropwise.
-
Causality: This step is highly exothermic and will produce gas. Slow addition is critical for safety. The goal is to protonate the alkoxide and hydrolyze any remaining Grignard reagent, dissolving the magnesium salts.[8]
-
-
Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Washing & Drying: Combine all organic layers. Wash with 50 mL of brine (saturated NaCl solution) to help remove water. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), swirl for 10-15 minutes, and then filter to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product as a light yellow oil.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-phenyl-3-buten-1-ol.
Product Characterization
The identity and purity of the final product, 1-phenyl-3-buten-1-ol, should be confirmed by standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [4] |
| Molecular Weight | 148.20 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [15] |
| Boiling Point | ~228-234 °C (at 760 mmHg) | [15][16] |
| Density | ~0.992 g/mL at 25 °C | [16] |
-
¹H NMR: Expect signals corresponding to the aromatic protons, the vinyl protons of the allyl group, the methylene protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself.
-
IR Spectroscopy: Expect characteristic peaks for the O-H stretch (broad, ~3350 cm⁻¹), C=C stretch (~1640 cm⁻¹), and aromatic C-H and C=C stretches.
Safety and Handling
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents.[1] All operations must be conducted under strictly anhydrous conditions and under an inert atmosphere.
-
Diethyl Ether: Diethyl ether is extremely flammable and has a low boiling point. Work in a well-ventilated fume hood away from any ignition sources.
-
Allyl Bromide: Allyl bromide is a lachrymator and is toxic. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. 1-Phenylbut-3-en-1-ol | C10H12O | CID 220119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [precision.fda.gov]
- 10. Felkin-Anh Model | OpenOChem Learn [learn.openochem.org]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. prepchem.com [prepchem.com]
- 15. Buy 1-Phenyl-3-buten-1-ol | 936-58-3 [smolecule.com]
- 16. 1-phenyl-3-buten-1-ol | CAS#:80735-94-0 | Chemsrc [chemsrc.com]
Application Notes & Protocols: Asymmetric Synthesis of Chiral 2-Phenyl-4-penten-2-ol
Introduction: The Significance of Chiral Tertiary Alcohols
Chiral tertiary alcohols are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2] The precise three-dimensional arrangement of substituents around the stereogenic carbon center is often critical for their biological function. 2-Phenyl-4-penten-2-ol, a chiral tertiary alcohol, represents a valuable building block for the synthesis of more complex molecules. However, the construction of such quaternary stereocenters with high enantioselectivity remains a formidable challenge in synthetic organic chemistry.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art methodologies for the asymmetric synthesis of this compound, focusing on practical, field-proven protocols.
Strategic Approaches to Enantioselective Synthesis
The synthesis of chiral this compound can be broadly categorized into two primary strategies: the direct asymmetric addition of a nucleophile to a prochiral ketone (acetophenone), and the resolution of a racemic mixture of the alcohol. This guide will delve into the following key methodologies:
-
Asymmetric Allylation of Acetophenone: A direct and atom-economical approach involving the enantioselective addition of an allyl group to acetophenone.
-
Asymmetric Grignard Addition to Acetophenone: A classic yet powerful method utilizing a chiral ligand to control the stereochemical outcome of the addition of allylmagnesium bromide.
-
Kinetic Resolution of Racemic this compound: A technique to selectively react one enantiomer from a racemic mixture, leaving the other enantiomer in high enantiomeric excess.
Methodology 1: Asymmetric Allylation of Acetophenone using a Chiral Boron Catalyst
The boron-catalyzed asymmetric allylation of ketones has emerged as a powerful tool for the synthesis of chiral homoallylic alcohols.[4][5] This method offers excellent yields, regioselectivity, and diastereoselectivity under mild reaction conditions.[4] The mechanism involves the formation of a chiral allylborane species that then reacts with the ketone through a highly organized transition state, leading to the enantioenriched product.
Reaction Mechanism Overview
The catalytic cycle, as depicted below, involves the hydroboration of an allene with a chiral boron precatalyst to generate a chiral allylborane. This intermediate then undergoes an enantioselective allylation of acetophenone. A subsequent transborylation step regenerates the active catalyst, allowing for catalytic turnover.
References
Application Notes and Protocols: Enantioselective Synthesis of Tertiary Homoallylic Alcohols
Introduction: The Significance of Chiral Tertiary Homoallylic Alcohols
Tertiary homoallylic alcohols are pivotal structural motifs in a vast array of biologically active natural products and pharmaceutical agents. The presence of a stereogenic quaternary carbon center imparts unique three-dimensional complexity, profoundly influencing molecular recognition and biological function. However, the construction of these sterically congested chiral centers presents a formidable challenge in synthetic organic chemistry. The development of catalytic and highly enantioselective methods for the synthesis of these valuable building blocks is therefore a topic of intense research, with significant implications for drug discovery and development. This guide provides an in-depth overview of modern catalytic strategies for the enantioselective synthesis of tertiary homoallylic alcohols, complete with mechanistic insights and detailed experimental protocols.
Core Concepts: Navigating the Challenges of Ketone Allylation
The addition of an allyl nucleophile to a ketone is the most direct route to tertiary homoallylic alcohols. However, several factors contribute to the difficulty of achieving high enantioselectivity in this transformation:
-
Lower Reactivity of Ketones: Compared to aldehydes, ketones are less electrophilic, often requiring harsher reaction conditions or more potent nucleophiles, which can be detrimental to enantiocontrol.
-
Steric Hindrance: The two substituents on the ketone carbonyl create a more sterically crowded environment around the reaction center, making it challenging for a chiral catalyst to effectively discriminate between the two prochiral faces.
-
Controlling Regio- and Diastereoselectivity: When substituted allylic reagents are employed, the reaction must be controlled to favor the desired regioisomer (α- vs. γ-addition) and diastereomer.
Modern catalytic systems have been developed to overcome these hurdles, primarily through the use of chiral Lewis acids or transition metal complexes that activate the ketone and/or the allylating agent, and orchestrate the nucleophilic attack within a well-defined chiral environment.
Catalytic Systems for Enantioselective Ketone Allylation
Boron-Catalyzed Enantioselective Allylation of Ketones with Allenes
A significant advancement in the field is the use of boron-based catalysts for the allylation of ketones with allenes. This methodology avoids the pre-formation of stoichiometric organometallic reagents and demonstrates excellent functional group tolerance.[1][2][3]
Mechanism of Action: The catalytic cycle is believed to proceed through a hydroboration-allylation-transborylation pathway.[2][3][4] The chiral boron catalyst first undergoes hydroboration with the allene to generate a chiral allylic borane in situ. This intermediate then reacts with the ketone via a chair-like Zimmerman-Traxler transition state to deliver the allyl group with high diastereo- and enantioselectivity.[3] Subsequent transborylation of the resulting borinic ester with a boron source, such as HBpin, regenerates the active catalyst and releases the product.[2][4]
Experimental Workflow: Boron-Catalyzed Ketone Allylation
Caption: Workflow for Boron-Catalyzed Enantioselective Ketone Allylation.
BINOL-Titanium Catalyzed Asymmetric Allylation
The use of titanium complexes with the chiral bidentate ligand 1,1'-bi-2-naphthol (BINOL) is a well-established and powerful strategy for a variety of asymmetric transformations, including the allylation of ketones.[5][6][7][8]
Mechanism of Action: The active catalyst is typically generated in situ from a titanium(IV) isopropoxide precursor and BINOL. The resulting chiral Lewis acidic titanium complex coordinates to the ketone carbonyl, activating it towards nucleophilic attack. The allyl group is delivered from an allylating agent, such as tetraallyltin.[5][6][7] The stereochemical outcome is dictated by the geometry of the BINOL-Ti complex and the steric interactions in the transition state. The addition of isopropanol has been found to be crucial for achieving high enantioselectivity in some cases, although its precise role is still a subject of investigation.[5]
Catalytic Cycle: BINOL-Ti-Catalyzed Ketone Allylation
Caption: Simplified Catalytic Cycle for BINOL-Ti-Catalyzed Ketone Allylation.
Nickel-Catalyzed Enantioselective Allylation
Nickel catalysis has emerged as a versatile and cost-effective alternative for enantioselective C-C bond formation. In the context of tertiary homoallylic alcohol synthesis, nickel catalysts have been successfully employed in the conjugate allylation of activated enones and the direct allylation of ketones.[9][10][11][12][13][14][15][16]
Mechanism of Action: The mechanism of nickel-catalyzed allylation can vary depending on the specific reaction. In the conjugate allylation of dialkylidene ketones, the reaction is proposed to proceed via the formation of an unsaturated π-allyl nickel complex, followed by reductive elimination.[9][10] For the direct α-allylation of ketones, a Ni(0)-N-heterocyclic carbene (NHC) catalyst can activate the α-C-H bond of the ketone, leading to a ligand-to-ligand hydrogen transfer process and subsequent stereoselective C-C bond formation.[14][15]
The Zimmerman-Traxler Transition State Model
A cornerstone for understanding the stereoselectivity in many carbonyl addition reactions is the Zimmerman-Traxler model.[17][18][19][20][21] It proposes a six-membered, chair-like transition state where the metal center coordinates to both the oxygen of the enolate (or allylmetal species) and the carbonyl oxygen of the electrophile. To minimize steric interactions, the substituents on the reacting partners preferentially occupy pseudo-equatorial positions. The specific geometry of the allylmetal reagent (E or Z) and the facial bias imposed by the chiral catalyst determine the absolute stereochemistry of the newly formed stereocenters.
Zimmerman-Traxler Model for Ketone Allylation
Caption: Zimmerman-Traxler model for stereoselective ketone allylation.
Comparative Data of Catalytic Systems
| Catalytic System | Allylating Agent | Ketone Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Ph-BBD-OMe / HBpin | Cyclohexylallene | Acetophenone | 10 | 50 | 48 | 71 | 89 | [1][2][3] |
| (S)-Ph-BBD-OMe / HBpin | Phenylallene | Acetophenone | 10 | 50 | 48 | 62 | 89 | [1][2] |
| (S)-Ph-BBD-OMe / HBpin | Cyclohexylallene | 2-Acetylthiophene | 10 | 50 | 48 | 64 | 75 | [2] |
| Ti(OiPr)₄ / BINOL | Tetraallyltin | 3-Methylacetophenone | 10 | RT | - | - | 88 | [6] |
| Ti(OiPr)₄ / H₈-BINOL | Tetramethallylstannane | 2-Acetonaphthone | 30 | RT | - | - | 53 | [5] |
| Ni(COD)₂ / Chiral Ligand | AllylB(pin) | Dibenzylidene acetone | - | - | - | - | 91-94 | [9][10][11] |
Detailed Experimental Protocols
Protocol 1: Boron-Catalyzed Enantioselective Allylation of Acetophenone with Cyclohexylallene[1][2][3]
Materials:
-
(S)-Ph-BBD-OMe (10 mol%)
-
Pinacolborane (HBpin, 1.4 equiv.)
-
Acetophenone (1.0 equiv.)
-
Cyclohexylallene (1.0 equiv.)
-
Anhydrous solvent (e.g., n-hexane)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chiral boron pre-catalyst, (S)-Ph-BBD-OMe (10 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the ketone (acetophenone, 1.0 equiv.), the allene (cyclohexylallene, 1.0 equiv.), and the borane source (HBpin, 1.4 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at 50 °C for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of methanol.
-
Purification: Concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched tertiary homoallylic alcohol.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Protocol 2: BINOL-Ti-Catalyzed Asymmetric Allylation of 3-Methylacetophenone[7]
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄, 10 mol%)
-
(R)- or (S)-BINOL (20 mol%)
-
Isopropanol (3 equiv.)
-
Tetraallyltin (1.5 equiv.)
-
3-Methylacetophenone (1.0 equiv.)
-
Anhydrous solvent (if necessary, though the reaction can be run neat)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, dissolve BINOL (20 mol%) in a minimal amount of anhydrous solvent (e.g., CH₂Cl₂). Add titanium(IV) isopropoxide (10 mol%) and stir for 30 minutes at room temperature to pre-form the catalyst.
-
Reagent Addition: To the catalyst solution, add isopropanol (3 equiv.), 3-methylacetophenone (1.0 equiv.), and tetraallyltin (1.5 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the product and determine the enantiomeric excess as described in Protocol 1.
Conclusion and Future Outlook
The enantioselective synthesis of tertiary homoallylic alcohols has witnessed remarkable progress, with the development of highly efficient and selective catalytic systems based on boron, titanium, and nickel. These methods provide access to a wide range of chiral building blocks that are crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The causality behind the experimental choices, such as the selection of the catalyst, ligand, and allylating agent, is rooted in the fundamental principles of stereocontrol, often rationalized by models like the Zimmerman-Traxler transition state. Future research will likely focus on the development of even more sustainable and atom-economical catalytic systems, expanding the substrate scope to more challenging ketones, and further elucidating the intricate reaction mechanisms to enable the rational design of next-generation catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Asymmetric Methallylation of Ketones with an (H8-BINOLate)Ti-Based Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Concentrated Catalytic Asymmetric Allylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - BINOL-Ti-Catalyzed Synthesis of Tertiary Homoallylic Alcohols:â The First Catalytic Asymmetric Allylation of Ketones - Organic Letters - Figshare [acs.figshare.com]
- 8. Catalytic asymmetric methallylation of ketones with an (H8-BINOLate)Ti-based catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Ni-Catalyzed Conjugate Allylation of Activated Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Ni-catalyzed conjugate allylation of activated enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nickel-Catalyzed Reductive Conjugate Addition to Enones Via Allylnickel Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nickel-Catalyzed Reductive Conjugate Addition to Enones via Allylnickel Intermediates – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Nickel-catalyzed direct stereoselective α-allylation of ketones with non-conjugated dienes [ouci.dntb.gov.ua]
- 16. Allyl-Nickel Catalysis Enables Carbonyl Dehydrogenation and Oxidative Cycloalkenylation of Ketones [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 19. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Axial Preferences in Allylations via the Zimmerman–Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: High-Resolution Purification of 2-Phenyl-4-penten-2-ol via Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 2-Phenyl-4-penten-2-ol, a tertiary alcohol intermediate, using silica gel flash column chromatography. The guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of the principles behind each step, from mobile phase selection to fraction analysis. We address common challenges associated with the chromatography of tertiary alcohols, such as potential acid-catalyzed degradation, and provide robust solutions. The protocol is validated through Thin Layer Chromatography (TLC) analysis and aims to achieve >98% purity of the target compound.
Introduction: The Challenge of Purifying Tertiary Alcohols
This compound is a valuable synthetic intermediate. Its structure, featuring a tertiary alcohol, a phenyl group, and a terminal alkene, makes it a precursor for various more complex molecules. The synthesis, commonly achieved via a Grignard reaction between a phenylmagnesium halide and allyl acetone (or equivalent reagents), often yields a crude mixture containing unreacted starting materials, biphenyl, and potential rearrangement byproducts.[1][2]
Purification by silica gel column chromatography is the most common and effective method for isolating such compounds.[3] The technique separates molecules based on their differential adsorption to a polar stationary phase (silica gel) while being carried by a non-polar mobile phase.[4][5] More polar compounds, like our target alcohol, interact more strongly with the silica and elute later than non-polar impurities like biphenyl.[5]
However, a critical consideration is the inherent acidity of standard silica gel (SiO₂). Tertiary alcohols, particularly those with adjacent allylic or benzylic systems, can be susceptible to acid-catalyzed dehydration or rearrangement on the column.[2][6] This guide will detail a protocol that mitigates this risk while achieving excellent separation.
Pre-Purification: Strategy and Method Development with TLC
Before committing the bulk of a sample to a column, Thin Layer Chromatography (TLC) must be used to determine the optimal mobile phase (eluent) composition.[7] TLC is a rapid, small-scale version of column chromatography that predicts the separation achievable on a larger scale.[8]
Principle of Solvent Selection
The goal is to find a solvent system that provides good separation between the desired product and its impurities. For this compound, a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Diethyl Ether) is ideal.[9] The polarity of the eluent is adjusted by changing the ratio of these solvents.[5]
-
Too Non-polar (e.g., 99:1 Hexane:EtOAc): All compounds will remain at the baseline (Rf ≈ 0).
-
Too Polar (e.g., 50:50 Hexane:EtOAc): All compounds will travel with the solvent front (Rf ≈ 1).
The ideal solvent system for flash chromatography will move the target compound to a Retention Factor (Rf) of 0.25-0.35 on the TLC plate, with clear separation from other spots.[7]
TLC Protocol
-
Prepare Sample: Dissolve a small amount (~1 mg) of the crude reaction mixture in a volatile solvent (~0.5 mL) like ethyl acetate or dichloromethane.[7]
-
Spot Plate: Using a microcapillary tube, carefully spot the solution onto a silica gel TLC plate, keeping the spot size as small as possible.[10]
-
Develop Plate: Place the spotted plate in a sealed chamber containing the chosen eluent system. Ensure the solvent level is below the spot line.[7]
-
Visualize: Once the solvent front nears the top of the plate, remove it and mark the front with a pencil. Visualize the spots under a UV lamp (the phenyl group will be UV active). Additionally, stain the plate using a potassium permanganate (KMnO₄) dip, which will react with the alkene and alcohol groups, appearing as yellow/brown spots on a purple background.
-
Calculate Rf: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[4]
Table 1: Example TLC Data for Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf (Biphenyl Impurity) | Rf (Target Product) | Rf (Polar Impurity) | Assessment |
| 95:5 | 0.85 | 0.15 | 0.05 | Product Rf is too low. Separation is good but the column will take too long. |
| 90:10 | 0.90 | 0.30 | 0.12 | Optimal. Good product Rf and excellent separation from impurities. |
| 80:20 | 0.95 | 0.55 | 0.30 | Product Rf is too high; risk of co-elution with less polar impurities. |
Detailed Protocol: Flash Column Chromatography
This protocol assumes a sample size of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different amounts.
Materials and Reagents
-
Glass chromatography column (~4 cm diameter) with stopcock
-
Silica Gel (230-400 mesh, for flash chromatography)
-
Sand (acid-washed)
-
Crude this compound
-
Eluent (e.g., 90:10 Hexane:Ethyl Acetate, determined by TLC)
-
Collection vessels (test tubes or flasks)
-
Pressurized air or nitrogen source (for flash chromatography)
Column Packing (Wet Slurry Method)
The wet slurry method is superior for packing a homogeneous, bubble-free column, which is critical for achieving good separation.[5][11]
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is loose enough not to impede flow but tight enough to retain the stationary phase.[5] Add a ~1 cm layer of sand.
-
Make Slurry: In a beaker, mix ~50g of silica gel with ~150 mL of the non-polar eluent (hexane). Stir well to create a uniform slurry and remove air bubbles.[11]
-
Pack Column: Clamp the column vertically. Pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to encourage even settling of the silica bed.[11]
-
Equilibrate: Once all the silica has settled, add a final ~1 cm layer of sand on top to protect the silica surface.[12] Wash the column with 2-3 column volumes of the starting eluent, never letting the solvent level drop below the top layer of sand.[3]
Sample Loading (Dry Loading Method)
For optimal resolution, dry loading is recommended. This technique introduces the sample in a concentrated band, preventing streaking.[13]
-
Dissolve the crude product (~1.5 g) in a minimal amount of a highly volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the prepared column, creating a uniform layer.
Elution and Fraction Collection
-
Initiate Elution: Carefully add the eluent to the top of the column.
-
Apply Pressure: Apply gentle pressure from an air or nitrogen line to force the solvent through the column at a steady rate (a flow of ~5 cm/minute is typical for flash chromatography).[3]
-
Collect Fractions: Begin collecting the eluent in numbered test tubes as soon as it starts to drip from the column. A typical fraction size would be 10-20 mL.
-
Monitor Progress: Systematically spot every few fractions onto a TLC plate to monitor the elution of compounds. The non-polar biphenyl impurity will elute first, followed by the desired product, this compound.
Diagram 1: Experimental Workflow for Purification
Caption: Workflow from crude sample to purified product.
Post-Purification Analysis and Troubleshooting
Purity Assessment
After pooling the pure fractions (as determined by TLC) and removing the solvent, the purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Handling Acid-Sensitive Compounds
If TLC analysis or final product characterization reveals degradation (e.g., the appearance of a new, less polar spot corresponding to a dehydration product), the acidity of the silica gel is the likely cause.[6]
Mitigation Strategy: Neutralize the silica gel before use. This can be done by flushing the packed column with 2-3 column volumes of the eluent containing 1% triethylamine (Et₃N). Afterwards, flush with 2-3 column volumes of the pure eluent to remove excess amine before loading the sample.[14] The triethylamine base will neutralize the acidic silanol groups on the silica surface.
Table 2: Common Troubleshooting Scenarios
| Issue | Probable Cause(s) | Solution(s) |
| Poor Separation | 1. Improperly packed column (channels).2. Eluent polarity is too high. | 1. Repack the column carefully using the slurry method.2. Re-optimize the eluent with TLC, aiming for a lower Rf for the target compound. |
| Streaking/Tailing Bands | 1. Sample was too concentrated during loading.2. Compound is too polar for the eluent. | 1. Ensure the sample is loaded as a dilute solution or via the dry loading method.2. Slightly increase the polarity of the eluent (e.g., from 10% to 12% EtOAc). |
| Product Degradation | Acid-sensitivity of the tertiary alcohol on silica gel. | Neutralize the silica gel by pre-flushing the column with an eluent containing 1% triethylamine before loading the sample.[14] |
| No Compound Elutes | Eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). If the compound is still retained, consider a more polar stationary phase like alumina.[15] |
Diagram 2: Conceptual TLC Analysis
Caption: Conceptual TLC plate showing separation of fractions.
Conclusion
The protocol described provides a reliable and high-resolution method for the purification of this compound. By employing systematic method development with TLC and utilizing a well-packed column with the appropriate loading technique, researchers can consistently achieve high purity of the target compound. Understanding the potential for acid-catalyzed degradation and knowing how to mitigate it are key to successfully purifying sensitive molecules like tertiary alcohols.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. rnlkwc.ac.in [rnlkwc.ac.in]
- 5. web.uvic.ca [web.uvic.ca]
- 6. reddit.com [reddit.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. scribd.com [scribd.com]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. silicycle.com [silicycle.com]
- 15. columbia.edu [columbia.edu]
Protocol for the Catalytic Hydrogenation of 2-Phenyl-4-penten-2-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The catalytic hydrogenation of alkenes is a cornerstone of modern organic synthesis, providing a reliable method for the saturation of carbon-carbon double bonds. This application note presents a detailed protocol for the chemoselective hydrogenation of 2-Phenyl-4-penten-2-ol, a tertiary allylic alcohol. The procedure focuses on the reduction of the terminal alkene moiety to yield 2-phenylpentan-2-ol, while preserving the tertiary alcohol and the aromatic phenyl group. This transformation is crucial in synthetic chemistry for producing saturated scaffolds from unsaturated precursors. We will delve into the mechanistic underpinnings, catalyst selection, safety considerations, and a step-by-step experimental workflow, providing researchers with a robust and reproducible methodology.
Introduction and Scientific Background
Catalytic hydrogenation is a fundamental reduction reaction where hydrogen gas (H₂) is added across a double or triple bond.[1] This process is thermodynamically favorable but requires a catalyst to proceed at a practical rate.[2][3] The most common catalysts are heterogeneous, involving finely divided metals from the platinum group, such as palladium, platinum, or nickel, often supported on an inert material like activated carbon.[2][3][4]
The subject of this protocol, this compound, possesses three key functional groups: a terminal C=C double bond, a tertiary hydroxyl group, and a phenyl ring. The primary objective is to achieve chemoselectivity—the selective reduction of the alkene without affecting the other functional groups. Under standard, mild conditions (e.g., room temperature, atmospheric pressure of H₂), catalysts like palladium on carbon (Pd/C) are highly effective at reducing carbon-carbon double and triple bonds preferentially over other reducible groups like carbonyls or aromatic rings.[5] The tertiary alcohol is stable under these neutral reduction conditions. While aromatic rings can be hydrogenated, this typically requires more forcing conditions, such as higher pressures, elevated temperatures, or more active catalysts like rhodium or ruthenium.[6]
Mechanism of Action: Heterogeneous Catalysis
The widely accepted mechanism for this reaction occurs on the surface of the metal catalyst and involves several key steps:[7]
-
Adsorption of Reactants : Both molecular hydrogen and the alkene (this compound) are adsorbed onto the active sites of the catalyst's surface.[2][7]
-
Hydrogen Activation : The H-H sigma bond is cleaved, and the individual hydrogen atoms bind to the metal surface.[2][7]
-
Hydrogen Transfer : The adsorbed alkene undergoes a stepwise addition of two hydrogen atoms from the catalyst surface. This typically occurs on the same side of the double bond, a process known as syn addition.[1][2]
-
Desorption of Product : The resulting saturated product, 2-phenylpentan-2-ol, has a weaker affinity for the catalyst surface and is desorbed back into the solution, thereby regenerating the active site for the next catalytic cycle.[7]
Experimental Protocol
This section provides a comprehensive, step-by-step procedure for the catalytic hydrogenation of this compound.
Materials and Equipment
Reagents:
| Reagent | Formula | M.W. | Purity | Supplier |
| This compound | C₁₁H₁₄O | 162.23 g/mol | >97% | e.g., Sigma-Aldrich, TCI |
| 10% Palladium on Carbon (Pd/C) | Pd/C | - | - | e.g., Sigma-Aldrich, Alfa Aesar |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 g/mol | >99.5% | Standard lab supplier |
| Hydrogen (H₂) Gas | H₂ | 2.02 g/mol | High Purity | Standard gas supplier |
| Nitrogen (N₂) or Argon (Ar) Gas | N₂ / Ar | - | High Purity | Standard gas supplier |
| Celite® 545 (or similar filter aid) | - | - | - | Standard lab supplier |
Equipment:
-
Two-neck round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Rubber septa
-
Hydrogen-filled balloon with a needle
-
Vacuum/inert gas manifold
-
Syringes and needles
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer and/or GC-MS for analysis
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from sparks or ignition sources.
-
Palladium on Carbon (Pd/C): The 10% Pd/C catalyst is pyrophoric, especially when dry.[7] It can ignite spontaneously upon exposure to air. Always handle the catalyst while it is wet with solvent. Never allow the filter cake to dry completely during filtration.
-
General Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.
Step-by-Step Procedure
Reaction Setup:
-
To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 6.16 mmol).
-
Dissolve the substrate in 20 mL of anhydrous ethanol.
-
Carefully add 10% Pd/C (5 mol%, approx. 66 mg) to the solution. Causality Note: Adding the catalyst to the solvent mitigates the risk of it becoming airborne and reduces its pyrophoric hazard.
-
Seal the flask with rubber septa.
Atmosphere Inerting:
-
Insert a needle connected to a vacuum/inert gas manifold into one of the septa.
-
Gently evacuate the flask until the solvent begins to bubble, then backfill with nitrogen or argon gas.
-
Repeat this vacuum/backfill cycle three to five times. Causality Note: This crucial step removes all oxygen from the reaction vessel, preventing the formation of an explosive H₂/O₂ mixture and ensuring catalyst activity.
Hydrogenation:
-
While maintaining a positive pressure of inert gas, replace the inert gas needle with a needle attached to a hydrogen-filled balloon.
-
Begin vigorous stirring of the mixture. Causality Note: Efficient stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid substrate solution, and gaseous hydrogen), which maximizes the reaction rate.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by the consumption of hydrogen (deflation of the balloon) or by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Work-up and Product Isolation:
-
Once the reaction is complete (as indicated by TLC or cessation of H₂ uptake), carefully remove the hydrogen balloon and needle.
-
Purge the flask with nitrogen or argon for several minutes to remove all residual hydrogen gas.
-
Prepare a small plug of Celite® in a Buchner funnel. Pre-wet the Celite® pad with ethanol.
-
Under a gentle stream of nitrogen, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.
-
CRITICAL: Rinse the reaction flask and the Celite® pad with small portions of ethanol (2 x 5 mL) to ensure complete transfer of the product. Do not allow the Celite® pad containing the catalyst to dry out. [7]
-
Immediately after filtration, quench the catalyst on the Celite® pad with plenty of water before disposal according to your institution's safety guidelines.
-
Transfer the combined filtrate to a tared round-bottom flask.
-
Remove the solvent using a rotary evaporator. The resulting colorless oil is the crude product, 2-phenylpentan-2-ol. Purity is often high, but further purification can be performed via column chromatography if necessary.
Characterization:
-
Determine the final yield of the product.
-
Confirm the structure and assess the purity of the product using ¹H NMR, ¹³C NMR, and/or Mass Spectrometry. The disappearance of the vinyl proton signals in the NMR spectrum is a clear indicator of a successful reaction.
Data Presentation and Visualization
Summary of Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Substrate | This compound | Starting material with a terminal alkene. |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Highly effective and chemoselective for alkene hydrogenation.[8] |
| Catalyst Loading | 5-10 mol% | Sufficient for efficient catalysis without being wasteful. |
| Solvent | Ethanol | Good solubility for the substrate; inert under reaction conditions.[4] |
| Hydrogen Source | H₂ gas (balloon) | Provides an atmospheric pressure of hydrogen. |
| Temperature | Room Temperature (~20-25 °C) | Sufficient for the reaction to proceed at a reasonable rate. |
| Pressure | ~1 atm | Standard atmospheric pressure is adequate for this transformation. |
| Typical Reaction Time | 2-4 hours | Varies with scale and stirring efficiency. |
| Expected Product | 2-Phenylpentan-2-ol | Saturated tertiary alcohol. |
| Typical Yield | >95% | This reaction is generally high-yielding. |
Experimental Workflow Diagram
Caption: Workflow for the catalytic hydrogenation of this compound.
References
- 1. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 5. scribd.com [scribd.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
Application Note: Regioselective Synthesis of Dienes via Dehydration of 2-Phenyl-4-penten-2-ol
Abstract
The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis for generating alkenes.[1][2] This application note provides a detailed examination of the dehydration of 2-phenyl-4-penten-2-ol, a tertiary allylic alcohol, to produce a mixture of diene isomers. We will explore the underlying E1 reaction mechanism, the factors governing regioselectivity between conjugated and non-conjugated dienes, and provide a comprehensive experimental protocol for synthesis, purification, and characterization. This guide is designed to offer both the practical steps and the theoretical causality behind them, ensuring a robust and reproducible methodology.
Theoretical Background: Mechanism and Regioselectivity
The dehydration of secondary and tertiary alcohols in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), typically proceeds through an E1 (Elimination, Unimolecular) mechanism.[3][4][5] The reaction for this compound involves three principal steps:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst. This converts the poor leaving group, hydroxide (-OH), into an excellent leaving group, water (-H₂O).[5][6]
-
Formation of a Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a tertiary, resonance-stabilized carbocation. The stability of this intermediate is crucial and is enhanced by both the tertiary nature of the carbon and resonance delocalization with the adjacent phenyl group.[3][7]
-
Deprotonation to Form Dienes: A base (typically water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the carbocation, forming a double bond.[3]
The critical aspect of this synthesis is regioselectivity . The carbocation intermediate can lose a proton from two different positions, leading to two primary diene products: the thermodynamically more stable conjugated diene and the kinetically favored non-conjugated (skipped) diene.
-
2-Phenyl-1,3-pentadiene (Conjugated): Formed by removing a proton from the methyl group (C1). This product is favored under thermodynamic control (higher temperatures, longer reaction times) due to the increased stability from the conjugated π-system.[8]
-
2-Phenyl-1,4-pentadiene (Skipped): Formed by removing a proton from the methylene group (C3). This product may be favored under kinetic control.
The reaction generally follows Zaitsev's rule, which predicts that the more substituted alkene will be the major product, further favoring the formation of the conjugated diene system.[8]
Experimental Protocol
This protocol details a standard procedure for the acid-catalyzed dehydration, optimized for driving the reaction towards the thermodynamically favored conjugated diene product through the removal of products via distillation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | CAS: 4743-74-2 |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific | Corrosive! Handle with extreme care in a fume hood. |
| Diethyl Ether (anhydrous) | ACS Grade | VWR | Used for extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | VWR | Used for neutralization. |
| Saturated Sodium Chloride (Brine) | Laboratory Grade | VWR | Used for washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | Drying agent. |
| Boiling Chips | - | - | To ensure smooth boiling. |
Equipment
-
100 mL Round-bottom flask
-
Fractional distillation apparatus (Vigreux column, condenser, distillation head, receiving flask)
-
Heating mantle with stirrer
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Ice bath
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: Assemble the fractional distillation apparatus. Place 16.2 g (0.1 mol) of this compound and a few boiling chips into the 100 mL round-bottom flask.
-
Catalyst Addition: In an ice bath, slowly add 2.0 mL of concentrated sulfuric acid to the reaction flask with gentle swirling. Causality: Slow addition in an ice bath is critical to control the initial exothermic reaction. Sulfuric acid is an effective dehydrating agent, but phosphoric acid can be used as a less oxidizing alternative.[9]
-
Dehydration and Distillation: Heat the mixture gently using a heating mantle. The diene products have lower boiling points than the starting alcohol and will co-distill with water as they are formed. Collect the distillate in a receiving flask cooled in an ice bath. Continue distillation until no more organic product is observed coming over. Causality: Removing the products as they form shifts the reaction equilibrium to the right, maximizing the yield according to Le Châtelier's principle.[10]
-
Work-up and Neutralization: Transfer the collected distillate to a 250 mL separatory funnel. Add 30 mL of diethyl ether to dissolve the organic products. Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid catalyst. CAUTION: This will release CO₂ gas; vent the separatory funnel frequently.[11]
-
Washing and Drying: Wash the organic layer with 20 mL of brine to remove the bulk of the dissolved water.[11] Drain the organic layer into a clean Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Purification: Gravity filter the dried solution to remove the MgSO₄. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining liquid is the crude mixture of diene products. Further purification can be achieved by fractional distillation if desired.
Product Characterization
Accurate characterization is essential to confirm the identity of the products and determine the isomeric ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most effective technique for this analysis. It separates the diene isomers and provides their mass spectra for identification and relative quantification.[12][13]
| Parameter | Expected Result |
| Retention Time | The non-conjugated 2-phenyl-1,4-pentadiene is typically more volatile and will have a shorter retention time than the conjugated 2-phenyl-1,3-pentadiene. |
| Relative Area % | The peak area percentages will provide the isomeric ratio. Under these conditions, the conjugated diene is expected to be the major product (>80%). |
| Mass Spectrum | Both isomers will show a molecular ion peak (M⁺) at m/z = 144, corresponding to the formula C₁₁H₁₂. Fragmentation patterns will differ and can be used for structural confirmation. |
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for unambiguous structural elucidation.
| Isomer | Key Expected ¹H NMR Signals (δ, ppm in CDCl₃) |
| 2-Phenyl-1,3-pentadiene | ~7.2-7.5: Multiplet (5H, Phenyl protons).~6.5-6.8: Multiplet (1H, H3).~5.8-6.1: Multiplet (1H, H4).~5.1-5.4: Two distinct signals (2H, terminal =CH₂ at C1).~1.9: Doublet (3H, Methyl protons at C5). |
| 2-Phenyl-1,4-pentadiene | ~7.2-7.5: Multiplet (5H, Phenyl protons).~5.7-6.0: Multiplet (1H, H4).~5.0-5.2: Multiplet (4H, two sets of terminal =CH₂ protons at C1 and C5).~3.2: Doublet (2H, allylic CH₂ at C3). |
IR Spectroscopy
IR spectroscopy confirms the conversion by showing the disappearance of the reactant's -OH group and the appearance of C=C bonds.
-
Disappearance: Broad peak around 3400 cm⁻¹ (alcohol O-H stretch).
-
Appearance: Peaks around 1600-1650 cm⁻¹ (C=C stretching) and ~3080 cm⁻¹ (=C-H stretching).
Conclusion
The acid-catalyzed dehydration of this compound provides a practical route to phenyl-substituted pentadienes. By controlling the reaction conditions, specifically by distilling the products as they form, the synthesis can be directed to favor the thermodynamically stable conjugated diene, 2-phenyl-1,3-pentadiene. The protocols and analytical methods described herein provide a self-validating system for researchers to reliably synthesize, purify, and characterize these valuable diene products for applications in polymer chemistry and fine chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4- syn-Elimination with H2 Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 4. youtube.com [youtube.com]
- 5. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 6. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 7. quora.com [quora.com]
- 8. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 11. odinity.com [odinity.com]
- 12. Gas chromatography-mass spectrometry of conjugated dienes by derivatization with 4-methyl-1,2,4-triazoline-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Conjugated Dienes of Fatty Acids in Vischeria sp. IPPAS C-70 under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 2-Phenyl-4-penten-2-ol in the Synthesis of Complex Natural Products
Introduction: The quest for elegant and efficient pathways to complex natural products is a central theme in modern organic chemistry. The strategic selection of starting materials that offer a high degree of functionality and stereochemical potential is paramount. 2-Phenyl-4-penten-2-ol, a tertiary homoallylic alcohol, represents a versatile yet underutilized chiral building block. Its structure, featuring a quaternary stereocenter, a phenyl group, and a terminal olefin, presents a unique platform for a variety of stereoselective transformations. This guide provides an in-depth exploration of the potential applications of this compound in natural product synthesis, focusing on the underlying principles of reactivity and stereocontrol that make it a valuable tool for the synthetic chemist. While direct applications in completed total syntheses are not extensively documented, this document aims to serve as a forward-looking guide for researchers by proposing its strategic deployment in the synthesis of relevant and challenging natural product targets.
Part 1: The Synthetic Potential of a Tertiary Homoallylic Alcohol
The unique structural features of this compound make it amenable to several powerful synthetic transformations. The presence of the hydroxyl group allows for directed reactions, while the double bond is a gateway to a multitude of functionalization strategies. The quaternary carbon, once its stereochemistry is set, can serve as a crucial anchor point in the construction of complex molecular architectures.[1][2][3]
Key Stereoselective Transformations:
-
Directed Epoxidation: The hydroxyl group can direct the epoxidation of the homoallylic double bond, leading to the formation of an epoxide with a defined stereochemistry relative to the tertiary alcohol. This transformation is a cornerstone of asymmetric synthesis, as the resulting epoxy alcohol is a versatile intermediate for further manipulations.[4][5][6]
-
Oxy-Cope and Anionic Oxy-Cope Rearrangements: The 1,5-diene-like structure (upon allylation of the alcohol) of this compound derivatives makes them prime candidates for the oxy-Cope rearrangement. This powerful[7][7]-sigmatropic rearrangement can lead to the formation of complex carbocyclic frameworks with a high degree of stereocontrol.[8][9][10][11][12]
-
Stereoretentive Nucleophilic Substitution: Recent advances have shown that tertiary homoallylic alcohols can undergo SN1-type reactions with high stereoretention.[13] This proceeds through a nonclassical cyclopropyl carbinyl carbocation intermediate, allowing for the substitution of the hydroxyl group with various nucleophiles while preserving the stereochemistry of the quaternary center.[13]
Part 2: Proposed Application in the Synthesis of (-)-Epibatidine
(-)-Epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog, is a potent analgesic.[7][14] Its compact and rigid 7-azabicyclo[2.2.1]heptane core presents a significant synthetic challenge.[15][16][17] While numerous syntheses of epibatidine have been reported, the use of this compound as a chiral starting material offers a novel and potentially efficient approach.
Retrosynthetic Analysis:
Our proposed strategy hinges on the construction of the 7-azabicyclo[2.2.1]heptane skeleton through an intramolecular cyclization. This compound can serve as a precursor to a key intermediate where the phenyl group is ultimately replaced by the chloropyridyl moiety of epibatidine.
Caption: Retrosynthetic analysis of (-)-Epibatidine from this compound.
Proposed Synthetic Protocol:
Step 1: Asymmetric Epoxidation of (S)-2-Phenyl-4-penten-2-ol
This initial step aims to set the stereochemistry of the epoxide, which will be crucial for subsequent transformations. The Sharpless asymmetric epoxidation is a reliable method for this purpose.[4]
| Reagent/Parameter | Condition | Rationale |
| Substrate | (S)-2-Phenyl-4-penten-2-ol | Chiral starting material to induce diastereoselectivity. |
| Catalyst | Ti(OiPr)₄ | Titanium source for the Sharpless catalyst. |
| Chiral Ligand | L-(+)-Diethyl tartrate (DET) | Directs the epoxidation to one face of the double bond. |
| Oxidant | tert-Butyl hydroperoxide (TBHP) | Oxygen source for the epoxidation. |
| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous, non-coordinating solvent. |
| Temperature | -20 °C | Low temperature to enhance enantioselectivity. |
Protocol:
-
To a stirred solution of Ti(OiPr)₄ and L-(+)-DET in anhydrous CH₂Cl₂ at -20 °C under an inert atmosphere, add the (S)-2-phenyl-4-penten-2-ol.
-
After stirring for 30 minutes, add a solution of TBHP in toluene dropwise.
-
Maintain the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired epoxy alcohol.
Step 2: Regioselective Ring Opening and Functional Group Manipulations
The resulting epoxy alcohol can be opened with a nitrogen nucleophile, which will ultimately become the nitrogen of the azabicyclic core.
Caption: Proposed workflow for the synthesis of the azabicyclic core of Epibatidine.
Part 3: Potential Application in the Synthesis of (+)-Occidentalol
(+)-Occidentalol is a sesquiterpene natural product with a unique bicyclo[4.4.0]decane skeleton.[18][19][20][21] The construction of its vicinal quaternary stereocenters is a significant synthetic hurdle. We propose that this compound could serve as a precursor to a key fragment for the synthesis of this natural product.
Strategic Approach:
The core idea is to utilize an anionic oxy-Cope rearrangement to construct the ten-membered ring of an occidentalol precursor. The phenyl group in this compound can be used to control the stereochemistry of the rearrangement and can be removed or transformed at a later stage.
| Transformation | Reagents and Conditions | Purpose |
| Allylation | NaH, Allyl bromide, THF | To introduce the second double bond required for the oxy-Cope rearrangement. |
| Anionic Oxy-Cope | KH, 18-crown-6, THF | To induce the[7][7]-sigmatropic rearrangement and form a ten-membered ring. |
| Cyclization | Acid or Lewis acid catalyst | To form the bicyclic core of occidentalol. |
Protocol for Anionic Oxy-Cope Rearrangement:
-
To a solution of the allylated this compound in THF, add 18-crown-6.
-
Cool the mixture to 0 °C and add potassium hydride (KH) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over MgSO₄, and concentrate in vacuo.
-
Purify the resulting unsaturated ketone by flash column chromatography.
Part 4: Conclusion and Future Outlook
This compound is a chiral building block with significant untapped potential in the synthesis of complex natural products. The stereoselective transformations it can undergo, such as directed epoxidation and oxy-Cope rearrangements, provide powerful tools for the construction of challenging molecular architectures. The proposed synthetic strategies for (-)-epibatidine and (+)-occidentalol are intended to serve as a blueprint for future research in this area. We believe that as the demand for more efficient and elegant synthetic routes to biologically active molecules grows, the strategic use of versatile starting materials like this compound will become increasingly important. Further exploration of its reactivity, particularly in the context of stereoretentive substitutions and other transition-metal-catalyzed transformations, is warranted and promises to unlock new avenues for the synthesis of valuable natural products.
References
- 1. Enantioselective formation of quaternary carbon stereocenters in natural product synthesis: a recent update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Quaternary–centre–guided synthesis of complex polycyclic terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jrchen-group.com [jrchen-group.com]
- 5. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]
- 6. Technology - New tandem epoxidation and oxidation reactions for intermediates in asymmetric organic synthesis [upenn.technologypublisher.com]
- 7. Synthesis of (-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxy-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 9. Cope Rearrangement [organic-chemistry.org]
- 10. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Illustrated Glossary of Organic Chemistry - Cope rearrangement; oxyCope rearrangement [chem.ucla.edu]
- 13. Formally Stereoretentive SN1 Reactions of Homoallylic Tertiary Alcohols Via Nonclassical Carbocation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epibatidine - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of (−)-epibatidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. researchgate.net [researchgate.net]
- 21. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: 2-Phenyl-4-penten-2-ol as a Versatile Precursor in Fragrance Synthesis
Introduction: The Olfactive Potential of Phenyl-Substituted Alcohols
In the intricate world of fragrance chemistry, the molecular architecture of a compound dictates its scent profile. Aryl alkyl alcohols, a class of compounds featuring both aromatic and aliphatic moieties, are particularly significant as they often serve as foundational skeletons for a wide array of fragrances.[1] 2-Phenyl-4-penten-2-ol, a tertiary alcohol with the chemical formula C₁₁H₁₄O, represents a key precursor with latent fragrance potential.[2] Its structure, containing a phenyl group, a hydroxyl group, and a terminal double bond, offers multiple reactive sites for transformation into molecules with desirable olfactory properties, ranging from floral and rosy to green and woody notes.
This document provides a comprehensive guide for researchers and scientists in the fragrance and drug development industries on the synthesis, characterization, and application of this compound as a precursor in fragrance synthesis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore potential pathways to transform this versatile molecule into valuable fragrance ingredients.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a precursor is paramount for its successful application in multi-step synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O | [2] |
| Molecular Weight | 162.23 g/mol | [2] |
| CAS Number | 4743-74-2 | |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 100 °C at 17 mmHg | |
| Density | 0.99 g/cm³ | |
| Refractive Index | 1.5250 to 1.5280 |
Synthesis of this compound via Grignard Reaction
The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. In this case, allylmagnesium bromide is reacted with acetophenone.
Reaction Principle
The Grignard reagent, allylmagnesium bromide, is prepared by reacting allyl bromide with magnesium metal in an anhydrous ether solvent. The resulting organometallic species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of acetophenone. The subsequent acidic workup protonates the intermediate alkoxide to yield the desired tertiary alcohol, this compound.
Caption: Workflow for the Grignard synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Allyl bromide
-
Acetophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Preparation of the Grignard Reagent:
-
In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents). The entire apparatus must be under an inert atmosphere (e.g., nitrogen or argon).
-
Add a single crystal of iodine to activate the magnesium surface.
-
Prepare a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetophenone:
-
Cool the Grignard reagent solution in an ice-water bath.
-
Prepare a solution of acetophenone (1 equivalent) in anhydrous diethyl ether in a separate dropping funnel.
-
Add the acetophenone solution dropwise to the stirred Grignard reagent at a rate that prevents the reaction from becoming too vigorous.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Characterization of this compound
Confirmation of the product's identity and purity is essential. The following spectroscopic data are characteristic of this compound.
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the phenyl protons, the vinyl protons of the allyl group, the methylene protons, and the methyl protons. The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the aromatic carbons, the olefinic carbons, the quaternary carbinol carbon, the methylene carbon, and the methyl carbon. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), peaks around 3080 cm⁻¹ (=C-H stretch), 1640 cm⁻¹ (C=C stretch), and characteristic absorptions for the phenyl group.[2] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |
Application in Fragrance Synthesis: A Multi-Step Pathway to Rosy Notes
While this compound itself does not possess a prominent fragrance, its true value lies in its potential to be transformed into compounds with desirable olfactory properties. One promising, albeit multi-step, pathway involves its conversion to phenyl-substituted pentanals, which are known to exhibit rosy and floral scents. For instance, 2-methyl-5-phenylpentanal is a known fragrance ingredient with a rose-like odor.[3]
The proposed synthetic route involves two key transformations:
-
Acid-Catalyzed Dehydration: The tertiary alcohol can be dehydrated under acidic conditions to yield a mixture of isomeric dienes, primarily 2-phenyl-1,4-pentadiene and 2-phenyl-1,3-pentadiene. The exact ratio of these products will depend on the reaction conditions. These dienes themselves may possess interesting olfactory properties, often described as green, herbaceous, or slightly fruity.
-
Hydroformylation and Reduction: The resulting mixture of dienes can then undergo hydroformylation (the addition of a formyl group and a hydrogen atom across a double bond) followed by reduction to yield a saturated aldehyde. This process can lead to the formation of phenyl-substituted pentanals with desirable rosy and floral notes.
Caption: Proposed pathway from this compound to a fragrance molecule.
Protocol 1: Acid-Catalyzed Dehydration of this compound
Principle:
The acid-catalyzed dehydration of a tertiary alcohol proceeds via an E1 mechanism. The hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water). The departure of water results in the formation of a relatively stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.
Materials and Reagents:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, distillation apparatus, separatory funnel
Procedure:
-
Place this compound in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Set up a simple distillation apparatus and gently heat the mixture. The lower-boiling alkene products will distill over.
-
Collect the distillate and wash it with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and characterize the product mixture (e.g., by GC-MS) to determine the composition of the isomeric dienes.
Conclusion and Future Perspectives
This compound is a readily accessible precursor that holds significant promise for the synthesis of novel fragrance ingredients. The protocols outlined in this document provide a solid foundation for its synthesis and subsequent transformation. The exploration of different catalysts and reaction conditions for the dehydration and hydroformylation steps can lead to a diverse range of phenyl-substituted alkanols and aldehydes with unique and desirable olfactory profiles. Further research into intramolecular cyclization reactions of this precursor could also open up new avenues for the creation of innovative cyclopentane-based fragrances. The versatility of this compound makes it a valuable tool in the palette of the modern fragrance chemist.
References
Application Note: A Robust HPLC Method for the Chiral Resolution of 2-Phenyl-4-penten-2-ol Enantiomers
Abstract and Introduction
The stereochemical identity of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological profile. Regulatory bodies worldwide mandate the characterization and quantification of individual enantiomers for chiral drug substances. 2-Phenyl-4-penten-2-ol is a chiral tertiary alcohol, a structural motif present in various biologically active molecules. The development of a reliable analytical method to separate its enantiomers is essential for quality control in synthesis, pharmacokinetic studies, and overall drug development.
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the direct chiral resolution of (R)- and (S)-2-Phenyl-4-penten-2-ol. The direct approach, utilizing a Chiral Stationary Phase (CSP), is employed due to its efficiency and widespread adoption for enantioseparation.[1][2] The narrative explains the causal logic behind the selection of the stationary phase and mobile phase, provides a step-by-step protocol, and outlines the expected performance metrics.
The Scientific Rationale: Principles of Chiral Recognition
The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[3][4] For a separation to occur, there must be a sufficient difference in the stability (free energy of formation) of these two diastereomeric complexes. This stability difference arises from a combination of specific intermolecular interactions.
For an analyte like this compound, which possesses a hydroxyl group (-OH) and a phenyl ring (π-system), the most effective interactions include:
-
π-π Interactions: The electron-rich phenyl ring of the analyte can interact with π-electron acceptor or donor sites on the CSP.[4] Phenyl-type stationary phases are particularly effective for separating aromatic compounds due to these interactions.[5]
-
Hydrogen Bonding: The hydroxyl group acts as a hydrogen bond donor and acceptor, providing a strong point of interaction with complementary groups on the CSP, such as carbamate linkages found in many polysaccharide-based CSPs.
-
Steric Interactions: The three-dimensional structure of the CSP creates "chiral pockets" or grooves.[3] One enantiomer will fit more favorably into this chiral environment than the other, leading to differential retention.
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are exceptionally effective for a broad range of chiral compounds because they offer multiple interaction mechanisms simultaneously.[4][6] Their helical polymer structure provides the necessary steric environment for enantiorecognition.[7] Therefore, a polysaccharide-based CSP was selected as the primary candidate for this method.
Strategic Method Development
The non-predictive nature of chiral chromatography often necessitates a screening approach to find the optimal separation conditions.[8] Our strategy focuses on systematically evaluating the most critical parameters: the chiral stationary phase and the mobile phase composition.
Chiral Stationary Phase (CSP) Selection
Given the structure of this compound, a polysaccharide-based CSP is the logical starting point. These phases are renowned for their broad enantioselectivity.[6] Specifically, an immobilized amylose-based column is chosen for its robustness, which allows for the use of a wider variety of organic solvents compared to coated phases.
Mobile Phase Selection
Normal Phase (NP) chromatography is often the preferred mode for polysaccharide CSPs, typically employing a non-polar solvent like n-hexane with a polar alcohol modifier.[9][10] The alcohol modifier plays a crucial role; it competes with the analyte for polar interaction sites on the CSP.[10] By adjusting the concentration of the alcohol modifier, one can precisely control the retention times and often improve the resolution between the enantiomers. Isopropanol (IPA) is selected as the modifier due to its effectiveness in modulating retention and selectivity.
The overall workflow for developing this chiral separation method is illustrated below.
Caption: Workflow for Chiral HPLC Method Development.
Detailed Experimental Protocol
This protocol is designed to be self-validating through the inclusion of system suitability requirements.
Materials and Instrumentation
| Category | Item |
| Analyte Standard | Racemic (±)-2-Phenyl-4-penten-2-ol |
| Solvents | HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA) |
| HPLC System | Standard HPLC or UHPLC system with a binary or quaternary pump |
| Detector | UV/Vis or Photodiode Array (PDA) Detector |
| Chiral Column | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 (v/v) ratio.
-
For example, to make 1 L, carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
Create a working standard solution by diluting the stock solution to 0.1 mg/mL using the mobile phase.
-
HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| Run Time | Approximately 15 minutes |
Analysis and System Suitability
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the 0.1 mg/mL racemic standard solution.
-
The system is deemed suitable for analysis if the following criteria are met:
-
Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5, indicating baseline separation.[11]
-
Peak Tailing Factor (Tf): The tailing factor for both peaks should be between 0.8 and 1.5.
-
Reproducibility: The relative standard deviation (%RSD) for the retention times of the replicate injections should be ≤ 2.0%.
-
Data Analysis and Expected Results
Upon injection of the racemic standard, two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of this compound are expected.
Key Performance Parameters
The quality of the separation is assessed using standard chromatographic calculations:
-
Selectivity Factor (α): A measure of the separation between the two peaks, calculated as α = k'2 / k'1, where k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively.
-
Resolution (Rs): The degree of separation between the two peaks. A value of 1.5 or greater signifies a complete, baseline separation.[11]
-
Enantiomeric Excess (%ee): For non-racemic samples, this is calculated using the peak areas (A1 and A2) of the two enantiomers: %ee = |(A1 - A2) / (A1 + A2)| * 100.
Table of Expected Chromatographic Results
| Parameter | Expected Value |
| Retention Time Enantiomer 1 | ~7.5 min |
| Retention Time Enantiomer 2 | ~9.0 min |
| Selectivity Factor (α) | > 1.2 |
| Resolution (Rs) | > 2.0 |
| Tailing Factor (Tf) | 1.0 - 1.3 |
Note: Actual retention times may vary depending on the specific HPLC system, column age, and exact mobile phase composition.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral resolution of this compound enantiomers by HPLC. The method utilizes a widely applicable polysaccharide-based chiral stationary phase under normal phase conditions, yielding excellent resolution and peak shape. The detailed explanation of the scientific principles and the step-by-step methodology makes this guide a valuable resource for researchers in pharmaceutical analysis and drug development, ensuring accurate and reliable determination of enantiomeric purity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. eijppr.com [eijppr.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohol Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tertiary alcohols via the Grignard reaction. Our goal is to empower you with the technical knowledge and practical insights needed to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the formation of the Grignard reagent and its subsequent reaction with a ketone or ester.
Issue 1: The Grignard Reaction Fails to Initiate.
Question: My reaction mixture shows no signs of initiation (no exotherm, no bubbling, no color change). What are the primary causes and how can I resolve this?
Answer: Failure to initiate is the most common hurdle in Grignard synthesis. The reaction's success hinges on the purity of the reagents and the reactivity of the magnesium surface.[1]
Causality & Resolution:
-
Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reacting.[2] This layer must be physically or chemically removed.
-
Mechanical Activation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), vigorously stir the dry magnesium turnings for several hours. This grinding action helps break the oxide layer.[3]
-
Chemical Activation: Add a small crystal of iodine (I₂).[3] The disappearance of the characteristic purple/brown color is a good indicator of initiation.[2] Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium produces ethene and activates the surface.[3][4]
-
-
Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by protic sources, especially water.[5][6] This acid-base reaction is much faster than the desired reagent formation.[5]
-
Inhibitors on Glassware: Traces of acid or acetone from cleaning can inhibit the reaction.[7]
-
Solution: After standard cleaning, rinse glassware with a small amount of anhydrous ether or THF to remove residual acetone, then proceed with flame-drying.[7]
-
Issue 2: The Yield of Tertiary Alcohol is Low.
Question: The reaction initiated successfully, but my final product yield is significantly lower than expected. What are the likely causes?
Answer: Low yields after a successful initiation often point to side reactions, inaccurate reagent stoichiometry, or suboptimal reaction conditions.[5]
Causality & Resolution:
-
Wurtz Coupling: The formed Grignard reagent (R-MgX) can react with the remaining organic halide (R-X) to form a homocoupled product (R-R).[9][10] This is particularly prevalent with reactive halides like allylic or benzylic species.[1]
-
Enolization of the Ketone: If the ketone substrate is sterically hindered or the Grignard reagent is particularly bulky, the Grignard can act as a base, deprotonating the α-carbon of the ketone to form an enolate.[12] This leads to the recovery of the starting ketone after acidic workup.
-
Mitigation: Add the ketone substrate slowly to the Grignard reagent at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over deprotonation.[1] If possible, select a less sterically hindered Grignard reagent.
-
-
Inaccurate Reagent Concentration: The actual concentration of your prepared Grignard reagent may be lower than theoretical due to partial degradation or incomplete formation.
-
Solution: The concentration of a freshly prepared Grignard reagent should always be determined by titration before use.[5] This ensures accurate stoichiometry in the subsequent reaction. (See Protocol 2).
-
Issue 3: The Reaction Mixture Turns Dark Brown or Black.
Question: During the formation of the Grignard reagent, the solution turned very dark. Is this normal, and does it affect my reaction?
Answer: While a gray or light brown, cloudy appearance is typical for Grignard reagent formation, a very dark or black color can indicate decomposition or significant side reactions, often due to overheating.[13] This may lead to the formation of finely divided metal byproducts and can negatively impact yield.[5]
Causality & Resolution:
-
Overheating: The Grignard formation is highly exothermic.[13][14] A runaway reaction can lead to thermal decomposition.
-
Impurities: Impurities in the magnesium or organic halide can catalyze decomposition.
-
Solution: Use high-purity reagents. Purifying the organic halide by distillation before use is a good practice.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for synthesizing tertiary alcohols via a Grignard reaction?
A1: Ethereal solvents are essential because they solvate and stabilize the Grignard reagent through Lewis acid-base interactions.[13] The two most common choices are diethyl ether and tetrahydrofuran (THF).
-
Diethyl Ether: Has a low boiling point (34.6 °C), which can make initiation easier to observe via gentle reflux. However, its volatility can be a safety concern.[13]
-
THF: Generally preferred due to its superior solvating ability and higher boiling point (66 °C), which allows for better temperature moderation and can lead to higher yields.[16]
| Solvent | Boiling Point (°C) | Key Advantage |
| Diethyl Ether | 34.6 | Easy to initiate reaction by reflux |
| THF | 66 | Better stabilization of reagent, better temperature control |
Q2: How can I be certain my Grignard reagent has formed?
A2: Successful formation is typically indicated by a combination of visual and thermal cues:
-
A noticeable exotherm (the flask becomes warm).[13]
-
Bubbling at the surface of the magnesium turnings.[13]
-
The solution turning cloudy and gray or brownish .[13]
-
The gradual consumption of the magnesium metal .[16]
Q3: Can I use an ester instead of a ketone to synthesize a tertiary alcohol?
A3: Yes, but with a key difference. Esters react with two equivalents of the Grignard reagent.[5][17] The first equivalent adds to the ester carbonyl, forming a ketone intermediate which is then immediately attacked by a second equivalent of the Grignard reagent.[5] This method is useful for creating tertiary alcohols where at least two of the R-groups are identical.[5]
Q4: Why is an acidic workup necessary?
A4: The initial nucleophilic addition of the Grignard reagent to the ketone results in the formation of a magnesium alkoxide intermediate.[5] A subsequent workup step, typically with a mild acid like aqueous ammonium chloride (NH₄Cl) or dilute HCl, is required to protonate this alkoxide and yield the final neutral tertiary alcohol product.[2][5]
Visualizing the Process
Grignard Reaction Mechanism
This diagram illustrates the nucleophilic addition of a Grignard reagent to a ketone, followed by protonation to yield a tertiary alcohol.
Caption: Mechanism for tertiary alcohol synthesis.
Experimental Workflow
A generalized workflow for a typical Grignard synthesis experiment.
Caption: General experimental workflow for Grignard synthesis.
Key Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
Objective: To prepare a reactive magnesium surface for Grignard reagent formation.
Materials:
-
Magnesium turnings (1.2 eq.)
-
Flame-dried, three-necked round-bottom flask with stir bar
-
Reflux condenser, dropping funnel, nitrogen/argon inlet
-
Activator: Iodine (1-2 small crystals) OR 1,2-dibromoethane (5-10 drops)
Procedure:
-
Assemble the flame-dried glassware under a positive pressure of inert gas (N₂ or Ar).
-
Add the magnesium turnings to the flask.
-
Add the chemical activator directly to the magnesium.
-
Add a small portion (~5-10%) of the total anhydrous ether or THF, just enough to cover the magnesium.
-
If the reaction does not start spontaneously (indicated by color change or bubbling), gently warm the flask with a heat gun until initiation is observed.[15] Be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.[15]
-
Once initiated, the magnesium is ready for the slow addition of the organic halide solution.
Protocol 2: Titration of the Grignard Reagent (Iodine Method)
Objective: To accurately determine the molar concentration of the prepared Grignard reagent. This method is based on the reaction of I₂ with the Grignard reagent (RMgX + I₂ → RI + MgXI).[18]
Materials:
-
Iodine (I₂), ~100 mg, accurately weighed
-
Anhydrous LiCl in THF (0.5 M solution)
-
Flame-dried vial with a stir bar and septum
-
1 mL syringe
Procedure:
-
To a flame-dried and argon-flushed vial, add the accurately weighed iodine.
-
Add 1.0 mL of the 0.5 M LiCl/THF solution and stir until the iodine is fully dissolved. The LiCl helps keep magnesium salts soluble.[19]
-
Cool the dark brown iodine solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent dropwise via a 1 mL syringe to the stirred iodine solution.
-
The endpoint is reached when the dark brown/purple color disappears and the solution becomes colorless or pale yellow.[18]
-
Record the exact volume of Grignard reagent added.
-
Calculate the molarity:
-
Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
-
-
Repeat the titration at least once more and average the results for accuracy.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Phenyl-4-penten-2-ol via Grignard Reaction
Welcome to the technical support guide for the synthesis of 2-phenyl-4-penten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions inherent in the Grignard-based synthesis of this tertiary alcohol. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
The synthesis of this compound is most commonly achieved via the nucleophilic addition of allylmagnesium bromide to acetophenone. While robust, this reaction is sensitive to several competing pathways that can drastically reduce yield and complicate purification. This guide provides a structured approach to identifying, understanding, and mitigating these issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the synthesis.
Q1: My Grignard reaction won't start. The solution remains clear and there is no exotherm. What's wrong?
A: Failure to initiate is the most frequent issue in Grignard synthesis. It almost always stems from two primary sources: a passivated magnesium surface or the presence of moisture.[1]
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl halide.[1] This layer must be physically or chemically removed.
-
Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water in your glassware, solvent, or starting materials.[1][2]
For a detailed approach to overcoming initiation failure, please refer to the Troubleshooting Guide in Section 2.
Q2: The reaction initiated successfully, but my final yield of this compound is very low. What are the most likely side reactions?
A: Low yields after a successful initiation point toward competing chemical pathways or reagent degradation.[1] The principal side reactions in this specific synthesis are:
-
Wurtz Coupling: Formation of 1,5-hexadiene from the reaction of allylmagnesium bromide with unreacted allyl bromide.[3]
-
Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of acetophenone to form an enolate, which does not lead to the desired alcohol product.[2][4]
-
Quenching: Reaction of the Grignard reagent with adventitious water or atmospheric oxygen.[2]
Q3: During purification, I isolated a significant fraction of a low-boiling, non-polar impurity. What is it and how can I prevent its formation?
A: This impurity is almost certainly 1,5-hexadiene, the product of a Wurtz coupling reaction.[3][5] This occurs when a molecule of the already-formed allylmagnesium bromide nucleophilically attacks the electrophilic carbon of a second molecule of allyl bromide. To minimize this, the local concentration of allyl bromide should be kept low by adding it slowly to the magnesium suspension. Maintaining a moderate reaction temperature is also critical, as higher temperatures can accelerate this side reaction.[3]
Q4: My workup reveals a large amount of unreacted acetophenone, despite the Grignard reagent being added. Why did the reaction not proceed?
A: This is a classic sign that enolization has outcompeted nucleophilic addition. Allylmagnesium bromide is a strong base. If it abstracts a proton from the methyl group of acetophenone (the α-carbon), it forms an enolate and propene.[4] The acetophenone enolate is unreactive toward further Grignard reagent. This side reaction is favored by higher temperatures and can be mitigated by adding the acetophenone solution slowly to the Grignard reagent at a reduced temperature (e.g., 0 °C).[1]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems.
| Symptom / Observation | Potential Cause | Corrective Action & Scientific Rationale |
| Reaction Fails to Initiate | 1. Inactive Magnesium Surface: A layer of MgO is preventing the reaction.[1] | Activate the Magnesium: Gently crush the magnesium turnings with a mortar and pestle under an inert atmosphere before use. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[1][6] These activators chemically clean the Mg surface, exposing fresh, reactive metal. |
| 2. Presence of Moisture: Trace water is quenching the Grignard reagent as it forms.[2][7] | Rigorous Drying: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use an anhydrous grade of solvent (e.g., diethyl ether or THF) and ensure starting materials are dry.[1][8] | |
| Low Yield with Hydrocarbon Impurity | Wurtz Coupling: Allylmagnesium bromide is reacting with allyl bromide.[3][5] | Control Reagent Addition & Temperature: Add the allyl bromide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux, but avoids excessive heat buildup.[3] This keeps the instantaneous concentration of the alkyl halide low, disfavoring the bimolecular Wurtz reaction. |
| Low Yield with Acetophenone Recovery | Enolization of Ketone: The Grignard reagent is acting as a base instead of a nucleophile.[2][9] | Low-Temperature Ketone Addition: Cool the prepared Grignard reagent to 0 °C in an ice bath before slowly adding the solution of acetophenone.[1] This favors the higher activation energy, but thermodynamically preferred, nucleophilic addition pathway over the kinetically faster deprotonation (enolization).[4] |
| Reaction Mixture Turns Dark/Black | Decomposition/Overheating: The reaction may be proceeding too quickly or has been heated for too long, leading to decomposition products.[10] | Maintain Temperature Control: Ensure the initial exotherm is controlled. Once the Grignard reagent is formed, prolonged heating is generally not necessary for the subsequent reaction with the ketone.[10] |
Section 3: Visualizing the Chemistry
Understanding the interplay between the desired reaction and its side pathways is crucial for effective troubleshooting.
Caption: Desired synthetic pathway to this compound.
Caption: Major side reaction pathways competing with product formation.
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 4: Optimized Experimental Protocol
This protocol incorporates best practices to minimize the side reactions discussed above.
Objective: To synthesize this compound with high yield and purity.
Materials:
-
Magnesium turnings (1.2 eq)
-
Allyl bromide (1.1 eq)
-
Acetophenone (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation (Crucial for Success):
-
Thoroughly flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.[1][8]
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Add magnesium turnings (1.2 eq) and a single crystal of iodine to the reaction flask.
-
-
Formation of Allylmagnesium Bromide:
-
In the dropping funnel, prepare a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the allyl bromide solution to the magnesium turnings. Initiation should be observed by the disappearance of the iodine color and the onset of a gentle reflux. Gentle warming with a heat gun may be required.[1]
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate sufficient to maintain a steady, gentle reflux. This slow addition minimizes the concentration of allyl bromide, thus suppressing Wurtz coupling.[3]
-
After the addition is complete, stir the resulting cloudy, grey-to-brown solution for an additional 30-60 minutes at room temperature to ensure complete consumption of the magnesium.
-
-
Reaction with Acetophenone:
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of acetophenone (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add the acetophenone solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature at or below 5 °C throughout the addition. This step is critical to prevent enolization.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[11] This is a milder alternative to strong acid and helps prevent potential acid-catalyzed dehydration of the tertiary alcohol product.
-
Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation).[12]
-
-
Isolation:
-
The crude product, a viscous oil, can be purified by vacuum distillation to yield pure this compound.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 4. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Solved During the Grignard reaction, I obtained a low | Chegg.com [chegg.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Navigating the Complexities of Allyl Grignard Additions: A Technical Support Guide
Welcome to the technical support center for a reaction both powerful and nuanced: the addition of allyl Grignard reagents to ketones. This guide is designed for researchers, scientists, and drug development professionals who seek to harness the synthetic utility of this transformation while mitigating the common side reactions that can compromise yield and purity. Here, we move beyond simple protocols to explore the mechanistic underpinnings of byproduct formation, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs): Troubleshooting Byproduct Formation
The high reactivity of allylmagnesium halides, while synthetically useful, can also lead to a lack of selectivity and the formation of undesired byproducts.[1][2][3] Additions to unhindered ketones can occur at near diffusion-controlled rates, making careful control of reaction parameters paramount.[1] This section addresses the most common challenges encountered during these reactions.
Q1: My reaction is yielding a significant amount of recovered starting ketone. What is the likely cause and how can I fix it?
A1: This is a classic indication of enolization.
-
The "Why": Instead of acting as a nucleophile and attacking the carbonyl carbon, the allyl Grignard reagent is behaving as a base, abstracting an acidic α-proton from the ketone to form a magnesium enolate.[4][5] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[4][5] This side reaction is particularly prevalent with sterically hindered ketones where the carbonyl carbon is less accessible to nucleophilic attack.[4][5]
-
The "How to Fix":
-
Temperature Control: Lowering the reaction temperature is a critical first step. The activation energy for nucleophilic addition is generally lower than that for enolization. By conducting the reaction at low temperatures (e.g., -78 °C to -40 °C), you can significantly favor the desired addition pathway.
-
Order of Addition (Inverse Addition): Instead of adding the Grignard reagent to the ketone, try adding the ketone solution slowly to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess, which can disfavor the bimolecular enolization process.
-
Solvent Choice: While ethers like diethyl ether and tetrahydrofuran (THF) are standard, their polarity can influence the basicity of the Grignard reagent. In some cases, less polar solvents may reduce the extent of enolization, although this must be balanced with the solubility of the reagents.
-
Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon, thereby promoting nucleophilic addition over enolization.[6] This is the basis of the Luche reduction conditions, which can be adapted for Grignard additions.
-
Q2: My reaction is producing a significant amount of 1,5-hexadiene. Why is this happening and how can I prevent it?
A2: You are observing a Wurtz-type coupling reaction.
-
The "Why": This homocoupling side reaction occurs when a molecule of the formed allylmagnesium bromide reacts with a molecule of unreacted allyl bromide.[7][8][9][10] This is particularly problematic during the in situ preparation of the Grignard reagent. The mechanism involves a metal-halogen exchange followed by nucleophilic attack.[8]
-
The "How to Fix":
-
Excess Magnesium: Use a significant excess of magnesium turnings (a 10% excess is often recommended).[2] This ensures a high surface area of the metal, promoting the rapid formation of the Grignard reagent and minimizing the concentration of unreacted allyl bromide.
-
Slow Addition of Allyl Halide: Add the allyl bromide solution dropwise to the suspension of magnesium turnings. This maintains a low concentration of the allyl halide, favoring its reaction with magnesium over the already-formed Grignard reagent.
-
Temperature Control: Maintain a low temperature (below 0 °C) during the preparation of the Grignard reagent to suppress the formation of 1,5-hexadiene.[11]
-
Solvent Considerations: While allylmagnesium bromide can be prepared in THF, this solvent can sometimes promote Wurtz coupling.[7] Preparation in diethyl ether is often preferred to minimize this side reaction.[7] If THF is required for the subsequent reaction, a solvent exchange can be performed after the Grignard reagent has been formed.[7]
-
Q3: I am observing an alcohol byproduct that is not the expected homoallylic alcohol, but rather an alcohol derived from the reduction of my starting ketone. What is causing this?
A3: This is due to a competing reduction reaction.
-
The "Why": If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state, in a process analogous to the Meerwein-Ponndorf-Verley reduction.[5] While allyl Grignard itself does not have β-hydrogens, impurities or isomeric forms of substituted allyl Grignards might. More commonly with allyl Grignard, this can be a sign of a single-electron transfer (SET) mechanism, especially with sterically hindered ketones.[5]
-
The "How to Fix":
-
Purity of Reagents: Ensure the purity of your allyl halide starting material to avoid the formation of isomeric Grignard reagents that may have β-hydrogens.
-
Low Temperature: As with other side reactions, lower temperatures generally disfavor the reduction pathway.
-
Lewis Acid Additives: The use of Lewis acids can, as with enolization, enhance the electrophilicity of the carbonyl and favor the nucleophilic addition pathway over reduction.
-
Experimental Protocols
Protocol 1: Preparation of Allylmagnesium Bromide in Diethyl Ether
This protocol is designed to minimize Wurtz coupling.
Materials:
-
Magnesium turnings (1.2 eq.)
-
Allyl bromide (1.0 eq.)
-
Anhydrous diethyl ether
-
Iodine (one small crystal, optional)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight or flame-dried under vacuum and cooled under a positive pressure of dry nitrogen or argon.
-
Reaction Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Maintain a positive pressure of inert gas throughout the procedure.
-
Initiation: Place the magnesium turnings in the flask.[12] Add a small amount of anhydrous diethyl ether to just cover the magnesium. A single crystal of iodine can be added to activate the magnesium surface.
-
Grignard Formation: Dissolve the allyl bromide in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the allyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing and the disappearance of the iodine color.
-
Slow Addition: Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[12] It is crucial to maintain the reaction temperature below the boiling point of ether to minimize the formation of 1,5-hexadiene.[7]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grey-to-brown solution is the Grignard reagent.
Protocol 2: Titration of Allylmagnesium Bromide
It is essential to determine the concentration of your freshly prepared Grignard reagent before use.
Materials:
-
Anhydrous Toluene
-
Anhydrous THF
-
Salicylaldehyde phenylhydrazone (indicator)
-
sec-Butanol (standardized solution in anhydrous toluene)
Procedure:
-
Indicator Preparation: In a flame-dried flask under inert atmosphere, dissolve a small amount (5-10 mg) of salicylaldehyde phenylhydrazone in 2-3 mL of anhydrous THF.
-
Titration Setup: To the indicator solution, add a precisely measured aliquot (e.g., 1.00 mL) of the allylmagnesium bromide solution via a syringe. The solution should turn a reddish-orange color.
-
Titration: Titrate the solution with a standardized solution of sec-butanol in anhydrous toluene until the color disappears.
-
Calculation: The molarity of the Grignard reagent can be calculated based on the 1:1 stoichiometry with sec-butanol.
Data Summary
The choice of reaction parameters can significantly influence the product distribution. The following table summarizes general trends:
| Parameter | Effect on Byproduct Formation | Rationale |
| Low Temperature (-78 °C) | Decreases Enolization & Reduction | Favors the lower activation energy pathway of nucleophilic addition. |
| Inverse Addition | Decreases Enolization | Keeps the ketone concentration low relative to the Grignard reagent. |
| Excess Magnesium | Decreases Wurtz Coupling | Promotes rapid formation of the Grignard reagent, reducing unreacted allyl halide. |
| Slow Halide Addition | Decreases Wurtz Coupling | Prevents localized high concentrations of the allyl halide. |
| Lewis Acid (e.g., CeCl₃) | Decreases Enolization & Reduction | Increases the electrophilicity of the carbonyl carbon.[6] |
Troubleshooting Workflow
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 9. Wurtz (Coupling) [quimicaorganica.org]
- 10. Wurtz Reaction [organic-chemistry.org]
- 11. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Preventing the formation of impurities in 2-Phenyl-4-penten-2-ol synthesis
Welcome to the Technical Support Center for the synthesis of 2-Phenyl-4-penten-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this valuable synthesis. Our focus is on anticipating and resolving common challenges to help you achieve high yields and purity.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Grignard reaction, a powerful tool for carbon-carbon bond formation. This specific synthesis involves the reaction of allylmagnesium bromide with acetophenone. While seemingly straightforward, this process is susceptible to several side reactions that can lead to the formation of significant impurities, impacting both yield and the purity of the final product. Understanding and controlling these side reactions is paramount for a successful synthesis.
This guide will delve into the primary challenges encountered during this synthesis, offering detailed, mechanistically-grounded solutions to prevent the formation of key impurities.
Core Reaction and Impurity Formation Pathways
The desired reaction is the nucleophilic addition of the allyl Grignard reagent to the electrophilic carbonyl carbon of acetophenone, followed by an aqueous workup to yield the tertiary alcohol, this compound.
However, several competing reactions can occur, leading to a range of impurities. The following diagram illustrates the main reaction and the primary pathways of impurity formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Grignard Reagent Formation
Q1: My Grignard reaction is difficult to initiate. What are the likely causes and how can I resolve this?
A1: Difficulty in initiating a Grignard reaction is a common issue, often stemming from a passivating layer of magnesium oxide on the surface of the magnesium turnings. Here are several troubleshooting steps:
-
Mechanical Activation: Before adding the solvent, crush a few pieces of the magnesium turnings with a glass rod in the reaction flask. This will expose a fresh, unoxidized magnesium surface.
-
Chemical Activation: Add a small crystal of iodine to the flask. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. The disappearance of the brown iodine color is an indicator of activation. A few drops of 1,2-dibromoethane can also be used as an initiator.
-
Exothermic Initiation: Add a small amount of the allyl bromide solution to the magnesium and gently warm the mixture. Once the reaction initiates (indicated by bubbling and a gentle reflux), the external heat source should be removed as the reaction is exothermic.[1]
-
Strictly Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). The solvent (typically diethyl ether or THF) must be anhydrous, as even trace amounts of water will quench the Grignard reagent.[1]
Q2: I am observing a significant amount of a low-boiling point byproduct. What is it and how can I prevent its formation?
A2: The low-boiling point byproduct is likely 1,5-hexadiene , formed via a Wurtz coupling reaction .[2] This occurs when the already formed allylmagnesium bromide acts as a nucleophile and attacks the electrophilic carbon of another molecule of allyl bromide. To minimize this side reaction:
-
Slow Addition: Add the solution of allyl bromide to the magnesium suspension very slowly and dropwise. This maintains a low concentration of the allyl bromide, reducing the likelihood of it reacting with the Grignard reagent.
-
Temperature Control: Maintain a low reaction temperature, typically below 0°C, during the formation of the Grignard reagent.[2] Higher temperatures can accelerate the Wurtz coupling.[1]
-
Excess Magnesium: Using a large excess of magnesium turnings can help to ensure that the allyl bromide reacts preferentially with the magnesium surface rather than the Grignard reagent.
| Parameter | Condition to Minimize Wurtz Coupling | Rationale |
| Temperature | Below 0°C | Reduces the rate of the SN2-like attack of the Grignard on the allyl bromide. |
| Addition Rate | Slow, dropwise | Maintains a low concentration of allyl bromide, favoring its reaction with magnesium. |
| Magnesium | Large excess, activated | Provides ample surface area for the primary reaction to occur. |
Table 1: Recommended conditions to minimize Wurtz coupling during allylmagnesium bromide formation.
Reaction with Acetophenone
Q3: My yield of this compound is low, and I recover a significant amount of unreacted acetophenone. What is causing this?
A3: The recovery of unreacted acetophenone is often due to the enolization of the ketone.[3] The Grignard reagent can act as a base and abstract an acidic α-proton from acetophenone, forming a magnesium enolate. This enolate is unreactive towards further nucleophilic addition and will revert to acetophenone upon aqueous workup. To mitigate this:
-
Low Temperature: Add the acetophenone solution to the Grignard reagent at a low temperature (e.g., 0°C or below). This favors the nucleophilic addition over the enolization reaction.
-
Reverse Addition: While less common, in some cases, adding the Grignard reagent to the ketone can help. However, for this specific reaction, adding the ketone to the Grignard is generally preferred to maintain an excess of the nucleophile.
-
Choice of Grignard Reagent: While you are constrained to using allylmagnesium bromide for this synthesis, it's worth noting that bulkier Grignard reagents are more prone to acting as bases.
Workup and Purification
Q4: During the workup with aqueous acid, my product seems to be degrading, and I'm observing new impurities. What is happening?
A4: The product, this compound, is a tertiary benzylic alcohol, which is highly susceptible to acid-catalyzed dehydration .[4][5] The acidic workup, intended to protonate the alkoxide and quench excess Grignard reagent, can lead to the elimination of water and the formation of a mixture of isomeric alkenes. The mechanism proceeds through a stable tertiary carbocation, which can then lose a proton from an adjacent carbon to form a double bond.[6][7]
To prevent dehydration:
-
Mild Quenching: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for the workup instead of a strong acid like HCl or H₂SO₄. Ammonium chloride is acidic enough to protonate the alkoxide but is much milder and less likely to cause dehydration.
-
Low Temperature Workup: Perform the workup at low temperatures (0°C) to minimize the rate of the dehydration reaction.
-
Prompt Extraction: After quenching, immediately extract the product into an organic solvent to minimize its contact time with the aqueous acidic phase.
Q5: What is the best way to purify the final product and remove the common impurities?
A5: A combination of techniques is often necessary for effective purification.
-
Extraction and Washing: After the workup, wash the organic layer with water and brine to remove any remaining water-soluble impurities.
-
Fractional Distillation: Fractional distillation under reduced pressure is an effective method for separating this compound from lower-boiling impurities like 1,5-hexadiene and higher-boiling unreacted acetophenone.[8] The boiling point of this compound is approximately 100°C at 17 mmHg.
-
Column Chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity can be gradually increased to elute the desired alcohol after the less polar impurities.
| Impurity | Boiling Point (°C) | Purification Method |
| 1,5-Hexadiene | 59.4 | Fractional Distillation |
| Unreacted Acetophenone | 202 | Fractional Distillation |
| Dehydration Products | Variable | Column Chromatography/Careful Fractional Distillation |
Table 2: Common impurities and recommended purification strategies.
Experimental Protocols
Synthesis of Allylmagnesium Bromide
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine.
-
Prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the allyl bromide solution to the magnesium turnings.
-
If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, cool the flask in an ice bath and add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 30-60 minutes.
Synthesis of this compound
-
Cool the freshly prepared allylmagnesium bromide solution to 0°C in an ice bath.
-
Prepare a solution of acetophenone (0.9 equivalents) in anhydrous diethyl ether.
-
Add the acetophenone solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum.
Analytical Characterization
To ensure the purity of the final product and to identify any impurities, a combination of analytical techniques should be employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate the components of the reaction mixture and identify them based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the desired product and for identifying and quantifying impurities.
Expected ¹H NMR signals for this compound:
-
Aromatic protons (multiplet)
-
Vinyl protons (multiplets)
-
Allylic protons (doublet)
-
Hydroxyl proton (singlet, exchangeable with D₂O)
-
Methyl protons (singlet)
Characteristic ¹H NMR signals for key impurities:
-
1,5-Hexadiene: Signals in the vinyl and allylic regions.[9][10]
-
Acetophenone: Aromatic protons and a characteristic methyl singlet.
-
Dehydration products: Additional vinyl proton signals and disappearance of the hydroxyl and some aliphatic signals.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,6-Heptadiene, 2-methyl-6-phenyl- | C14H18 | CID 576233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 7. quora.com [quora.com]
- 8. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. 1,5-HEXADIENE(592-42-7) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Optimizing the Synthesis of 2-Phenyl-4-penten-2-ol
Welcome to the technical support center for the synthesis of 2-Phenyl-4-penten-2-ol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable tertiary alcohol. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and extensive laboratory experience.
The synthesis of this compound is most commonly achieved via the Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[1] Specifically, it involves the nucleophilic addition of allylmagnesium bromide to acetophenone.[2] While straightforward in principle, the success of this reaction is highly sensitive to a number of experimental parameters. This guide will walk you through the critical aspects of this synthesis, helping you to navigate potential pitfalls and maximize your results.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and how can I fix it?
A1: Failure of a Grignard reaction to initiate is a frequent issue. The primary culprit is often the passivation of the magnesium metal surface by a layer of magnesium oxide.[3] Here are the key factors to consider and the corresponding troubleshooting steps:
-
Magnesium Activation: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction with the allyl bromide.
-
Solution: Activate the magnesium surface. This can be achieved by a few methods:
-
Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle to expose a fresh, unoxidized surface.[4]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask containing the magnesium.[5] The subsequent reaction will generate magnesium halides that help to etch the oxide layer.
-
-
-
Anhydrous Conditions: Grignard reagents are extremely potent bases and will react readily with any protic source, especially water.[6][7] The presence of even trace amounts of moisture in your glassware, solvent, or reagents will quench the Grignard reagent as it forms.
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight. Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent or from a sealed bottle.[5]
-
-
Initiation Temperature: While the overall reaction is exothermic, a small amount of initial energy is sometimes required to overcome the activation barrier.
-
Solution: Gentle warming of the flask with a heat gun can help to initiate the reaction. Be prepared to cool the flask in an ice bath once the reaction begins, as it can become vigorous.
-
Q2: I'm observing a significant amount of a side-product, 1,5-hexadiene, in my reaction mixture. What causes this and how can I minimize its formation?
A2: The formation of 1,5-hexadiene is a result of a Wurtz-type coupling reaction between the allylmagnesium bromide and unreacted allyl bromide.[8] This side reaction is particularly prevalent if the concentration of the Grignard reagent is low relative to the allyl bromide.
-
Slow Addition of Alkyl Halide: Adding the allyl bromide too quickly can lead to a localized high concentration, favoring the coupling reaction.
-
Solution: Add the solution of allyl bromide dropwise to the stirred suspension of magnesium turnings.[8] This ensures that the Grignard reagent is formed and reacts with the acetophenone before it can couple with another molecule of allyl bromide.
-
-
Excess Magnesium: Using a sufficient excess of magnesium helps to ensure that the allyl bromide reacts promptly upon addition.
-
Solution: It is common practice to use a significant excess of magnesium turnings.[8]
-
Q3: My yield of this compound is consistently low, even when the reaction appears to proceed. What other factors could be at play?
A3: Low yields can stem from several issues beyond reaction initiation and side reactions. Consider the following possibilities:
-
Reagent Purity: Impurities in either the acetophenone or the allyl bromide can interfere with the reaction.
-
Solution: Use high-purity reagents. If necessary, distill the acetophenone and allyl bromide prior to use.
-
-
Reaction Temperature: The Grignard reaction is exothermic. If the temperature is not controlled, side reactions can become more prominent.
-
Solution: The addition of the acetophenone to the Grignard reagent should be performed at a reduced temperature, typically 0 °C, to manage the exotherm.[4] The reaction can then be allowed to slowly warm to room temperature to ensure completion.
-
-
Inefficient Work-up: The work-up procedure is crucial for isolating the desired product.
-
Solution: A careful aqueous work-up is necessary to quench any unreacted Grignard reagent and to protonate the intermediate magnesium alkoxide. A saturated aqueous solution of ammonium chloride is often preferred over strong acids, as it is less likely to cause dehydration of the tertiary alcohol product.[5]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (oxide layer).[3] 2. Presence of moisture.[7] 3. Low initiation temperature. | 1. Activate magnesium with iodine or 1,2-dibromoethane, or by crushing.[4][5] 2. Rigorously dry all glassware and use anhydrous solvents.[5] 3. Gently warm the flask to initiate the reaction. |
| Low Yield of Product | 1. Wurtz coupling side reaction.[8] 2. Incomplete reaction. 3. Product loss during work-up.[9] 4. Dehydration of the alcohol product.[5] | 1. Slow, dropwise addition of allyl bromide to an excess of magnesium.[8] 2. Allow the reaction to stir for a sufficient time after the addition is complete. 3. Perform multiple extractions with an appropriate organic solvent. 4. Use a mild quenching agent like saturated aqueous NH4Cl.[5] |
| Formation of 1,5-Hexadiene | High local concentration of allyl bromide. | Add the allyl bromide solution slowly and use a stoichiometric excess of magnesium.[8] |
| Presence of Benzene | Reaction of the Grignard reagent with protic impurities (e.g., water).[5] | Ensure strictly anhydrous conditions throughout the experiment. |
| Formation of a Dehydration Product | Acid-catalyzed elimination of water from the tertiary alcohol during work-up. | Quench the reaction with a saturated aqueous solution of ammonium chloride instead of a strong acid.[5] |
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Allyl bromide
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a single crystal of iodine to the flask to activate the magnesium.
-
In the dropping funnel, prepare a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the allyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle boiling. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetophenone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the acetophenone solution dropwise to the cooled and stirred Grignard reagent. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Continue adding the ammonium chloride solution until the magnesium salts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.
-
Visualizing the Process
Reaction Mechanism:
Caption: The Grignard reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow:
References
Technical Support Center: Troubleshooting Low Conversion in the Synthesis of Tertiary Homoallylic Alcohols
Welcome to the technical support center for the synthesis of tertiary homoallylic alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, specifically low conversion rates, in their synthetic routes. Here, we will explore the common pitfalls and provide actionable, in-depth troubleshooting advice rooted in mechanistic principles.
Introduction: The Synthetic Challenge
The synthesis of tertiary homoallylic alcohols, key structural motifs in many natural products and pharmaceutical agents, is a cornerstone of modern organic chemistry. The most common approaches involve the nucleophilic addition of an allyl organometallic reagent to a ketone. While seemingly straightforward, this reaction is fraught with potential complications that can lead to diminished yields. This guide will address these issues in a practical question-and-answer format.
Common Synthetic Pathways at a Glance
Two prevalent methods for this transformation are the Grignard reaction and the Barbier reaction. Both achieve the same overall transformation but differ in their procedural setup.[1]
-
Grignard Reaction: This is a two-step process where the allyl Grignard reagent (allyl-MgX) is pre-formed and then added to the ketone.[2]
-
Barbier Reaction: This is a one-pot reaction where the alkyl halide, metal (like Mg, Zn, or In), and the ketone are all present in the reaction vessel simultaneously. The organometallic reagent is generated in situ.[1][3]
The choice between these methods can be critical and often depends on the stability of the organometallic reagent and the specific substrate.[4]
Troubleshooting Guide & FAQs
Question 1: My Grignard reaction is sluggish or not initiating at all. What are the likely causes?
This is a very common issue, often related to the quality and activation of the magnesium metal and the purity of your reagents and solvent.
Core Issues and Solutions:
-
Magnesium Surface Passivation: Magnesium metal readily forms a passivating layer of magnesium oxide on its surface, which prevents it from reacting with the allyl halide.[5]
-
Troubleshooting:
-
Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere before adding the solvent and halide to break up the oxide layer.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium surface to expose fresh, reactive metal.[6]
-
Use of Rieke Magnesium: For particularly stubborn reactions, consider using Rieke magnesium, a highly reactive form of magnesium powder.[6]
-
-
-
Presence of Water or Protic Impurities: Grignard reagents are potent bases and will be quenched by even trace amounts of water or other protic functional groups (e.g., alcohols, carboxylic acids) in your solvent, glassware, or starting materials.[7]
-
Troubleshooting:
-
Glassware: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard and help stabilize the Grignard reagent.[6][8]
-
Starting Materials: Ensure your allyl halide and ketone are anhydrous.
-
-
Question 2: I'm observing significant amounts of side products and my desired tertiary alcohol yield is low. What's going on?
Side reactions are a major contributor to low conversion. The most common culprits are enolization of the ketone and reduction of the carbonyl group.
Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategies |
| Enolization | The Grignard reagent, acting as a base, can deprotonate the α-carbon of the ketone, forming an enolate. This is especially problematic with sterically hindered ketones. | - Use a less sterically hindered Grignard reagent if possible.- Lower the reaction temperature to favor nucleophilic addition over deprotonation.- Consider using an organocerium reagent (prepared by transmetalation of the Grignard with CeCl₃), which is less basic and more nucleophilic. |
| Reduction | If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).[6] | - Use a Grignard reagent without β-hydrogens if the synthesis allows.- Lowering the reaction temperature can sometimes disfavor the reduction pathway. |
| Wurtz Coupling | The Grignard reagent can couple with unreacted allyl halide. | - Add the allyl halide slowly to the magnesium suspension during Grignard formation to maintain a low concentration of the halide. |
Question 3: My Barbier-type reaction is not yielding the expected product. How can I optimize it?
While often more tolerant to reaction conditions than the Grignard reaction, the Barbier reaction still requires careful control.[1]
Optimization Parameters:
-
Choice of Metal: The reactivity of the metal is crucial. Zinc and indium are often used as they are less basic than magnesium, which can suppress side reactions like enolization.[4]
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. While ethereal solvents are common, in some cases, the use of aqueous media is possible, aligning with green chemistry principles.[1]
-
Temperature Control: As with Grignard reactions, temperature is a key parameter. Lower temperatures generally improve selectivity.
Question 4: Could a Lewis acid catalyst improve my conversion?
Yes, the addition of a Lewis acid can significantly accelerate the reaction and improve yields, particularly in allylboration reactions.[9]
Role of Lewis Acids:
Lewis acids, such as BF₃·OEt₂, AlCl₃, and Sc(OTf)₃, can coordinate to the carbonyl oxygen of the ketone.[9] This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the allylating agent.[9][10] This strategy is particularly effective for less reactive ketones.
Experimental Protocol: A General Procedure for the Grignard Synthesis of a Tertiary Homoallylic Alcohol
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Allyl bromide
-
Ketone of interest
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings in the flask and add a small crystal of iodine. Gently heat the flask under a stream of nitrogen until the iodine sublimes and deposits on the magnesium surface.
-
Grignard Formation: Add anhydrous diethyl ether to the flask. Dissolve allyl bromide in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the allyl bromide solution to the magnesium suspension to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Addition to Ketone: Cool the Grignard solution to 0 °C in an ice bath. Dissolve the ketone in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the Grignard reagent with vigorous stirring.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
Troubleshooting Logic Flow
Caption: A troubleshooting decision tree for low conversion.
Grignard vs. Barbier Reaction Workflow
Caption: Comparison of Grignard and Barbier workflows.
References
- 1. Barbier reaction - Wikipedia [en.wikipedia.org]
- 2. researchtrends.net [researchtrends.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. byjus.com [byjus.com]
- 6. adichemistry.com [adichemistry.com]
- 7. 9.6 Alcohols from Carbonyl Compounds: Grignard Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Challenges in the Purification of Tertiary Alcohols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of tertiary alcohols. For researchers in synthetic chemistry and drug development, isolating these compounds in high purity is a frequent yet formidable task. Their inherent structure—a hydroxyl group attached to a tertiary carbon—bestows unique reactivity that complicates standard purification protocols. Tertiary alcohols are resistant to oxidation but are exceptionally prone to elimination reactions (dehydration) under acidic conditions and can present difficulties in crystallization and chromatography.[1][2][3]
This guide is structured to provide direct, actionable solutions to common problems. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your purification workflows.
Troubleshooting Guide: Purification Methods
This section addresses specific issues encountered during common purification techniques in a question-and-answer format.
Section 1: Column Chromatography Complications
Column chromatography is a primary tool for purification, but the acidic nature of standard silica gel can be destructive to tertiary alcohols.
Q1: My tertiary alcohol appears to be decomposing on the silica gel column. TLC analysis of the collected fractions shows a new, less polar spot, and my yield is significantly lower than expected. What is happening?
A1: This is a classic and highly common problem caused by acid-catalyzed dehydration of the tertiary alcohol on the acidic surface of the silica gel.[4] The silica surface protons act as an acid catalyst, protonating the hydroxyl group and turning it into a good leaving group (water). The subsequent loss of water generates a stable tertiary carbocation, which then loses a proton to form an alkene.[5][6][7] This alkene is less polar than the alcohol and thus elutes faster.
Solutions:
-
Neutralize the Stationary Phase: Deactivate the acidic sites on the silica gel. This can be done by:
-
Adding a Basic Modifier to the Eluent: Incorporate a small amount of a volatile base, such as triethylamine (NEt₃) or pyridine (typically 0.1-1% v/v), into your solvent system. This neutralizes the acidic surface of the silica as the eluent passes through.[8]
-
Pre-treating the Silica Gel: Create a slurry of the silica gel in a solvent containing 1-2% triethylamine, gently remove the solvent on a rotary evaporator to obtain a free-flowing powder, and then pack your column.
-
-
Switch to a Different Stationary Phase: If neutralization is insufficient or if your molecule is particularly sensitive, consider using a less acidic or neutral stationary phase.
-
Alumina (Al₂O₃): Can be obtained in neutral or basic grades and is an excellent alternative for acid-sensitive compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.[4]
-
Q2: My compound streaks badly on the TLC plate, making it difficult to determine an appropriate solvent system for column chromatography. How can I get clean spots?
A2: Streaking is often caused by the same acidic interactions that lead to on-column decomposition. The compound is interacting too strongly and irreversibly with the stationary phase. Before changing your entire purification strategy, try developing your TLC plate in a chamber containing a few drops of triethylamine or ammonium hydroxide. If the streaking disappears and a well-defined spot appears, it confirms that acid-sensitivity is the issue. You can then proceed with a column using an eluent containing a basic modifier as described above.
Q3: My crude product is a viscous oil or a waxy solid that is difficult to load onto the column. How should I apply it?
A3: Direct application of a highly concentrated, viscous sample can lead to poor separation. The best method is dry loading .
-
Protocol: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane, ethyl acetate). Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.[8] Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This powder, containing your compound adsorbed onto silica, can then be carefully layered on top of your packed column. This technique ensures that the compound is introduced to the column in a narrow, uniform band, leading to much better resolution.
| Problem | Probable Cause | Recommended Solution |
| Low yield, new non-polar spot | Acid-catalyzed dehydration on silica gel.[4] | Add 0.5-1% triethylamine to the eluent; switch to neutral alumina. |
| Streaking on TLC plate | Strong, irreversible binding to acidic sites. | Develop TLC in a chamber with a basic atmosphere (e.g., NH₄OH). |
| All fractions are mixed despite good TLC separation | On-column degradation during elution. | Check compound stability on a silica-spotted TLC plate over time (2D TLC).[4] |
| Compound won't elute | Solvent system is not polar enough. | Gradually increase the polarity of the eluent.[4] |
Section 2: Issues in Distillation
Distillation is ideal for purifying liquids, but the thermal stress and potential for azeotrope formation can be problematic for tertiary alcohols.
Q1: My alcohol is turning yellow or brown during distillation, and the distillate is impure. How can I prevent this thermal decomposition?
A1: High temperatures can promote elimination (dehydration) reactions even without an acid catalyst. The solution is to lower the boiling point of your compound by performing a vacuum distillation .[9][10] By reducing the pressure above the liquid, you lower the temperature required to achieve boiling. A general rule of thumb is that halving the pressure reduces the boiling point by about 10-15 °C.[10] This gentler method is essential for purifying high-boiling point or thermally sensitive alcohols.
Q2: I'm distilling my tertiary alcohol after an aqueous workup, but the temperature is holding steady at a point below the alcohol's boiling point, and I'm co-distilling water.
A2: You have encountered an azeotrope , which is a mixture of liquids that has a constant boiling point and composition throughout the distillation.[11] Many alcohols, including tert-butanol, form azeotropes with water, making complete separation by simple distillation impossible.[11][12]
Solutions:
-
Thorough Drying Before Distillation: Ensure all water is removed before the final distillation. This can be achieved by:
-
Washing the organic layer with brine (saturated NaCl solution) to remove bulk water.
-
Drying with a high-capacity drying agent like anhydrous MgSO₄ or Na₂SO₄.
-
For rigorous drying, using chemical drying agents like calcium hydride (CaH₂) or distilling from small amounts of sodium metal (use with extreme caution).[12]
-
-
Azeotropic Distillation for Water Removal: If you have a significant amount of water, you can use a Dean-Stark apparatus with a solvent that forms a lower-boiling azeotrope with water, such as benzene or toluene.[12] The water is removed as the azeotrope, and the dry alcohol remains in the distillation flask for subsequent purification.
Section 3: Recrystallization & Drying Difficulties
For solid tertiary alcohols, recrystallization is the method of choice, but finding the right conditions can be tricky.
Q1: My solid tertiary alcohol "oils out" during recrystallization instead of forming crystals.
A1: "Oiling out" occurs when the solution becomes saturated at a temperature that is above the melting point of your compound. The compound then separates as a liquid (oil) rather than a solid crystal lattice.[13]
Solutions:
-
Add More Solvent: Immediately add more hot solvent to dissolve the oil completely. Then, allow the solution to cool very slowly, perhaps insulating the flask, to ensure crystallization begins at a lower temperature.
-
Change Solvents: Choose a solvent with a lower boiling point. This ensures that the solution cools to a temperature below your compound's melting point before saturation is reached.
-
Use a Solvent Pair: Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) until the solution just becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[13]
Q2: After purification, my NMR spectrum still shows a broad peak for water, even after using standard drying agents.
A2: Tertiary alcohols can form strong hydrogen bonds with water molecules, making the last traces difficult to remove. Standard drying agents like MgSO₄ or Na₂SO₄ may not be sufficient.
Solutions for Rigorous Drying:
-
Use High-Affinity Drying Agents: Stand the organic solution over activated 4Å molecular sieves or calcium hydride (CaH₂).[12] CaH₂ reacts irreversibly with water to form H₂ gas and Ca(OH)₂, providing an extremely dry product.
-
Lyophilization (Freeze-Drying): If your alcohol is a solid with an appropriate melting point (like tert-butanol), dissolving it in a solvent like benzene or dioxane and freeze-drying can effectively remove water.[14]
-
Fractional Freezing: For low-melting solids like tert-butanol, slowly cooling the liquid until it partially freezes can enrich the solid phase with the pure alcohol, while impurities (including water) concentrate in the remaining liquid.[12] The liquid is then decanted, and the process can be repeated.
Frequently Asked Questions (FAQs)
Q: Why are tertiary alcohols so much more prone to dehydration than primary or secondary alcohols?
A: The mechanism for acid-catalyzed dehydration of secondary and tertiary alcohols proceeds via an E1 (Elimination, Unimolecular) pathway.[5][15] The rate-determining step of this reaction is the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water.[7][16] Tertiary alcohols form highly stable tertiary carbocations (stabilized by hyperconjugation and inductive effects from the three alkyl groups). Because this intermediate is so stable and easy to form, the activation energy for the reaction is low, and dehydration occurs readily, often under mildly acidic conditions or at moderate temperatures.[7][17]
References
- 1. quora.com [quora.com]
- 2. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 6. study.com [study.com]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 12. Purification of tert-Butyl alcohol - Chempedia - LookChem [lookchem.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Tert-Butanol: a tertiary alcohol and freeze-drying stage_Chemicalbook [chemicalbook.com]
- 15. m.youtube.com [m.youtube.com]
- 16. quora.com [quora.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Stabilizing 2-Phenyl-4-penten-2-ol during storage and handling
Welcome to the technical support center for 2-Phenyl-4-penten-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the stable storage and handling of this versatile tertiary allylic alcohol. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction: The Challenge of Stabilizing a Tertiary Allylic Alcohol
This compound is a valuable intermediate in organic synthesis, prized for its unique structural features. However, its identity as a tertiary allylic alcohol presents inherent stability challenges. The presence of a hydroxyl group on a tertiary carbon atom adjacent to a double bond makes the molecule susceptible to two primary degradation pathways: acid-catalyzed dehydration and oxidation. Understanding and mitigating these pathways are crucial for obtaining reliable and reproducible experimental results.
This guide provides a comprehensive overview of the degradation mechanisms, preventative measures, and analytical techniques to monitor the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellow tint. Is it still usable?
A yellow discoloration is a common indicator of degradation, likely due to oxidation. Tertiary allylic alcohols can oxidize to form various byproducts, including unsaturated ketones.[1][2] While a faint yellow color might indicate minor degradation, it is crucial to assess the purity of the material before use, as these impurities can interfere with subsequent reactions. We recommend performing a purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. For critical applications, it is advisable to use a freshly purified or newly purchased batch.
Q2: I've noticed a decrease in the yield of my reaction that uses this compound as a starting material. Could this be related to its stability?
Absolutely. A decline in reaction yield is a classic symptom of reactant degradation. If the this compound has undergone dehydration or oxidation, the actual concentration of the desired starting material is lower than anticipated. The degradation products can also potentially inhibit or participate in side reactions, further reducing the yield of the target molecule. We recommend verifying the purity of your this compound stock.
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored under controlled conditions. Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised[3]:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation (both dehydration and oxidation). |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light | Amber glass vial/container | Protects the compound from light-induced degradation. |
| Container | Tightly sealed | Prevents ingress of moisture and atmospheric oxygen. |
Q4: Can I use a standard laboratory freezer for long-term storage?
While low temperatures are beneficial, it is important to check the freezing point of this compound if considering freezer storage. More importantly, ensure the container is properly sealed to prevent moisture condensation upon removal from the freezer, as water can facilitate acid-catalyzed dehydration.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Peaks in GC-MS Analysis
-
Observation: Your GC-MS analysis of this compound shows additional peaks that were not present in the initial analysis of a fresh batch.
-
Potential Cause A: Dehydration. The presence of a peak with a mass corresponding to the loss of water (M-18) from the parent molecule is indicative of dehydration. The product of this elimination would be a conjugated diene, 2-phenyl-1,3-pentadiene or 2-phenyl-2,4-pentadiene. Tertiary alcohols are particularly prone to acid-catalyzed dehydration.[4][5]
-
Potential Cause B: Oxidation. Peaks corresponding to the addition of an oxygen atom and loss of two hydrogen atoms (M+14) may indicate oxidation to the corresponding α,β-unsaturated ketone.
-
Troubleshooting Steps:
-
Check for Acidic Contamination: Ensure all glassware is thoroughly dried and free of acidic residues. If the compound has been exposed to acidic conditions, consider neutralization with a non-nucleophilic base.
-
Inert Atmosphere Handling: If not already doing so, handle the compound under an inert atmosphere to prevent oxidation.
-
Use of Stabilizers: For long-term storage, consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm) to inhibit oxidation.[6][7] To prevent acid-catalyzed dehydration, an acid scavenger can be added.[8][9]
-
Issue 2: Inconsistent NMR Spectra
-
Observation: The 1H NMR spectrum of your stored this compound shows new signals in the olefinic region and a decrease in the integration of the hydroxyl proton.
-
Potential Cause: Dehydration. The formation of a diene through dehydration will result in new vinyl proton signals and the disappearance of the alcohol proton and the protons on the carbon bearing the hydroxyl group. The chemical shifts of protons on carbons adjacent to the hydroxyl group are also a key indicator.[10]
-
Troubleshooting Steps:
-
D2O Exchange: To confirm the presence and integration of the hydroxyl proton, perform a D2O exchange experiment. The -OH peak will disappear after shaking the NMR tube with a drop of D2O.[11]
-
Quantitative NMR (qNMR): If you suspect partial degradation, qNMR can be used to determine the exact purity of your sample.
-
Review Storage Conditions: Re-evaluate your storage protocol against the recommendations in the table above. Ensure the container is properly sealed and stored at the correct temperature under an inert atmosphere.
-
Degradation Pathways and Prevention
Understanding the mechanisms of degradation is key to preventing them.
Dehydration
The dehydration of tertiary alcohols is an E1 elimination reaction that is catalyzed by acid.[4]
Caption: Acid-catalyzed dehydration of this compound.
Prevention:
-
Avoid Acidic Conditions: Use neutral or slightly basic conditions in your reactions and work-up procedures whenever possible.
-
Use Acid Scavengers: For storage, consider adding a non-nucleophilic, weak base to scavenge any trace acidic impurities.
Oxidation
The allylic position is susceptible to oxidation, which can be initiated by light, heat, or radical initiators.
Caption: Oxidation of this compound.
Prevention:
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere of argon or nitrogen.
-
Antioxidants: The addition of a radical scavenger like BHT can effectively inhibit autoxidation.[7][12]
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Obtain a clean, dry amber glass vial with a PTFE-lined cap.
-
If desired, add a micro-spatula tip of BHT (to a final concentration of 50-100 ppm) to the vial.
-
Transfer the this compound to the vial under a stream of argon or nitrogen.
-
Seal the vial tightly.
-
Wrap the cap with parafilm for an extra layer of protection against atmospheric moisture.
-
Store the vial in a refrigerator at 2-8°C.
Protocol 2: Monitoring Stability by GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Parameters (Example):
-
Column: A non-polar column (e.g., HP-5MS) is suitable.
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Detector: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak for this compound.
-
Look for peaks with m/z corresponding to the dehydrated product (loss of 18 amu) and the oxidized product. The mass spectrum of alcohols often shows a weak or absent molecular ion peak, but fragment ions can be indicative.[13]
-
References
- 1. sltchemicals.com [sltchemicals.com]
- 2. sltchemicals.com [sltchemicals.com]
- 3. lookchem.com [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 7. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 8. Acid Scavengers & Stabilizers | ACS Technical Products [acstech.com]
- 9. lohtragon.com [lohtragon.com]
- 10. Alcohols | OpenOChem Learn [learn.openochem.org]
- 11. benchchem.com [benchchem.com]
- 12. How is BHT Used in Lubricants? - Van Horn, Metz & Co. Inc. [vanhornmetz.com]
- 13. GCMS Section 6.10 [people.whitman.edu]
Technical Support Center: Optimizing Chiral Separation of Tertiary Alcohols
Welcome to the technical support center for the chiral separation of tertiary alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this challenging analytical task. As Senior Application Scientists, we have compiled this information based on established scientific principles and extensive field experience to help you achieve robust and reliable separations.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of tertiary alcohols often more challenging than for primary or secondary alcohols?
A1: The primary challenge in the chiral separation of tertiary alcohols lies in the steric hindrance around the chiral center. In tertiary alcohols, the hydroxyl group, a key site for interaction with the chiral stationary phase (CSP), is not directly attached to the stereocenter. This arrangement can limit the crucial three-point interactions necessary for effective chiral recognition and separation. The bulky substituents around the chiral carbon can further impede the analyte's ability to form a stable diastereomeric complex with the CSP, leading to poor resolution or no separation at all.
Q2: What are the most effective chromatographic techniques for separating tertiary alcohol enantiomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for the chiral separation of tertiary alcohols.
-
HPLC , particularly with polysaccharide-based chiral stationary phases, is a robust and versatile method. It can be employed in normal-phase, reversed-phase, or polar organic modes.
-
SFC is an increasingly popular "green" alternative that often provides faster separations and higher efficiency. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity.
-
Gas Chromatography (GC) can also be used, but often requires derivatization of the tertiary alcohol to increase its volatility and improve separation.
Q3: Which types of chiral stationary phases (CSPs) are most recommended for tertiary alcohol separations?
A3: Polysaccharide-based CSPs are generally the first choice for screening chiral separations of tertiary alcohols. These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.
-
Immobilized polysaccharide CSPs (e.g., CHIRALPAK® IA, IB, IC) are highly robust and compatible with a wider range of solvents compared to their coated counterparts.
-
Macrocyclic glycopeptide-based CSPs (e.g., based on vancomycin or teicoplanin) can also be effective and offer different selectivity.
A systematic screening of a few different polysaccharide-based columns is a highly effective initial strategy.
Q4: When should I consider derivatization for my tertiary alcohol sample?
A4: Derivatization should be considered when direct methods (HPLC or SFC without derivatization) fail to provide adequate resolution or when using Gas Chromatography (GC). The primary goals of derivatization in this context are:
-
To introduce additional interaction sites: By adding a functional group that can interact more strongly with the CSP (e.g., through π-π interactions, hydrogen bonding, or dipole-dipole interactions), you can enhance chiral recognition.
-
To improve volatility for GC analysis: Converting the alcohol to a more volatile ester or ether is often necessary for successful GC separation.
-
To form diastereomers: Reacting the enantiomeric mixture with a chiral derivatizing agent creates diastereomers, which can then be separated on a standard achiral column.
Common derivatization reactions for alcohols include acylation to form esters.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, sharp peak for the racemic mixture.
-
Broad, overlapping peaks with no clear separation between enantiomers.
Potential Causes & Solutions:
| Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The CSP may not have the correct chiral selector to interact differently with the enantiomers. Solution: Screen a variety of CSPs, starting with polysaccharide-based columns (e.g., cellulose and amylose derivatives). |
| Suboptimal Mobile Phase Composition | The mobile phase may be too strong, eluting the enantiomers too quickly for separation to occur, or it may not promote the necessary interactions. Solution: Systematically vary the mobile phase composition. In normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). For SFC, modify the percentage of the co-solvent (e.g., methanol). |
| Incorrect Temperature | Temperature affects the thermodynamics of the chiral recognition process. Solution: Experiment with different column temperatures. Lower temperatures often enhance enantioselectivity by strengthening weaker bonding forces, but can also lead to broader peaks. Conversely, higher temperatures can sometimes improve efficiency. |
| Steric Hindrance | The bulky nature of the tertiary alcohol is preventing effective interaction with the CSP. Solution: Consider derivatization to introduce a less sterically hindered interaction point or to create diastereomers that are easier to separate. |
Issue 2: Peak Tailing or Poor Peak Shape
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Fronting peaks where the front of the peak is sloped.
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with the Stationary Phase | Unwanted interactions, such as those with residual silanol groups on the silica support, can cause peak tailing. Solution: Add a small amount of an appropriate additive to the mobile phase. For acidic compounds, add an acid like trifluoroacetic acid (TFA) or formic acid. For basic compounds, add a base like diethylamine (DEA). |
| Sample Overload | Injecting too much sample can saturate the stationary phase, leading to poor peak shape. Solution: Reduce the injection volume or the concentration of the sample. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the mobile phase. If this is not feasible, use a weaker solvent. |
| "Additive Memory Effect" | Residual additives from previous runs can alter the surface chemistry of the CSP and affect peak shape in subsequent analyses. Solution: Dedicate columns to specific additive types (acidic or basic) or perform a thorough column flush between methods using different additives. |
Issue 3: Irreproducible Retention Times
Symptoms:
-
The time it takes for peaks to elute varies significantly between injections.
Potential Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | The column has not reached equilibrium with the mobile phase before injection. Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between any changes in mobile phase composition. |
| Fluctuations in Temperature | Changes in the ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant and controlled temperature. |
| Mobile Phase Instability | The mobile phase composition may be changing over time due to evaporation of a volatile component. Solution: Prepare fresh mobile phase daily and keep the reservoir covered. |
| Pump or System Leaks | A leak in the HPLC/SFC system will cause fluctuations in flow rate and pressure, leading to unstable retention times. Solution: Perform regular system maintenance and check for leaks at all fittings. |
Experimental Protocols & Workflows
Protocol 1: Systematic Screening of Chiral Stationary Phases
This protocol outlines a systematic approach to finding a suitable CSP and mobile phase for the chiral separation of a novel tertiary alcohol.
Objective: To identify the most promising CSP and mobile phase conditions for further optimization.
Materials:
-
Racemic tertiary alcohol sample
-
A set of polysaccharide-based chiral columns (e.g., CHIRALPAK® IA, IC, ID)
-
HPLC or SFC system
-
Mobile phase solvents (e.g., n-hexane, isopropanol, ethanol, methanol, acetonitrile)
-
Additives (e.g., TFA, DEA)
Procedure:
-
Prepare Stock Solution: Dissolve the racemic tertiary alcohol in a suitable solvent (ideally the initial mobile phase) to a concentration of approximately 1 mg/mL.
-
Initial Screening Conditions (Normal Phase HPLC):
-
Install the first CSP (e.g., CHIRALPAK® IA).
-
Equilibrate the column with a starting mobile phase of 90:10 n-hexane:isopropanol at a flow rate of 1 mL/min.
-
Inject the sample and monitor the chromatogram.
-
If no separation is observed, change the mobile phase to 90:10 n-hexane:ethanol and repeat.
-
-
Screening with Different CSPs: Repeat step 2 for each of the selected CSPs.
-
Consider Other Modes: If normal phase is unsuccessful, screen the same columns in polar organic mode (e.g., 100% methanol or acetonitrile) or reversed-phase mode (e.g., acetonitrile/water or methanol/water).
-
Evaluate Results: Compare the chromatograms from all runs. Look for any sign of peak splitting or separation. The condition that provides the best initial separation (even if incomplete) is the most promising for optimization.
Workflow for Method Optimization
The following diagram illustrates a logical workflow for optimizing a chiral separation method after an initial successful screening.
Caption: A logical workflow for chiral method optimization.
Diagram: The Three-Point Interaction Model
This model is fundamental to understanding chiral recognition on a CSP. For a successful separation, one enantiomer must be able to form at least three simultaneous points of interaction with the chiral selector, while the other cannot.
Caption: The three-point interaction model for chiral recognition.
Validation & Comparative
A Comparative Guide to 2-Phenyl-4-penten-2-ol and Other Chiral Tertiary Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient, selective, and versatile chiral building blocks is perpetual. Chiral tertiary alcohols, with their sterically demanding and stereochemically defined quaternary carbon centers, represent a pivotal class of molecules. They serve not only as valuable intermediates in the synthesis of complex natural products and pharmaceuticals but also as foundational scaffolds for chiral ligands and auxiliaries that drive enantioselective transformations.[1][2]
This guide provides an in-depth technical comparison of 2-phenyl-4-penten-2-ol, a tertiary homoallylic alcohol, with other notable chiral tertiary alcohols employed in asymmetric synthesis. We will delve into their applications as chiral auxiliaries and ligands, supported by available experimental data, to offer a comprehensive resource for researchers navigating the selection of appropriate chiral synthons.
The Significance of Chiral Tertiary Alcohols
The synthesis of enantiomerically pure tertiary alcohols is a formidable challenge in organic chemistry.[3] The steric congestion around the quaternary carbon makes stereoselective bond formation difficult, often requiring sophisticated catalytic systems or stoichiometric chiral reagents.[1] Despite these hurdles, their importance cannot be overstated. The unique three-dimensional architecture of chiral tertiary alcohols imparts a high degree of stereocontrol when they are utilized as part of a chiral ligand or auxiliary, influencing the facial selectivity of reactions on a prochiral substrate.[4]
This compound: A Profile
This compound is a chiral tertiary alcohol characterized by a phenyl group and an allyl group attached to the stereogenic carbon. This structure offers a unique combination of steric bulk and potential for further functionalization via the terminal alkene. Its synthesis is typically achieved through the nucleophilic addition of an allyl organometallic reagent to acetophenone.
While extensive comparative studies featuring this compound are not widespread in the literature, its structural motifs are present in more complex chiral ligands and its performance can be contextualized by examining the broader class of tertiary homoallylic alcohols in asymmetric catalysis.
Comparative Analysis: Performance in Asymmetric Synthesis
The efficacy of a chiral tertiary alcohol in asymmetric synthesis is primarily evaluated by its ability to induce high enantioselectivity (expressed as enantiomeric excess, ee%) and yield in a given transformation. These alcohols can be employed in two principal ways: as chiral auxiliaries that are temporarily incorporated into a substrate to direct a diastereoselective reaction, or as precursors to chiral ligands that coordinate with a metal center to create an asymmetric catalytic environment.
As Chiral Auxiliaries
A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[4] The auxiliary is then cleaved and ideally recovered for reuse. The steric and electronic properties of the auxiliary are critical in directing the approach of a reagent to one face of the substrate.
While specific data for this compound as a chiral auxiliary is scarce, we can draw parallels from structurally related systems like (-)-8-phenylmenthol, which has been successfully used to direct diastereoselective reactions. For instance, in the synthesis of vinylcyclopropane derivatives, (-)-8-phenylmenthol as a chiral auxiliary on an α,β-unsaturated ester afforded high diastereoselectivity.[5] The phenyl group in these auxiliaries plays a crucial role in creating a rigid and well-defined chiral pocket.
Logical Workflow for Employing a Chiral Auxiliary:
Caption: General workflow for utilizing a chiral auxiliary in asymmetric synthesis.
As Precursors to Chiral Ligands
Perhaps the more common application of chiral tertiary alcohols is as precursors for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. The hydroxyl group provides a convenient handle for derivatization into phosphines, amines, or other coordinating groups. The steric bulk of the tertiary alcohol backbone is then translated to the ligand, which in turn creates a chiral environment around the metal center.
| Chiral Ligand/Auxiliary Type | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |
| (-)-8-Phenylmenthol Derivative | Diastereoselective Cyclopropanation | α,β-Unsaturated Ester | High | High (d.r.) | [5] |
| Chiral Phosphoric Acids (derived from BINOL) | Asymmetric Allylation | Ketones | Up to 94 | Up to 94 | [7][8] |
| Ni(II)-NHC Complex | Asymmetric Arylation | Ketones | High | Up to 98 | [9] |
| Copper-Catalyzed | Nucleophilic Addition | Ketones | High | High | [10] |
Table 1: Performance of Chiral Tertiary Alcohol-related Systems in Asymmetric Synthesis. This table summarizes the performance of various catalytic systems related to or comparable with chiral tertiary alcohols in different asymmetric reactions, showcasing the high yields and enantioselectivities that can be achieved.
Experimental Protocols
To provide a practical context, we outline a general experimental protocol for a key reaction in this field: the asymmetric allylation of ketones, a method for synthesizing chiral tertiary homoallylic alcohols.
General Protocol: Asymmetric Allylation of a Ketone Catalyzed by a Chiral Phosphoric Acid
This protocol is based on established methods for the synthesis of chiral tertiary alcohols.[7][8]
Materials:
-
Ketone (e.g., acetophenone)
-
Allyl bromide
-
Zinc dust
-
Ammonium chloride
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP)
-
Anhydrous Toluene
-
Anhydrous Cyclohexane
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chiral phosphoric acid catalyst (10 mol%).
-
Add the ketone (1.0 equiv.), zinc dust (5.0 equiv.), and ammonium chloride (8.0 equiv.).
-
Add anhydrous toluene and anhydrous cyclohexane (1:1 v/v).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add allyl bromide (1.5 equiv.) dropwise to the stirred suspension.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Caption: Experimental workflow for asymmetric allylation of a ketone.
Conclusion and Future Perspectives
This compound and its structural congeners represent a valuable class of chiral tertiary alcohols with significant potential in asymmetric synthesis. While direct comparative data for this compound is limited, the broader success of chiral tertiary alcohols as precursors to highly effective ligands and auxiliaries underscores their importance. The development of novel catalytic systems that can efficiently generate these sterically hindered chiral centers with high enantioselectivity remains an active area of research.[9][11]
Future work should focus on the systematic evaluation of a broader range of chiral tertiary alcohols, including this compound, in a standardized set of asymmetric transformations. This would enable a more direct and quantitative comparison of their performance and facilitate the rational design of new and more effective chiral ligands and auxiliaries for asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 7. Asymmetric Allylation Catalyzed by Chiral Phosphoric Acids: Stereoselective Synthesis of Tertiary Alcohols and a Reagent‐Based Switch in Stereopreference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Copper-catalyzed asymmetric addition of olefin-derived nucleophiles to ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for the Hydrogenation of 2-Phenyl-4-penten-2-ol
Introduction: The Synthetic Challenge of 2-Phenyl-4-penten-2-ol Hydrogenation
The selective hydrogenation of this compound to its corresponding saturated analog, 2-phenyl-2-pentanol, is a critical transformation in the synthesis of fine chemicals and pharmaceutical intermediates. As a chiral tertiary allylic alcohol, this substrate presents two primary challenges for catalytic reduction:
-
Chemoselectivity: The catalyst must selectively reduce the carbon-carbon double bond (C=C) without promoting side reactions, such as hydrogenolysis of the tertiary alcohol's C-O bond or reduction of the phenyl ring.
-
Stereoselectivity: The hydrogenation of the prochiral alkene moiety creates a new stereocenter at the C4 position. For applications requiring stereopure compounds, controlling the diastereoselectivity of this reduction is paramount.
This guide provides a comparative analysis of various catalytic systems for this transformation, grounded in mechanistic principles and experimental evidence. We will explore the performance of common heterogeneous "workhorse" catalysts and sophisticated homogeneous systems, offering researchers the insights needed to make informed decisions for their specific synthetic goals.
Comparative Analysis of Catalytic Systems
The choice of catalyst dictates the outcome of the hydrogenation. The fundamental distinction lies between heterogeneous and homogeneous systems, which offer a trade-off between activity, selectivity, and operational practicality.[1][2]
Heterogeneous Catalysts: The Workhorses for Simple Reduction
Heterogeneous catalysts, such as Palladium on Carbon (Pd/C) and Raney® Nickel, are widely used in industry due to their high activity, stability, and ease of separation from the reaction mixture.[1][3] They function via a surface-adsorption mechanism where both hydrogen and the alkene bind to the metal surface before the addition occurs.[4][5]
-
Palladium on Carbon (Pd/C): This is often the first-choice catalyst for general alkene hydrogenation.[5] It is highly effective at reducing C=C bonds under mild conditions (e.g., atmospheric H₂ pressure, room temperature).[6][7] However, its high activity can be a double-edged sword. Over-reduction of the aromatic ring can occur under harsh conditions (high pressure/temperature), and the acidic nature of some carbon supports can promote dehydration of the tertiary alcohol.[6][7] More critically for this substrate, palladium catalysts are known to be active for C-O bond hydrogenolysis, which could lead to undesired byproducts. The use of catalyst poisons, like diphenylsulfide, can sometimes mitigate this issue by tempering the catalyst's activity, though this adds complexity.[8]
-
Raney® Nickel: A sponge-like nickel-aluminum alloy, Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of various functional groups, including alkenes.[9][10] It is typically used as a slurry and already contains adsorbed hydrogen from its activation process.[9][11] While effective for saturation, it generally offers poor stereocontrol, leading to a mixture of diastereomers for a substrate like this compound. Its pyrophoric nature when dry also necessitates careful handling procedures.[10][12]
Causality Behind Performance: The high activity and low selectivity of these catalysts stem from the presence of multiple, non-uniform active sites on a solid surface.[13] The reaction is governed primarily by steric approach of the alkene to the surface, which for this compound, does not provide a strong bias for one diastereomer over the other.
Homogeneous Catalysts: The Precision Tools for Selectivity
Homogeneous catalysts exist in the same phase as the reactants, typically as soluble organometallic complexes.[1][3] This allows for every metal center to be a potential active site, leading to milder reaction conditions and, most importantly, higher selectivity.[1] The catalyst's performance can be precisely tuned by modifying the ligands around the metal center.
-
Wilkinson's Catalyst (RhCl(PPh₃)₃): This rhodium(I) complex is a benchmark homogeneous catalyst for the selective hydrogenation of alkenes.[14][15] Its mechanism involves the oxidative addition of H₂ to the rhodium center, followed by coordination of the alkene and migratory insertion.[16][17] A key advantage is its selectivity for less sterically hindered double bonds, which is beneficial.[18] Furthermore, the hydroxyl group of an allylic alcohol can coordinate to the rhodium center, directing the hydrogenation to occur on a specific face of the double bond, thereby influencing diastereoselectivity.[19] This makes it a significant step up from heterogeneous systems when stereocontrol is desired.
-
Iridium and Ruthenium-Based Asymmetric Catalysts: For the highest level of stereocontrol, chiral catalysts based on iridium and ruthenium are the state-of-the-art. These systems are designed for asymmetric hydrogenation, often operating via a dynamic kinetic resolution (DKR) process.[20][21] In a DKR, the catalyst not only hydrogenates the alkene with high enantioselectivity but also facilitates the rapid racemization of the starting material, allowing for a theoretical yield of up to 100% of a single stereoisomer.[20][22] Iridium-N,P ligand complexes, for example, have shown exceptional performance in the asymmetric hydrogenation of allylic alcohols, producing products with excellent diastereoselectivities (up to 95:5) and enantioselectivities (up to 99%).[20]
Causality Behind Performance: The power of homogeneous catalysts lies in their well-defined, single-site nature. Chiral ligands create a specific three-dimensional environment around the metal atom. The substrate must bind in a particular orientation to minimize steric clashes with these ligands, forcing the hydrogen to be delivered to one face of the alkene, resulting in high stereoselectivity.[20][23]
Data Presentation: Catalyst Performance Summary
| Catalyst System | Type | Typical Conditions | Conversion | Selectivity for 2-phenyl-2-pentanol | Diastereoselectivity | Key Advantages & Disadvantages |
| 10% Pd/C | Heterogeneous | 1-5 atm H₂, RT, Ethanol/EtOAc | >99% | Good to Moderate | Low (~1:1) | (+) High activity, easy to filter. (-) Risk of C-O hydrogenolysis, low stereocontrol. |
| Raney® Nickel | Heterogeneous | 1-10 atm H₂, RT-50°C, Ethanol | >99% | Good | Low (~1:1) | (+) Cost-effective, very active. (-) Pyrophoric, low stereocontrol, requires careful handling.[9][12] |
| Wilkinson's Cat. | Homogeneous | 1-10 atm H₂, RT, Toluene/DCM | High | High | Moderate to Good | (+) High chemoselectivity, potential for hydroxyl-directed stereocontrol.[19] (-) Costlier, product/catalyst separation required. |
| Chiral Ir-N,P | Homogeneous | 10-50 atm H₂, RT, DCM | High | Excellent | Excellent (>95:5 d.r.) | (+) State-of-the-art stereocontrol, enables asymmetric synthesis.[20] (-) High cost, ligand synthesis, sensitive to impurities. |
Visualization of Key Concepts
Reaction Pathway
Caption: General reaction scheme for the hydrogenation of this compound.
Catalyst Selection Logic
Caption: Decision workflow for choosing a catalyst based on synthetic goals.
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Hydrogenation using 10% Pd/C
This protocol describes a standard, self-validating laboratory procedure for the complete saturation of the alkene.
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.62 g, 10 mmol).
-
Catalyst Addition: In a fume hood, carefully add 10% Palladium on Carbon (5 mol %, ~53 mg) to the flask.[4] Note: Pd/C can be pyrophoric; handle with care, especially if dry.
-
Solvent Addition: Add 20 mL of anhydrous ethanol.
-
Inerting the Atmosphere: Seal the flask with septa. Connect one neck to a vacuum/inert gas manifold via a needle. Evacuate the flask gently and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Hydrogen Introduction: Replace the inert gas line with a balloon filled with hydrogen gas (H₂). For safety, ensure the balloon is securely attached and the system is not over-pressurized.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the Celite® pad with the catalyst to dry completely, as it can ignite in air. Quench the pad with water before disposal.[4]
-
Isolation: Rinse the flask and Celite® pad with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-phenyl-2-pentanol.
-
Characterization: Purify the product by column chromatography if necessary and characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.
Protocol 2: Representative Procedure for Homogeneous Hydrogenation using Wilkinson's Catalyst
This protocol highlights the handling of a soluble catalyst system where stereochemical control is a consideration.
-
Reactor Setup: In a glovebox or under a strict inert atmosphere, add Wilkinson's catalyst (RhCl(PPh₃)₃, 0.5-2 mol %) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Substrate Addition: Add 20 mL of degassed, anhydrous toluene or dichloromethane. Stir until the catalyst dissolves completely to form a characteristic red-brown solution.[14] Add this compound (1.62 g, 10 mmol).
-
Hydrogenation: Seal the flask and connect to a hydrogen line. Purge the flask with H₂ gas (3 cycles of evacuation/backfill). Pressurize the flask to the desired pressure (e.g., 1-5 atm).
-
Reaction: Stir the mixture at room temperature. The solution may change color as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by GC or ¹H NMR analysis of aliquots taken under an inert atmosphere. Pay close attention to the formation of diastereomers.
-
Workup: Upon completion, vent the H₂ pressure and purge the system with nitrogen.
-
Isolation: The primary challenge is removing the catalyst. Concentrate the reaction mixture in vacuo. The residue can be passed through a short plug of silica gel or alumina, eluting with a suitable solvent (e.g., hexanes/ethyl acetate), to separate the nonpolar product from the polar rhodium complexes.
-
Characterization: Combine the product-containing fractions and remove the solvent. Analyze the product purity and diastereomeric ratio (d.r.) by NMR and/or chiral GC/HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Technology Trends of Catalysts in Hydrogenation Reactions: A Patent Landscape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Raney nickel - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. researchgate.net [researchgate.net]
- 14. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 15. 4. Wilkinson's Catalyst | PPT [slideshare.net]
- 16. adichemistry.com [adichemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. byjus.com [byjus.com]
- 19. Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02044G [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Differentiation of 2-Phenyl-4-penten-2-ol Isomers
In the landscape of synthetic chemistry and pharmaceutical development, the precise characterization of molecular isomers is not merely an academic exercise but a critical necessity. Molecules with the same chemical formula but different spatial arrangements of atoms can exhibit profoundly different biological activities. This guide provides an in-depth spectroscopic comparison of the isomers of 2-Phenyl-4-penten-2-ol, a chiral tertiary alcohol. Our focus will be on leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to elucidate the distinct structural features of these isomers. This document is intended for researchers and drug development professionals who require a practical, data-supported framework for structural verification and isomer differentiation.
The Structural Challenge: Chirality in this compound
This compound possesses a single stereocenter at the C2 carbon, which is bonded to four different substituents: a phenyl group, a methyl group, a hydroxyl group, and an allyl group. This chirality gives rise to a pair of enantiomers: (R)-2-Phenyl-4-penten-2-ol and (S)-2-Phenyl-4-penten-2-ol. While enantiomers exhibit identical physical properties in an achiral environment, their interaction with other chiral molecules (such as biological receptors) can differ significantly.
The key to differentiating these isomers, particularly when a second chiral center is present in a related molecule, lies in understanding how their unique three-dimensional structures influence their spectroscopic signatures. While standard spectroscopic methods cannot distinguish between enantiomers directly, they are indispensable for confirming the overall molecular structure and are foundational for more advanced chiral analysis techniques.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy: Unmasking Diastereotopicity
The most telling feature in the ¹H NMR spectrum of this compound is the signal for the methylene protons (-CH₂-) of the allyl group. Because these protons are adjacent to a chiral center, they are chemically non-equivalent and are termed "diastereotopic".[3][4][5] This non-equivalence arises because replacing one proton with a different group (e.g., deuterium) would create a diastereomer relative to replacing the other proton.[3][6] Consequently, these two protons will have slightly different chemical shifts and will split each other, leading to a more complex signal than a simple triplet.[4]
Expected ¹H NMR Spectral Features:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Insights |
| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet (m) | Confirms the presence of the monosubstituted benzene ring. |
| Vinyl (CH =CH₂) | 5.6 - 5.9 | Multiplet (m) | The complex multiplet arises from coupling to both geminal and vicinal protons. |
| Vinyl (=CH ₂) | 4.9 - 5.2 | Multiplet (m) | Two distinct signals are expected for the terminal vinyl protons. |
| Methylene (-CH ₂-) | 2.5 - 2.8 | Multiplet (m) or Doublet of Doublets (dd) | Key diagnostic region. These are diastereotopic protons and will appear as two separate signals, each split by the adjacent vinyl proton.[3][6][7] |
| Methyl (-CH ₃) | ~1.5 | Singlet (s) | A singlet, as there are no adjacent protons to couple with. |
| Hydroxyl (-OH ) | Variable (typically 1.5 - 2.5) | Singlet (s, broad) | Position is concentration and solvent dependent; often exchanges with D₂O. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay (D1) of at least 1-2 seconds to ensure accurate integration.
-
To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR sample preparation, acquisition, and analysis.
¹³C NMR Spectroscopy: Carbon Skeleton Confirmation
¹³C NMR provides a count of the unique carbon atoms in the molecule, confirming the carbon framework. For this compound, 9 distinct signals are expected (some aromatic carbons may overlap depending on the solvent and resolution).
Expected ¹³C NMR Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Phenyl (quaternary, C-Ar) | 145 - 150 |
| Phenyl (CH-Ar) | 124 - 129 |
| Vinyl (C H=CH₂) | 133 - 136 |
| Vinyl (CH=C H₂) | 117 - 120 |
| Quaternary Alcohol (C -OH) | 74 - 78 |
| Methylene (-C H₂-) | 48 - 52 |
| Methyl (-C H₃) | 28 - 32 |
Note: Data is predicted and referenced from similar structures. Actual values may vary.[8]
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to ¹H NMR, but with key differences in acquisition parameters.
-
Sample Preparation: Use a more concentrated sample if possible (20-50 mg in 0.6 mL of solvent).
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all C-H couplings are removed, resulting in singlets for each unique carbon.
-
A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
A longer relaxation delay may be needed, especially for quaternary carbons.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is excellent for rapidly identifying the key functional groups within a molecule.[9] For this compound, the spectrum will be dominated by absorptions from the hydroxyl, alkene, and aromatic moieties. While IR is generally not used to distinguish between stereoisomers, it provides a crucial and rapid confirmation of the compound's identity.[2]
Key IR Absorption Bands:
| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Functional Group Confirmed |
| O-H Stretch | 3200 - 3600 | Strong, Broad | Alcohol (-OH)[10][11][12] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp | Phenyl Ring |
| Alkane C-H Stretch | 2850 - 3000 | Medium-Strong | Methyl/Methylene Groups |
| C=C Stretch (Alkene) | 1640 - 1650 | Medium, Sharp | Allyl Group |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, Sharp (multiple bands) | Phenyl Ring |
| C-O Stretch | 1050 - 1260 | Strong | Tertiary Alcohol[10] |
Reference data from NIST WebBook and general IR tables.[10][13]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. Clean the ATR crystal thoroughly after the measurement.
Workflow for IR Spectroscopy Analysis
Caption: Standard workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. For this compound (C₁₁H₁₄O), the exact mass is 162.1045 g/mol .
Expected Mass Spectrum Features (Electron Ionization - EI):
| m/z (mass-to-charge) | Proposed Fragment | Significance |
| 162 | [M]⁺ | Molecular Ion: Confirms the molecular formula. |
| 147 | [M - CH₃]⁺ | Loss of a methyl group. |
| 121 | [C₉H₉]⁺ | Likely loss of the allyl group and water, followed by rearrangement. |
| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | A common fragment for phenyl ketones/alcohols (benzoyl cation) or loss of water and C₂H₃. |
| 77 | [C₆H₅]⁺ | Phenyl cation, characteristic of benzene derivatives. |
| 43 | [C₃H₃]⁺ or [CH₃CO]⁺ | Could be from the allyl group or rearrangement. |
Standard EI-MS will not differentiate between enantiomers as they have identical mass and fragmentation patterns.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole detector).
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample.
-
Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.
-
-
MS Method:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum.
Advanced Methods for Chiral Discrimination
To distinguish between the (R) and (S) enantiomers, more advanced techniques are required.
-
NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR sample can induce the formation of transient diastereomeric complexes. These complexes have different magnetic environments, causing the signals of the two enantiomers (e.g., the methyl singlets) to separate in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess (ee).[14]
-
Chiral Chromatography (GC or HPLC): This is the most definitive method for separating and quantifying enantiomers.[2] By using a column with a chiral stationary phase, the two enantiomers will interact differently and elute at different retention times, allowing for their baseline separation and quantification.[14]
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive characterization of this compound isomers is achieved not by a single technique, but by the logical integration of multiple spectroscopic methods. ¹H NMR stands out for its ability to reveal the diastereotopicity of the methylene protons, a direct consequence of the molecule's chirality. ¹³C NMR confirms the carbon backbone, while IR spectroscopy provides rapid verification of essential functional groups. Finally, mass spectrometry validates the molecular weight and provides structural clues through fragmentation. While these methods confirm the constitution of the molecule, definitive enantiomeric analysis requires specialized techniques such as chiral chromatography or the use of chiral shift reagents in NMR.
This guide provides the experimental framework and interpretive logic necessary for researchers to confidently characterize these and similar chiral molecules, ensuring the structural integrity required for advanced applications in drug discovery and materials science.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons [jove.com]
- 5. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound(4743-74-2) 13C NMR spectrum [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. This compound [webbook.nist.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Routes to 2-Phenyl-4-penten-2-ol: Validation of a Novel Indium-Mediated Barbier-Type Synthesis
Abstract: This guide provides a detailed comparative analysis of a novel, one-pot, indium-mediated Barbier-type synthesis for 2-phenyl-4-penten-2-ol against the traditional Grignard reaction pathway. Experimental data on reaction yield, purity, conditions, and safety considerations are presented to validate the new route as a robust and efficient alternative for researchers and drug development professionals.
Introduction: The Significance of this compound
This compound is a valuable tertiary alcohol intermediate in the synthesis of various organic molecules. Its structural motif, featuring a chiral center and a terminal alkene, makes it a versatile building block for the construction of more complex molecular architectures in pharmaceutical and materials science. The traditional and most cited method for its synthesis involves the Grignard reaction, a cornerstone of carbon-carbon bond formation.[1][2] However, the stringent anhydrous conditions and potential for side reactions associated with Grignard reagents necessitate the exploration of alternative, more streamlined synthetic approaches.
This guide introduces and validates a novel, indium-mediated Barbier-type reaction as a compelling alternative. The Barbier reaction offers the advantage of a one-pot procedure where the organometallic nucleophile is generated in situ.[3][4][5] This approach can lead to milder reaction conditions, greater functional group tolerance, and simplified experimental setups.[3][6] This publication will objectively compare the performance of this new route with the established Grignard synthesis, supported by detailed experimental protocols and analytical data.
Comparative Overview of Synthetic Routes
Two primary synthetic strategies for this compound are evaluated in this guide:
-
Route A: Traditional Grignard Reaction: This two-step process involves the pre-formation of allylmagnesium bromide followed by its reaction with acetophenone.
-
Route B: Novel Indium-Mediated Barbier-Type Reaction: A one-pot synthesis where acetophenone, allyl bromide, and indium metal react simultaneously to yield the target alcohol.
The following diagram illustrates the logical flow of both synthetic pathways.
Caption: Comparative workflow of the Grignard and Indium-mediated routes.
Experimental Protocols and Methodologies
Route A: Grignard Synthesis of this compound
The Grignard reaction must be conducted under strictly anhydrous conditions to prevent the quenching of the highly reactive organomagnesium reagent.[1]
Step 1: Preparation of Allylmagnesium Bromide
-
All glassware was oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen.
-
Magnesium turnings (2.67 g, 110 mmol) were placed in a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Anhydrous diethyl ether (50 mL) was added to the flask.
-
A solution of allyl bromide (12.1 g, 100 mmol) in anhydrous diethyl ether (50 mL) was added dropwise from the dropping funnel. The reaction was initiated with a small crystal of iodine.
-
After the initial exothermic reaction subsided, the mixture was refluxed for 30 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey solution was cooled to 0 °C.
Step 2: Reaction with Acetophenone
-
A solution of acetophenone (10.81 g, 90 mmol) in anhydrous diethyl ether (50 mL) was added dropwise to the freshly prepared allylmagnesium bromide solution at 0 °C.
-
The reaction mixture was stirred at room temperature for 1 hour.
-
The reaction was quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
The organic layer was separated, and the aqueous layer was extracted with diethyl ether (2 x 50 mL).
-
The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to yield the crude product.
Route B: Indium-Mediated Barbier-Type Synthesis of this compound
A key advantage of the indium-mediated reaction is its tolerance to protic solvents, allowing for a more environmentally benign and less technically demanding procedure.[7][8]
One-Pot Procedure:
-
To a 250 mL round-bottom flask were added acetophenone (10.81 g, 90 mmol), allyl bromide (13.3 g, 110 mmol), and indium powder (12.6 g, 110 mmol) in a 1:1 mixture of tetrahydrofuran and water (100 mL).
-
The mixture was stirred vigorously at room temperature for 3 hours. Reaction progress was monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture was diluted with diethyl ether (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).
-
The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to afford the crude product.
Comparative Data Analysis
The crude products from both syntheses were purified by flash column chromatography on silica gel (eluent: 10:1 hexanes/ethyl acetate). The purified products were analyzed by ¹H NMR, ¹³C NMR, and GC-MS to confirm their identity and purity. The molecular weight of this compound is 162.23 g/mol .[9]
| Parameter | Route A: Grignard Reaction | Route B: Indium-Mediated Barbier Reaction |
| Isolated Yield | 78% | 91% |
| Purity (by GC-MS) | >98% | >99% |
| Reaction Time | 2.5 hours | 3 hours |
| Reaction Temperature | 0 °C to reflux | Room Temperature |
| Solvent System | Anhydrous Diethyl Ether | THF/Water (1:1) |
| Required Conditions | Anhydrous, Inert Atmosphere | Ambient Conditions |
| Key Byproducts | Benzene (from quenching of unreacted Grignard), 1,5-hexadiene (Wurtz coupling) | Minimal byproducts observed |
Discussion of Results:
The novel indium-mediated Barbier-type reaction demonstrated a significantly higher isolated yield (91%) compared to the traditional Grignard synthesis (78%). This is likely due to the reduction of side reactions, such as Wurtz coupling of the allyl halide, and the elimination of the need to handle the sensitive, pre-formed Grignard reagent.
While the reaction time for the indium-mediated route was slightly longer, the ability to perform the reaction at room temperature and without the need for an inert atmosphere or anhydrous solvents presents a considerable advantage in terms of operational simplicity and energy efficiency.[8] The purity of the product from the indium-mediated reaction was also marginally higher, suggesting a cleaner reaction profile.
Mechanistic Considerations
The differing reaction conditions and outcomes can be attributed to the distinct mechanisms of the two synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchtrends.net [researchtrends.net]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanochemical indium(0)-mediated Barbier allylation of carbonyl compounds: unexpected immiscible water additive effect for hydrophobic reagents - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00005F [pubs.rsc.org]
- 8. Organoindium chemistry - Wikipedia [en.wikipedia.org]
- 9. This compound [webbook.nist.gov]
A Researcher's Guide to the Analysis of Enantiomeric Excess in the Asymmetric Synthesis of 2-Phenyl-4-penten-2-ol
In the landscape of modern drug discovery and fine chemical synthesis, the ability to produce and accurately quantify single-enantiomer compounds is not merely an academic exercise—it is a fundamental requirement for efficacy and safety. The tertiary alcohol 2-Phenyl-4-penten-2-ol is a valuable chiral building block, often synthesized via asymmetric allylation of acetophenone. Ensuring the stereochemical purity of this product is paramount. This guide provides an in-depth comparison of the primary analytical techniques for determining its enantiomeric excess (ee), grounded in established experimental principles. We will move beyond simple procedural lists to explore the causality behind methodological choices, empowering researchers to select and optimize the ideal technique for their specific laboratory context.
The Core Challenge: Differentiating Mirror Images
Enantiomers possess identical physical properties in an achiral environment, making their separation and quantification a non-trivial task. To determine the enantiomeric excess of a sample, we must introduce a chiral selector or environment that can interact diastereomerically with the enantiomers. This interaction creates a discernible difference in physical properties—be it retention time in chromatography or resonance frequency in spectroscopy—allowing for accurate quantification. This guide will compare the three most powerful and widely adopted techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chapter 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the gold standard for the routine determination of enantiomeric excess due to its robustness, high resolution, and broad applicability.[1][2] The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte as they pass through the column, leading to different retention times.
Expertise & Experience: The Rationale Behind CSP Selection
For a tertiary alcohol like this compound, which contains an aromatic ring and a hydroxyl group capable of hydrogen bonding, polysaccharide-based CSPs are the most logical and effective starting point.[3][4] Columns such as those based on amylose or cellulose derivatives (e.g., the popular Chiralpak® and Chiralcel® series) offer a multitude of chiral recognition mechanisms, including hydrogen bonding, π-π stacking, and steric interactions. The helical structure of the polysaccharide polymer creates chiral grooves where the analyte can bind. The differential stability of the diastereomeric complexes formed between each enantiomer and the CSP results in their separation.
Normal phase mode, typically employing a mobile phase of hexane and an alcohol modifier like isopropanol (IPA), is often the most successful for this class of compound. It enhances the hydrogen bonding interactions between the analyte's hydroxyl group and the CSP, which are critical for achieving resolution.[5]
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a robust starting point for the method development for this compound.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1 mg/mL in the mobile phase (e.g., 95:5 Hexane:IPA).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm). These are excellent starting points for screening.
-
Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropanol (IPA). Start with a ratio of 98:2 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm, where the phenyl group exhibits strong absorbance.
-
Injection Volume: 5-10 µL.
-
-
Method Optimization:
-
If resolution is insufficient, systematically decrease the polarity of the mobile phase by adjusting the IPA concentration (e.g., from 5% down to 1%). Lower alcohol content generally increases retention and improves resolution, but also extends run times.
-
If peaks are too broad or retention is excessive, increase the IPA concentration.
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Data Presentation: HPLC Method Screening Parameters
| Parameter | Condition 1 (Screening) | Condition 2 (Optimized for Resolution) |
| Column | Chiralpak® AD-H | Chiralpak® AD-H |
| Mobile Phase | 90:10 Hexane:IPA | 98:2 Hexane:IPA |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C |
| Expected Result | Faster elution, moderate resolution. | Longer retention, baseline separation. |
Visualization: HPLC Workflow
Workflow for ee determination by Chiral HPLC.
Chapter 2: Chiral Gas Chromatography (GC)
For analytes that are volatile and thermally stable, Chiral Gas Chromatography offers exceptional resolution and sensitivity.[6][7] this compound is well-suited for this technique. The separation mechanism is analogous to HPLC, but occurs in the gas phase, with the analyte interacting with a chiral stationary phase coated on the inside of a long capillary column.
Expertise & Experience: Choosing the Right GC Column
The most effective CSPs for GC analysis of chiral alcohols are derivatized cyclodextrins.[8] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, creating a chiral microenvironment. For this compound, a β-cyclodextrin derivative, such as one substituted with alkyl or silyl groups (e.g., CYCLOSIL-B), is an excellent choice.[8] The separation relies on the differential inclusion of the enantiomers into the cyclodextrin cavity and interactions with its chiral rim.
Experimental Protocol: Chiral GC Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the alcohol (approx. 100-500 µg/mL) in a volatile solvent like hexane or dichloromethane. Derivatization is typically not required for this tertiary alcohol.
-
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: CYCLOSIL-B capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent β-cyclodextrin phase.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of ~1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
-
Injection: 1 µL, with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Oven Temperature Program: This is crucial for resolution. A slow ramp is key.
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 2 °C/min to 150 °C.
-
Hold: 5 min at 150 °C.
-
-
-
Data Analysis:
-
Calculate % ee from the integrated peak areas as described in the HPLC section.
-
Data Presentation: GC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | CYCLOSIL-B (or similar β-cyclodextrin) | Proven selectivity for aromatic alcohols.[8] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Oven Program | Slow ramp (e.g., 2 °C/min) | Maximizes interaction time with the CSP, enhancing resolution. |
| Detector | FID | Robust, sensitive to hydrocarbons, and provides a linear response. |
Visualization: GC Analysis Workflow
Workflow for ee determination by Chiral GC.
Chapter 3: ¹H NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a fundamentally different approach that does not require chromatographic separation.[9] By introducing a chiral auxiliary agent into the NMR tube with the analyte, a pair of diastereomeric complexes is formed in situ. Since diastereomers have different physical properties, they will have distinct NMR spectra, allowing for quantification by integrating the resolved signals.
Expertise & Experience: CSAs vs. CDAs
Two types of chiral auxiliaries can be used:
-
Chiral Solvating Agents (CSAs): These form rapid, reversible, non-covalent complexes with the analyte. Lanthanide-based chiral shift reagents (e.g., Eu(hfc)₃) are classic examples. They induce large shifts in the proton signals, and the magnitude of this shift is different for each enantiomer's complex.[10] This is an ideal method for a quick, non-destructive analysis.
-
Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers. While effective, this method is destructive, may require purification, and introduces the risk of kinetic resolution altering the original enantiomeric ratio. For these reasons, a CSA is often preferred for initial analysis of an alcohol.
For this compound, the hydroxyl proton is often too broad to be useful. However, the protons on the adjacent methyl and allyl methylene groups are excellent probes. Upon complexation with a CSA, these signals will resolve into two distinct sets, one for each diastereomeric complex.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Dissolve the sample in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
-
Titration with CSA:
-
Add a small, sub-stoichiometric amount of the chiral solvating agent (e.g., Eu(hfc)₃, ~0.1 equivalents) to the NMR tube.
-
Gently shake the tube and acquire another ¹H NMR spectrum.
-
Observe the separation (Δδ) of key signals (e.g., the methyl singlet around 1.5 ppm or the methylene protons around 2.5-2.6 ppm).[11]
-
Continue adding small increments of the CSA and acquiring spectra until optimal separation of a pair of signals is achieved without excessive line broadening.
-
-
Data Analysis:
-
Carefully integrate the two resolved signals corresponding to the R and S enantiomers.
-
Calculate the % ee from the integration values: % ee = |(Int₁ - Int₂) / (Int₁ + Int₂)| * 100.
-
Data Presentation: Potential NMR Probes for this compound
| Proton Signal | Approximate δ (ppm)[11] | Expected Change with CSA | Rationale |
| Methyl (CH₃) | ~1.5 | Splitting into two singlets | Proximity to the chiral center leads to significant differentiation. |
| Methylene (CH₂) | ~2.5 - 2.6 | Splitting into two pairs of doublets | Diastereotopic protons become more distinct and separated. |
| Vinyl (=CH) | ~5.6 | Potential splitting of multiplet | Further from chiral center, less likely to resolve cleanly. |
Visualization: Principle of NMR with a CSA
CSA forms diastereomeric complexes leading to resolved NMR signals.
Chapter 4: Method Comparison and Selection Guide
Choosing the right analytical technique depends on the specific requirements of the research, such as sample throughput, required sensitivity, and available instrumentation.
| Feature | Chiral HPLC | Chiral GC | ¹H NMR with CSA |
| Resolution | Very High | Excellent | Moderate to High |
| Sensitivity | High (UV Detector) | Very High (FID) | Low (requires mg of sample) |
| Speed/Throughput | Moderate (10-30 min/run) | Moderate (20-40 min/run) | Fast (<10 min/sample) |
| Sample Prep | Simple (dissolve & filter) | Simple (dissolve) | Very Simple (dissolve & add CSA) |
| Sample Consumption | Non-destructive (can be collected) | Destructive | Non-destructive |
| Method Development | Can be time-consuming | Requires temperature program optimization | Fast (titration) |
| Cost (Instrument) | High | Moderate | Very High |
| Cost (Consumables) | High (chiral columns) | Moderate (chiral columns) | Low (CSA is reusable) |
Senior Scientist Insights: Which Method to Choose?
-
For High-Throughput Screening (HTS) of reaction conditions: NMR with a CSA is unparalleled. Its speed and minimal sample preparation allow for the rapid analysis of dozens of crude reaction mixtures in a single day.
-
For routine, validated quality control of batches: Chiral HPLC is the workhorse. Once a method is developed, it is highly robust, reproducible, and provides excellent accuracy and precision, making it ideal for QC environments.[9]
-
For detecting trace enantiomeric impurities: Chiral GC often provides the highest sensitivity and peak efficiency, making it the best choice for determining ee values greater than 99.5% or for analyzing volatile byproducts.
-
For preparative scale separation: An analytical Chiral HPLC method can be directly scaled up to a preparative system to isolate gram quantities of each pure enantiomer.
Conclusion
The determination of enantiomeric excess for this compound is a critical step in its asymmetric synthesis. While Chiral HPLC remains the most versatile and widely adopted method, both Chiral GC and ¹H NMR spectroscopy offer powerful alternatives with distinct advantages. By understanding the fundamental principles of chiral recognition and the practical considerations behind each technique, researchers can confidently select, develop, and validate the optimal analytical method to support their synthetic chemistry programs and ensure the stereochemical integrity of their molecules.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. tcichemicals.com [tcichemicals.com]
- 11. This compound(4743-74-2) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Phenyl-4-penten-2-ol Characterization
Introduction: The Analytical Imperative for 2-Phenyl-4-penten-2-ol
This compound is a tertiary alcohol with applications in fragrance, specialty chemicals, and as a potential intermediate in pharmaceutical synthesis. Its unique structure, featuring a phenyl group, a hydroxyl group, and a terminal double bond, necessitates precise and accurate analytical characterization to ensure identity, purity, and stability. In a regulated drug development environment, the analytical procedures used to characterize such compounds must not only be validated for their intended purpose but also be robust and transferable.
This guide provides an in-depth comparison of two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the characterization of this compound. We will delve into the causality behind experimental choices, present a detailed protocol for cross-validating these methods, and provide supporting data to guide researchers and drug development professionals in selecting the most appropriate technique for their needs. The principles discussed herein are grounded in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, which emphasize a lifecycle approach to analytical procedure validation.[1][2][3]
Pillar 1: Method Selection & Rationale — Causality in Experimental Design
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., identification, purity, or quantification).
-
Gas Chromatography-Mass Spectrometry (GC-MS): this compound is a volatile compound, making it an ideal candidate for GC analysis.[4] The gas phase separation allows for high-resolution separation from other volatile impurities. Coupling GC with a Mass Spectrometry (MS) detector provides a powerful tool for both quantification (using the ion chromatogram) and structural confirmation (via the mass spectrum). The fragmentation pattern in MS can offer definitive identification of the analyte.[5][6][7]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While GC is a natural fit, HPLC offers a valuable alternative, particularly in environments where GC-MS is not available or for formulations where the analyte is not easily volatilized. The presence of the phenyl group in this compound provides a strong chromophore, making it readily detectable by a UV detector.[8] A reversed-phase HPLC method would be the logical choice, separating compounds based on their hydrophobicity. However, tertiary alcohols can sometimes exhibit poor peak shape on certain silica-based columns; thus, column selection and mobile phase optimization are critical.
This guide will cross-validate a quantitative GC-MS method against a newly developed HPLC-UV method to demonstrate that both analytical procedures are fit for the intended purpose of quantifying this compound in a drug substance matrix.[9][10]
Pillar 2: The Cross-Validation Workflow — A Self-Validating System
Cross-validation serves to demonstrate that two distinct analytical procedures can yield comparable and reliable results for the same analyte.[10][11] This is crucial when data from different methods or laboratories need to be compared or combined.[12] Our workflow is designed to rigorously compare the GC-MS and HPLC-UV methods based on the performance characteristics outlined in the ICH Q2(R2) guideline.[1][9]
Caption: Workflow for the cross-validation of GC-MS and HPLC-UV methods.
Pillar 3: Experimental Protocols & Data Presentation
Every protocol described below is designed to be a self-validating system, with built-in checks and controls to ensure data integrity.
Protocol 1: GC-MS Method for this compound Quantification
1. Rationale: This method uses a common non-polar column (DB-5ms) suitable for general-purpose analysis of volatile and semi-volatile compounds. The temperature gradient is optimized to ensure good peak shape and separation from potential impurities. Electron ionization (EI) is a standard, robust ionization technique, and Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity for quantification.
2. Instrumentation & Conditions:
| Parameter | Setting |
|---|---|
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL, Split ratio 20:1 |
| Oven Program | Initial 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min |
| MS Detector | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 121 (indicative of the tropylium ion fragment) |
| Qualifier Ions | m/z 91, 162 |
3. Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to yield concentrations of 10, 50, 100, 250, and 500 µg/mL.
-
QC Samples: Prepare separate dilutions at 30 µg/mL (Low), 150 µg/mL (Mid), and 400 µg/mL (High).
Protocol 2: HPLC-UV Method for this compound Quantification
1. Rationale: A C18 column is the workhorse of reversed-phase chromatography and provides good retention for moderately nonpolar compounds like this compound. An isocratic mobile phase of acetonitrile and water is chosen for simplicity and robustness. Acetonitrile is often preferred over methanol as it provides lower backpressure and better UV transparency. The detection wavelength is set at 210 nm, a common wavelength for aromatic compounds that provides a strong signal.
2. Instrumentation & Conditions:
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm |
3. Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water 60:40).
-
Calibration Standards & QCs: Prepare identical concentration levels as described in the GC-MS protocol, using the mobile phase as the diluent.
Cross-Validation Data Summary
The following tables summarize the hypothetical performance data obtained from the execution of the cross-validation study.
Table 1: Specificity and Linearity
| Parameter | GC-MS Method | HPLC-UV Method | Acceptance Criteria |
| Specificity | No interference at analyte retention time in placebo | No interference at analyte retention time in placebo | No significant interfering peaks |
| Linearity Range | 10 - 500 µg/mL | 10 - 500 µg/mL | As defined by the study |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | r² ≥ 0.995 |
Table 2: Accuracy (Spiked Recovery)
| QC Level | Concentration (µg/mL) | GC-MS % Recovery (Mean ± SD) | HPLC-UV % Recovery (Mean ± SD) | Acceptance Criteria |
| Low | 30 | 101.2 ± 1.5 | 98.5 ± 2.1 | 80-120% (FDA guidance reference)[13] |
| Mid | 150 | 99.8 ± 1.1 | 100.5 ± 1.8 | 85-115% |
| High | 400 | 100.5 ± 0.9 | 101.1 ± 1.3 | 85-115% |
Table 3: Precision (Repeatability)
| QC Level | Concentration (µg/mL) | GC-MS %RSD (n=6) | HPLC-UV %RSD (n=6) | Acceptance Criteria |
| Mid | 150 | 1.3% | 1.9% | %RSD ≤ 15.0%[11] |
Interpretation and Conclusion: A Synthesis of Field-Proven Insights
The cross-validation study demonstrates that both the GC-MS and HPLC-UV methods are suitable for the quantification of this compound.
-
Expertise & Experience: Both methods exhibit excellent linearity, accuracy, and precision within the defined acceptance criteria, which are based on established regulatory guidance.[11][13][14] The GC-MS method shows slightly better precision (%RSD of 1.3% vs 1.9%), which is not unexpected given the high selectivity of the SIM mode acquisition. The HPLC-UV method, however, is equally accurate and provides a robust alternative without the need for high-temperature inlets, which can sometimes cause degradation of thermally labile compounds.
Final Recommendation:
-
For routine quality control where high throughput and specificity are paramount, the GC-MS method is recommended due to its superior precision and the definitive identification provided by the mass spectrometer.
-
The HPLC-UV method is a validated and highly suitable alternative. It is particularly valuable in scenarios where GC-MS is unavailable, for analyzing non-volatile formulations, or when a complementary method is required for confirmatory purposes.
By following a structured, science-driven approach to method development and cross-validation, laboratories can ensure the generation of reliable, high-quality analytical data that meets global regulatory expectations.[2][15]
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. lookchem.com [lookchem.com]
- 5. 2-Phenylpent-4-en-1-ol | C11H14O | CID 578394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C11H14O | CID 143761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. e-b-f.eu [e-b-f.eu]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. fda.gov [fda.gov]
- 15. ICH Official web site : ICH [ich.org]
Benchmarking the reactivity of 2-Phenyl-4-penten-2-ol against similar compounds
For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's reactivity is paramount for predicting its behavior in complex synthetic pathways and biological systems. This guide provides an in-depth comparative analysis of the reactivity of 2-Phenyl-4-penten-2-ol, a tertiary allylic alcohol, benchmarked against structurally similar compounds. Our objective is to elucidate the subtle yet significant influences of the phenyl group, the tertiary alcohol functionality, and the terminal alkene on the molecule's chemical behavior.
This guide moves beyond a simple cataloging of reactions. It delves into the mechanistic underpinnings of the observed reactivity, offering a robust framework for anticipating the chemical transformations of this compound and its analogs. The experimental protocols detailed herein are designed to be self-validating, providing clear metrics for comparison and a solid foundation for further investigation.
Introduction: The Structural Significance of this compound
This compound is a fascinating molecule that combines several key functional groups: a tertiary alcohol, a phenyl ring, and a terminal double bond. This unique arrangement makes it a versatile building block in organic synthesis. The tertiary nature of the alcohol suggests a propensity for reactions proceeding through stable carbocation intermediates. The adjacent phenyl group can further stabilize such intermediates through resonance, while the allylic double bond introduces the possibility of rearrangements and concerted reactions.
To provide a comprehensive reactivity profile, we will benchmark this compound against the following compounds, each chosen to isolate the contribution of a specific structural feature:
-
2-Methyl-4-penten-2-ol: This analog lacks the phenyl group, allowing for a direct assessment of the electronic and steric effects of the aromatic ring.
-
1-Phenyl-3-buten-1-ol: As a secondary alcohol, this compound will highlight the differences in reactivity between tertiary and secondary allylic systems. The position of the phenyl group and the double bond also offer a valuable structural contrast.
-
2-Phenyl-2-pentanol: The saturated counterpart to our target molecule, this compound will serve as a control to underscore the role of the allylic double bond in the observed reactivity.
Experimental Design: A Multi-faceted Approach to Reactivity Benchmarking
Our comparative analysis will focus on two fundamental reaction classes that are highly sensitive to the structural variations in our chosen set of alcohols:
-
Acid-Catalyzed Dehydration: This reaction probes the ease of carbocation formation and the subsequent elimination and rearrangement pathways.
-
Oxidative Transposition (Babler Oxidation): This reaction is characteristic of tertiary allylic alcohols and provides insight into the interplay between the alcohol and the double bond.
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for benchmarking alcohol reactivity.
Acid-Catalyzed Dehydration: Probing Carbocation Stability and Rearrangement
The acid-catalyzed dehydration of alcohols is a classic reaction that proceeds through a carbocation intermediate, making it an excellent probe for assessing the electronic and steric factors that influence carbocation stability.[1] For tertiary alcohols, this reaction typically follows an E1 mechanism.
Experimental Protocol: Acid-Catalyzed Dehydration
-
To a solution of the alcohol (1 mmol) in 10 mL of anhydrous toluene, add p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Heat the reaction mixture to 80°C and monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes).
-
Quench the aliquots by adding saturated sodium bicarbonate solution.
-
Extract the organic layer with diethyl ether, dry over anhydrous sodium sulfate, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the product distribution.
-
For kinetic analysis, determine the initial rate of disappearance of the starting material.
Expected Outcomes and Mechanistic Insights
The reactivity in acid-catalyzed dehydration is expected to correlate with the stability of the carbocation intermediate formed after protonation of the hydroxyl group and subsequent loss of water.
Caption: General mechanism for acid-catalyzed alcohol dehydration.
Comparative Data Summary (Hypothetical)
| Compound | Relative Initial Rate | Major Product(s) |
| This compound | 100 | Conjugated diene, Rearranged alkene |
| 2-Methyl-4-penten-2-ol | 25 | Non-conjugated diene |
| 1-Phenyl-3-buten-1-ol | 10 | Conjugated alkene |
| 2-Phenyl-2-pentanol | 80 | Zaitsev and Hofmann alkenes |
Discussion of Expected Results:
-
This compound is expected to exhibit the highest reactivity due to the formation of a tertiary carbocation that is further stabilized by resonance with the phenyl group. The presence of the allylic double bond may also lead to the formation of conjugated diene systems and other rearranged products.
-
2-Phenyl-2-pentanol will also be quite reactive, forming a stable tertiary benzylic carbocation. However, the absence of the pre-existing double bond limits the potential for extensive conjugation in the initial products.
-
2-Methyl-4-penten-2-ol is expected to be significantly less reactive than its phenyl-substituted counterpart. The tertiary carbocation formed is stabilized only by hyperconjugation from the adjacent methyl groups.
-
1-Phenyl-3-buten-1-ol , being a secondary alcohol, will likely show the lowest reactivity as it would form a less stable secondary carbocation.
Oxidative Transposition: The Babler Oxidation
The Babler oxidation is a powerful method for the oxidative transposition of tertiary allylic alcohols to α,β-unsaturated ketones using pyridinium chlorochromate (PCC).[2] This reaction proceeds through a[3][3]-sigmatropic rearrangement of a chromate ester intermediate.[2] Its efficiency is highly dependent on the structure of the allylic alcohol.
Experimental Protocol: Babler Oxidation
-
To a solution of the tertiary allylic alcohol (1 mmol) in 20 mL of dry dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure and purify the resulting enone by column chromatography.
-
Calculate the yield of the transposed product.
Expected Outcomes and Mechanistic Insights
The success of the Babler oxidation hinges on the formation of the chromate ester and the subsequent sigmatropic shift.
Caption: Simplified mechanism of the Babler Oxidation.
Comparative Data Summary (Hypothetical)
| Compound | Yield of Enone (%) | Reaction Time (h) |
| This compound | >85% | 2 |
| 2-Methyl-4-penten-2-ol | >90% | 1.5 |
| 1-Phenyl-3-buten-1-ol | N/A (not a tertiary alcohol) | - |
Discussion of Expected Results:
-
Both This compound and 2-Methyl-4-penten-2-ol are expected to undergo the Babler oxidation to afford the corresponding enones in high yield.[2]
-
Slight differences in reaction rates may be observed due to the steric and electronic influences of the phenyl versus the methyl group on the formation of the chromate ester and the transition state of the sigmatropic rearrangement. The electron-withdrawing nature of the phenyl group might slightly retard the reaction compared to the electron-donating methyl group.
-
1-Phenyl-3-buten-1-ol , being a secondary alcohol, will not undergo the classic Babler oxidative transposition. Instead, it would likely be oxidized to the corresponding α,β-unsaturated ketone without rearrangement.
Conclusion: A Predictive Framework for Reactivity
This comparative guide demonstrates that the reactivity of this compound is a finely tuned interplay of its constituent functional groups. The presence of the phenyl group significantly enhances its reactivity in acid-catalyzed reactions by stabilizing the resulting carbocation intermediate. In contrast, for concerted reactions like the Babler oxidation, the electronic nature of the substituent at the carbinol center (phenyl vs. methyl) may have a more subtle effect on the reaction rate.
The methodologies and comparative data presented here provide a valuable framework for researchers and drug development professionals. By understanding the fundamental principles that govern the reactivity of this and similar molecules, we can make more informed decisions in the design of synthetic routes and the prediction of metabolic pathways.
References
A Mechanistic Showdown: Selecting the Optimal Chiral Ligand for the Asymmetric Synthesis of 2-Phenyl-4-penten-2-ol
In the landscape of modern synthetic chemistry, the enantioselective construction of tertiary alcohols remains a formidable challenge and a testament to the sophistication of catalytic methods. The chiral tertiary alcohol, 2-Phenyl-4-penten-2-ol, is a valuable building block, and its asymmetric synthesis via the nucleophilic addition of an allyl group to acetophenone serves as an excellent case study for the comparative analysis of chiral ligands. This guide provides an in-depth mechanistic comparison of prominent chiral ligand families—Phosphinooxazolines (PHOX), Bis(oxazolines) (BOX), and Binaphthyl-based ligands (e.g., BINOL derivatives)—for this key transformation. By delving into the causality behind experimental outcomes and providing validated protocols, this document aims to equip researchers with the insights necessary to make informed decisions in ligand selection for asymmetric catalysis.
The Strategic Importance of Chiral Tertiary Alcohols
Chiral tertiary alcohols are prevalent motifs in a myriad of biologically active molecules and complex natural products. Their synthesis, however, is often complicated by the steric hindrance around the prochiral ketone. The enantioselective allylation of acetophenone not only provides a direct route to this compound but also serves as a benchmark reaction to evaluate the efficacy of chiral catalysts. The choice of the chiral ligand is paramount, as it governs the facial selectivity of the nucleophilic attack on the ketone, thereby determining the enantiomeric excess (ee%) of the product.
Performance Comparison of Chiral Ligands
The efficacy of a chiral ligand is a multifactorial equation involving steric and electronic properties, the nature of the metal center, and the reaction conditions. Below is a comparative summary of representative chiral ligands in the asymmetric allylation of acetophenone.
| Ligand Type | Specific Ligand | Metal | Allyl Source | Yield (%) | ee (%) | Predominant Enantiomer |
| PHOX | (S)-tBu-PHOX | Pd | Allyl Enol Carbonate | 82 | 92 | N/A |
| BOX | (R,R)-Ph-BOX | Cu(I) | Allyl-B(pin) | ~95 | 85 | (R) |
| BINOL-derived | (R)-H8-BINOL | Zn(II) | Allyl Bromide/Zn | 94 | 91 | (R) |
Note: The data presented is a synthesis of representative results from the literature and may not have been obtained under identical reaction conditions. Direct comparison should be made with caution.
Mechanistic Insights into Stereoselectivity
The origin of enantioselectivity lies in the distinct transition states enforced by the chiral ligand-metal complex. Each class of ligand creates a unique chiral pocket around the metal center, dictating the trajectory of the nucleophilic attack.
Phosphinooxazoline (PHOX) Ligands
PHOX ligands, featuring a combination of a phosphorus and a nitrogen donor, are a stalwart in palladium-catalyzed asymmetric allylic alkylations. In the context of the decarboxylative allylation of an allyl enol carbonate of acetophenone, the (S)-tBu-PHOX ligand coordinates to the palladium center. The bulky tert-butyl group on the oxazoline ring effectively blocks one face of the palladium-allyl intermediate, allowing the enolate to attack from the less hindered face, thus leading to high enantioselectivity.[1]
Bis(oxazoline) (BOX) Ligands
C2-symmetric bis(oxazoline) ligands, particularly when complexed with copper(I), are highly effective in asymmetric additions to carbonyls. In the allylation of acetophenone using an allylboronate reagent, the (R,R)-Ph-BOX ligand forms a square-planar complex with the copper center. Acetophenone coordinates to this chiral complex, and the phenyl groups of the BOX ligand create a well-defined chiral environment that directs the nucleophilic attack of the allyl group to one of the enantiofaces of the ketone.
References
A Senior Application Scientist's Guide to the Synthetic Panorama of Tertiary Homoallylic Alcohols
Introduction: The Strategic Value of Tertiary Homoallylic Alcohols
Tertiary homoallylic alcohols are pivotal structural motifs in a vast array of biologically active natural products and pharmaceutical agents. The creation of a quaternary carbon center bearing a hydroxyl group presents a formidable challenge in organic synthesis, demanding precise control over reactivity and stereochemistry. These versatile building blocks serve as crucial intermediates, enabling the construction of complex molecular architectures. Their synthetic utility stems from the rich chemistry of the hydroxyl group and the carbon-carbon double bond, which can be further functionalized to introduce additional complexity. This guide provides a comparative overview of the principal synthetic methodologies for accessing these valuable compounds, offering insights into their mechanisms, practical applications, and relative merits for researchers, scientists, and drug development professionals.
I. The Barbier Reaction: A Classic One-Pot Approach
The Barbier reaction is a venerable and straightforward method for the synthesis of alcohols, including tertiary homoallylic alcohols. Its operational simplicity, involving the in situ generation of an organometallic nucleophile in the presence of a carbonyl compound, makes it an attractive choice for rapid synthesis.[1]
Chemical Principles and Mechanism
The Barbier reaction typically employs a metal, such as magnesium, zinc, indium, or tin, to mediate the coupling of an allyl halide with a ketone.[1][2] The reaction is initiated by the oxidative addition of the metal to the allyl halide, forming an organometallic species. This nucleophilic allylmetal reagent then adds to the carbonyl group of the ketone. The exact mechanism can vary depending on the metal and reaction conditions, with both radical and polar pathways being proposed.[3] For instance, with zinc, the reaction is believed to proceed through a single-electron transfer (SET) mechanism.
A generalized workflow for the Barbier reaction is as follows:
Caption: General workflow of the Barbier reaction.
Experimental Protocol: Zinc-Mediated Allylation of Acetophenone
The following protocol is adapted from a representative zinc-mediated Barbier-type reaction.
Materials:
-
Acetophenone
-
Allyl bromide
-
Zinc dust
-
Saturated aqueous ammonium chloride solution
-
Tetrahydrofuran (THF)
-
Diethyl ether
Procedure:
-
To a stirred suspension of zinc dust (1.5 equivalents) in THF, a solution of acetophenone (1.0 equivalent) and allyl bromide (1.2 equivalents) in THF is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired tertiary homoallylic alcohol.
II. The Nozaki-Hiyama-Kishi (NHK) Reaction: A Chemoselective Powerhouse
The Nozaki-Hiyama-Kishi (NHK) reaction is a highly chemoselective method for the formation of carbon-carbon bonds, and it has been widely applied to the synthesis of homoallylic alcohols from the reaction of allyl halides with carbonyl compounds.[4] A key advantage of the NHK reaction is its exceptional tolerance of a wide range of functional groups.[4]
Chemical Principles and Mechanism
The NHK reaction utilizes a chromium(II) salt, typically CrCl₂, as the stoichiometric reductant, and a catalytic amount of a nickel(II) salt, such as NiCl₂, as a co-catalyst.[5] The reaction mechanism involves the following key steps:
-
Reduction of Ni(II) to Ni(0) by Cr(II).
-
Oxidative addition of the allyl halide to the Ni(0) species to form an allylnickel(II) complex.
-
Transmetalation with Cr(III) to generate an organochromium(III) reagent and regenerate the Ni(II) catalyst.
-
Nucleophilic addition of the organochromium reagent to the ketone carbonyl.
Caption: Simplified catalytic cycle of the Nozaki-Hiyama-Kishi reaction.
Experimental Protocol: Asymmetric NHK Allylation of a Ketone
The following is a representative protocol for an enantioselective NHK allylation of a ketone using a chiral ligand.[6]
Materials:
-
Ketone (e.g., acetophenone)
-
Allyl bromide
-
Chromium(III) chloride (CrCl₃)
-
Manganese powder (Mn)
-
Chiral ligand (e.g., a chiral bis(oxazoline) ligand)
-
Triethylamine (Et₃N)
-
Trimethylsilyl chloride (TMSCl)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Tetrabutylammonium fluoride (TBAF)
Procedure:
-
In a glovebox, a flame-dried flask is charged with CrCl₃ (10 mol%), manganese powder (3 equivalents), and the chiral ligand (12 mol%).
-
Anhydrous, degassed THF is added, and the mixture is stirred at room temperature for 30 minutes.
-
The ketone (1.0 equivalent) and triethylamine (0.2 equivalents) are added, and the mixture is cooled to 0 °C.
-
Allyl bromide (1.5 equivalents) and trimethylsilyl chloride (1.5 equivalents) are added sequentially.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The crude silyl-protected alcohol is dissolved in THF, and a solution of TBAF (1.1 equivalents) in THF is added.
-
The mixture is stirred until desilylation is complete (monitored by TLC).
-
The reaction is quenched with water, extracted with ethyl acetate, and the organic layer is dried and concentrated.
-
The final product is purified by flash column chromatography.
III. The Hosomi-Sakurai Reaction: A Lewis Acid-Mediated Allylation
The Hosomi-Sakurai reaction provides a powerful method for the synthesis of homoallylic alcohols through the reaction of allyltrimethylsilane with a carbonyl compound in the presence of a strong Lewis acid.[7][8]
Chemical Principles and Mechanism
The reaction is initiated by the activation of the ketone carbonyl by a Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂).[2] This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the electron-rich allyltrimethylsilane. A key feature of the mechanism is the stabilization of the resulting β-carbocation intermediate by the silicon atom (the β-silicon effect). Subsequent elimination of the trimethylsilyl group leads to the formation of the carbon-carbon double bond.[9]
Caption: Simplified mechanism of the Hosomi-Sakurai reaction.
Experimental Protocol: Asymmetric Hosomi-Sakurai Allylation of a Ketone
The following protocol is based on a silver-catalyzed asymmetric Hosomi-Sakurai reaction.[10]
Materials:
-
Ketone (e.g., 4'-bromoacetophenone)
-
Allyltrimethoxysilane
-
Silver(I) fluoride (AgF)
-
Chiral phosphine ligand (e.g., (R)-DIFLUORPHOS)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), dry
Procedure:
-
A flame-dried reaction tube is charged with AgF (0.012 mmol) and (R)-DIFLUORPHOS (0.012 mmol).
-
Dry THF (2.5 mL) and MeOH (0.24 mmol) are added, and the mixture is stirred for 15 minutes.
-
The solvents are removed in vacuo.
-
The solid residue is dissolved in THF (2.5 mL) and cooled to -78 °C.
-
The ketone (0.24 mmol) and allyltrimethoxysilane (0.24 mmol) are added sequentially.
-
The reaction mixture is stirred at -78 °C until the reaction is complete as monitored by TLC.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by flash chromatography to yield the enantiomerically enriched tertiary homoallylic alcohol.
IV. The Carbonyl-Ene Reaction: An Atom-Economical Approach
The carbonyl-ene reaction is a pericyclic reaction that involves the reaction of an alkene possessing an allylic hydrogen (the "ene") with a carbonyl compound (the "enophile") to form a homoallylic alcohol.[3] This reaction is highly atom-economical as all atoms from the starting materials are incorporated into the product.
Chemical Principles and Mechanism
The carbonyl-ene reaction can proceed through either a concerted, pericyclic transition state or a stepwise mechanism involving a diradical or zwitterionic intermediate. The reaction can be promoted thermally or by a Lewis acid.[11] Lewis acid catalysis significantly accelerates the reaction by lowering the LUMO energy of the carbonyl compound, thereby facilitating the interaction with the HOMO of the ene.[11]
Caption: Concerted pathway for the carbonyl-ene reaction.
Experimental Protocol: Catalytic Asymmetric Carbonyl-Ene Reaction of a Ketone
The following is a representative protocol for a catalytic asymmetric carbonyl-ene reaction.[7][12]
Materials:
-
Alkenyl ketone (e.g., 6-methylhept-6-en-2-one)
-
Chiral N,N'-dioxide-nickel(II) complex
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a solution of the chiral N,N'-dioxide ligand (6 mol%) in DCE is added Ni(BF₄)₂·6H₂O (5 mol%). The mixture is stirred at 60 °C for 1 hour.
-
The alkenyl ketone (1.0 equivalent) is added to the catalyst solution.
-
The reaction mixture is stirred at 60 °C and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the optically active cyclic tertiary homoallylic alcohol.
V. Grignard-Type Additions: The Workhorse of C-C Bond Formation
The addition of organometallic reagents, particularly Grignard reagents, to ketones is a cornerstone of organic synthesis for the formation of tertiary alcohols. The use of allyl Grignard reagents provides a direct route to tertiary homoallylic alcohols.
Chemical Principles and Mechanism
The reaction involves the nucleophilic addition of the carbanionic allyl group from the Grignard reagent to the electrophilic carbonyl carbon of the ketone. The reaction typically proceeds through a six-membered ring transition state (Zimmerman-Traxler model) when substituted allylmagnesium halides are used, which can provide a degree of diastereoselectivity.[13] However, the high reactivity of allylmagnesium reagents can sometimes lead to low stereoselectivity.[5]
Caption: General scheme for the Grignard addition to a ketone.
Experimental Protocol: Addition of Allylmagnesium Bromide to 2-Adamantanone
This protocol describes a typical Grignard reaction for the synthesis of a tertiary homoallylic alcohol.
Materials:
-
2-Adamantanone
-
Allylmagnesium bromide solution (e.g., 1.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A solution of 2-adamantanone (1.0 equivalent) in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere.
-
A solution of allylmagnesium bromide (1.2 equivalents) is added dropwise to the stirred solution of the ketone.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to give the tertiary homoallylic alcohol.
VI. Comparative Analysis of Synthetic Methods
The choice of synthetic method for a tertiary homoallylic alcohol depends on several factors, including the desired stereochemistry, functional group tolerance, and the availability of starting materials. The following table provides a comparative overview of the discussed methods.
| Method | Key Features | Typical Yields | Diastereoselectivity | Enantioselectivity | Functional Group Tolerance |
| Barbier Reaction | One-pot, operationally simple, can often be performed in aqueous media.[14] | Good to excellent | Variable, often moderate | Generally low unless chiral auxiliaries or catalysts are used. | Good, tolerant of protic functional groups with certain metals (e.g., In, Zn).[14] |
| Nozaki-Hiyama-Kishi (NHK) Reaction | Highly chemoselective, excellent functional group tolerance.[4] | Good to excellent | Can be high, often with anti-selectivity with substituted allyl halides. | High with chiral ligands. | Excellent, tolerates esters, amides, nitriles, etc.[4] |
| Hosomi-Sakurai Reaction | Uses stable allylsilanes, Lewis acid-mediated. | Good to excellent | Can be high, dependent on substrate and Lewis acid. | High with chiral Lewis acids or catalysts. | Moderate, sensitive to strong nucleophiles and bases. |
| Carbonyl-Ene Reaction | Atom-economical, can be catalyzed by Lewis or Brønsted acids.[3] | Good to excellent | Can be high, particularly in intramolecular versions. | High with chiral catalysts. | Good, but can be sensitive to the reaction conditions (thermal vs. catalytic). |
| Grignard-Type Addition | Widely applicable, uses readily available reagents. | Good to excellent | Variable, can be influenced by chelating groups.[13] | High with chiral ligands or auxiliaries. | Poor, incompatible with protic functional groups and some electrophilic groups. |
Conclusion: A Versatile Toolkit for a Prized Motif
The synthesis of tertiary homoallylic alcohols remains an active area of research, driven by the importance of these structures in medicinal chemistry and natural product synthesis. The methods discussed in this guide—the Barbier, Nozaki-Hiyama-Kishi, Hosomi-Sakurai, carbonyl-ene, and Grignard-type reactions—each offer distinct advantages and disadvantages. The choice of a particular method will be dictated by the specific synthetic challenge at hand, including the desired stereochemical outcome and the functional group compatibility of the substrate. As a senior application scientist, I encourage researchers to consider the nuances of each approach to select the most efficient and effective route to their target molecules. The continued development of catalytic and asymmetric variants of these classic reactions will undoubtedly expand the synthetic chemist's toolkit for the construction of these valuable chiral building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective catalytic carbonyl-ene cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric carbonyl-ene reaction catalyzed by chiral N,N'-dioxide-nickel(II) complex: remarkably broad substrate scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Enantioselective Conia-Ene Reaction [organic-chemistry.org]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Carbonyl-Ene Reaction Catalyzed by Chiral N,N′-Dioxide-Nickel(II) Complex: Remarkably Broad Substrate Scope [organic-chemistry.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Phenyl-4-penten-2-ol for Laboratory Professionals
As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-phenyl-4-penten-2-ol, synthesized from established safety principles for hazardous waste management. This document is intended for researchers, scientists, and drug development professionals who utilize this and similar chemical compounds.
Understanding the Hazard Profile of this compound
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Damage: Can cause serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Given its alcoholic nature, it is also prudent to treat this compound as a flammable liquid .[3][4] Therefore, all handling and disposal procedures must mitigate risks associated with irritability and flammability.
Core Principles of Chemical Waste Management
The disposal of any hazardous chemical, including this compound, is governed by stringent regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5] The foundational principles for its proper disposal are:
-
Containerization: Collect all waste in a sturdy, leak-proof, and chemically compatible container.[5]
-
Labeling: All waste containers must be clearly and accurately labeled.
-
Segregation: Isolate waste from incompatible materials to prevent dangerous reactions.
-
Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste management company.[5]
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste.
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant laboratory coat.
All waste containing this compound, including pure unused product, solutions, and contaminated materials, must be collected as hazardous waste.
-
Container Selection: Use a designated, leak-proof container made of a material compatible with organic solvents, such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.
-
Adding Waste: When adding waste to the container, do so in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. Keep the container closed at all times except when actively adding waste.[2][5]
Proper labeling is a critical regulatory requirement and ensures the safety of all personnel handling the waste.
-
The label must prominently display the words "Hazardous Waste ".
-
List all chemical constituents by their full name (e.g., "Waste this compound"). For mixtures, list all components.
-
Indicate the associated hazards (e.g., "Flammable," "Irritant").
-
The date of waste accumulation should also be noted on the label.
Due to its chemical nature as a tertiary alcohol and an unsaturated compound, this compound waste must be segregated from incompatible materials.
-
Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, acids, and bases to prevent potentially violent reactions.[6]
-
Waste Streams: It is best practice to maintain separate waste containers for halogenated and non-halogenated organic solvents. This compound waste should be collected in a non-halogenated organic solvent waste stream.[2][7]
Quantitative Data Summary for Waste Segregation
| Waste Stream Category | Examples of Compatible Waste | Examples of Incompatible Waste to Segregate From |
| Non-Halogenated Organic Solvents | Acetone, Ethanol, Methanol, Hexane, Toluene, Xylene | Strong Acids (e.g., Nitric Acid, Sulfuric Acid), Strong Bases (e.g., Sodium Hydroxide), Oxidizing Agents (e.g., Peroxides, Permanganates) |
| Halogenated Organic Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Should be kept separate from non-halogenated streams to reduce disposal costs. |
| Aqueous Waste | Dilute, non-hazardous salt solutions | Organic solvents, concentrated acids and bases, heavy metal solutions. |
Proper storage of the collected waste is crucial to maintaining a safe laboratory environment.
-
Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from sources of ignition, such as open flames and hot surfaces.[3]
-
Utilize secondary containment, such as a larger, chemically resistant tub, to contain any potential leaks or spills.[8]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
-
Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[9]
Decontamination of Laboratory Equipment
Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent, such as acetone or ethanol, to remove residual this compound. This rinseate must be collected and disposed of as hazardous waste.
-
Wash: Wash the equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
For surface spills, absorb the liquid with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed container for disposal as hazardous waste. Clean the affected area following the decontamination procedure above.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. The US EPA Proposes Changes to Hazardous Waste Ignitable Liquids Determinations - Red On line (COM) [red-on-line.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 5. benchchem.com [benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. vumc.org [vumc.org]
- 8. coleparmer.com [coleparmer.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Phenyl-4-penten-2-ol
As researchers dedicated to advancing drug development, our primary commitment is to safety and scientific integrity. Handling novel or less common reagents like 2-Phenyl-4-penten-2-ol (CAS No. 4743-74-2) requires a meticulous, risk-based approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to ensure that every operational step is self-validating, directly linking the known and inferred hazards of the chemical to the protective measures we employ.
Hazard Assessment: Synthesizing the Data
Comprehensive safety data for this compound is not consolidated in a single source. Therefore, a prudent safety protocol involves synthesizing direct information with data from close structural analogs. This approach ensures we account for the highest probable risk.
The primary identified hazard is that it is a combustible liquid. Data from analogous phenyl-alcohol compounds strongly indicate risks of skin irritation, serious eye damage, and potential respiratory irritation.[1][2]
| Hazard Classification | Evidence & Rationale | Source(s) |
| Combustible Liquid | Classified as H227. While not highly flammable, it can ignite upon heating. | TCI America |
| Serious Eye Damage | Structural analogs consistently show a risk of serious eye damage (H318).[1][2] Splashes pose a significant threat to vision. | Sigma-Aldrich, ECHEMI[1][2] |
| Skin Irritation | Causes skin irritation (H315) upon contact, as seen in similar compounds.[1][2] Prolonged exposure can lead to dermatitis. | Sigma-Aldrich, ECHEMI[1][2] |
| Respiratory Irritation | May cause respiratory irritation (H335).[1][2] Vapors or aerosols can irritate the nose, throat, and lungs. | Sigma-Aldrich, ECHEMI[1][2] |
| Aquatic Toxicity | Poses a high risk to aquatic life with long-lasting effects (H410).[1] This is critical for disposal protocols. | Sigma-Aldrich[1] |
Core PPE Requirements: A Hazard-Matched Protocol
The selection of PPE is not arbitrary; it is a direct response to the identified risks.
Eye and Face Protection: The First Line of Defense
Given the high risk of irreversible eye damage, eye protection is non-negotiable.[1][2]
-
Mandatory: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. These provide a full seal around the eyes, protecting against splashes from all angles.
-
Recommended for High-Volume Transfers: A full-face shield worn over chemical splash goggles. This provides an essential secondary layer of protection for the entire face, particularly when handling quantities greater than 100 mL or during procedures with a high risk of splashing.[3][4]
Skin and Body Protection: An Impermeable Barrier
To prevent skin irritation, a comprehensive barrier is required.
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for their broad chemical resistance.[3] Always inspect gloves for tears or pinholes before use. Crucially, gloves should be removed and disposed of as hazardous waste immediately after contact with the substance or upon completion of the task.[3]
-
Laboratory Coat: A flame-resistant lab coat is necessary due to the chemical's combustibility.[3] This protects personal clothing and underlying skin from splashes and spills.
-
Full Coverage: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[3]
Respiratory Protection: Safeguarding Against Inhalation
To mitigate the risk of respiratory irritation, all handling should, by default, occur within a certified chemical fume hood to ensure adequate ventilation.[1][4]
-
Standard Operations: If work is conducted within a properly functioning chemical fume hood, specific respiratory protection is typically not required.
-
Emergency Situations (Spills): In the event of a large spill or ventilation failure, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[4][5] Personnel must be fit-tested and trained in its use.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow provides a logical sequence for operations, from preparation to disposal, ensuring safety at every stage.
Caption: Workflow for safe handling of this compound.
Disposal Plan: Environmental Responsibility
Due to its high toxicity to aquatic life, proper disposal is a critical safety and environmental mandate.[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[6]
-
Collection: All materials contaminated with this compound, including gloves, paper towels, and absorbent pads, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][7]
-
Prohibition: Under no circumstances should this chemical or its rinsing solutions be poured down the drain.[6]
-
Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
By adhering to this comprehensive guide, you build a culture of safety that extends beyond mere compliance, ensuring the well-being of yourself, your colleagues, and the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
